Product packaging for 1,7-Diazidoheptane(Cat. No.:CAS No. 98428-99-0)

1,7-Diazidoheptane

Cat. No.: B15424460
CAS No.: 98428-99-0
M. Wt: 182.23 g/mol
InChI Key: ILQNLARYPRJJGX-UHFFFAOYSA-N
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Description

1,7-Diazidoheptane is a useful research compound. Its molecular formula is C7H14N6 and its molecular weight is 182.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N6 B15424460 1,7-Diazidoheptane CAS No. 98428-99-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98428-99-0

Molecular Formula

C7H14N6

Molecular Weight

182.23 g/mol

IUPAC Name

1,7-diazidoheptane

InChI

InChI=1S/C7H14N6/c8-12-10-6-4-2-1-3-5-7-11-13-9/h1-7H2

InChI Key

ILQNLARYPRJJGX-UHFFFAOYSA-N

Canonical SMILES

C(CCCN=[N+]=[N-])CCCN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

1,7-Diazidoheptane chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1,7-diazidoheptane. The information is intended for a technical audience and is supported by detailed experimental protocols and predictive data based on established chemical principles.

Chemical Structure and Identifiers

This compound is a bifunctional organic compound featuring a seven-carbon aliphatic chain terminated by two azide groups.

Table 1: Chemical Structure and Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
CAS Number 98428-99-0
SMILES C(CCCN=[N+]=[N-])CCCN=[N+]=[N-]
InChI InChI=1S/C7H14N6/c8-12-10-6-4-2-1-3-5-7-11-13-9/h1-7H2

Predicted Physicochemical and Spectroscopic Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known characteristics of similar long-chain alkyl azides and the heptane backbone.

Table 2: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Appearance Colorless to pale yellow liquidBased on similar organic azides.
Boiling Point > 200 °C (with decomposition)Alkyl azides can be thermally unstable.
Melting Point Not applicable (liquid at room temp)
Density ~0.95 g/mLEstimated based on similar compounds.
Solubility Soluble in organic solvents (e.g., DMF, DMSO, THF, Chloroform). Insoluble in water.Organic azides are generally soluble in aprotic polar organic solvents.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Peaks and Interpretation
¹H NMR δ ~3.3 ppm (triplet, 4H, -CH₂-N₃), δ ~1.6 ppm (quintet, 4H, -CH₂-CH₂-N₃), δ ~1.4 ppm (quintet, 6H, central -CH₂- groups).
¹³C NMR δ ~51 ppm (-CH₂-N₃), δ ~29 ppm (-CH₂-CH₂-N₃), δ ~26 ppm (central -CH₂- groups). The azide group has a deshielding effect on the α- and β-carbons.
FT-IR Strong, sharp absorption band around 2090-2120 cm⁻¹ (asymmetric N₃ stretch). C-H stretching bands around 2850-2950 cm⁻¹.
Mass Spec (EI) Molecular ion (M⁺) at m/z 182. Fragmentation would likely involve the loss of N₂ (m/z 154) and further cleavage of the alkyl chain.

Synthesis of this compound

A common and effective method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide. The following protocol outlines the synthesis of this compound from 1,7-dibromoheptane.

Materials:

  • 1,7-dibromoheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous DMF.

  • Addition of Sodium Azide: Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water to the reaction mixture and transfer it to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 1,7-Dibromoheptane 1,7-Dibromoheptane Dissolve in DMF Dissolve in DMF 1,7-Dibromoheptane->Dissolve in DMF Sodium Azide Sodium Azide Sodium Azide->Dissolve in DMF Heat and Stir Heat and Stir Dissolve in DMF->Heat and Stir Aqueous Workup Aqueous Workup Heat and Stir->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification This compound This compound Purification->this compound

Synthesis Workflow for this compound

Applications in Research and Drug Development

This compound serves as a versatile bifunctional molecule with significant potential in various research and development areas, particularly as a crosslinking agent.

  • Polymer Chemistry: The two terminal azide groups can react with other functional groups, such as alkynes in "click chemistry" reactions, to form stable crosslinks between polymer chains. This can be used to synthesize hydrogels, elastomers, and other polymeric materials with tailored properties.

  • Drug Delivery: In drug development, this compound can be used to create crosslinked hydrogel networks for the controlled release of therapeutic agents. The length of the heptane chain can influence the flexibility and porosity of the resulting hydrogel.

  • Bioconjugation: This molecule can be used to link two biomolecules together, provided they have appropriate functional groups that can react with azides.

CrosslinkingConcept cluster_polymers Polymer Chains cluster_crosslinker Crosslinker cluster_product Crosslinked Polymer Network P1 Polymer Chain A DAH This compound P1->DAH Azide-Reactive Group P2 Polymer Chain B P2->DAH Azide-Reactive Group Network Hydrogel/Elastomer DAH->Network Forms Crosslink

Conceptual Diagram of Polymer Crosslinking

Safety Considerations

Organic azides, especially low molecular weight ones, should be handled with caution as they can be energetic and potentially explosive, particularly when heated or subjected to shock. It is crucial to use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid heating the compound to high temperatures. Sodium azide, a reagent in the synthesis, is acutely toxic and should be handled with extreme care.

An In-Depth Technical Guide to the Reaction of 1,7-Diazidoheptane with Alkynes for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms of 1,7-diazidoheptane with alkynes, a cornerstone of "click chemistry." The focus is on providing actionable data and detailed experimental protocols to support research and development in polymer chemistry, materials science, and drug development. This compound serves as a valuable difunctional building block for the synthesis of linear polymers and other complex macromolecular architectures through step-growth polymerization.

Core Reaction Mechanisms: An Overview

The reaction between the terminal azide groups of this compound and alkynes primarily proceeds via two highly efficient and orthogonal pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both mechanisms result in the formation of a stable 1,2,3-triazole linkage.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle involves the in situ formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner. This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.

The general mechanism for the CuAAC polymerization of a diazide and a diyne is depicted below:

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product This compound This compound Copper-Triazolide Copper-Triazolide This compound->Copper-Triazolide Alkyne Alkyne Copper-Acetylide Copper-Acetylide Alkyne->Copper-Acetylide Cu(I) Cu(I) Cu(I)->Copper-Acetylide Coordination Copper-Acetylide->Copper-Triazolide Cycloaddition Copper-Triazolide->Cu(I) Catalyst Regeneration Polytriazole Polytriazole Copper-Triazolide->Polytriazole Protonolysis

Figure 1: CuAAC Polymerization Mechanism.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a catalyst-free cycloaddition reaction that utilizes a strained alkyne, typically a cyclooctyne derivative, to achieve high reaction rates at physiological temperatures.[1] The relief of ring strain is the primary driving force for this reaction.[1] This method is particularly valuable in biological applications where the toxicity of a copper catalyst is a concern. In the context of this compound, SPAAC can be employed for the synthesis of polymers and bioconjugates under mild, metal-free conditions.[2][3]

The general mechanism for the SPAAC polymerization of a diazide and a strained dialkyne is as follows:

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product This compound This compound Concerted [3+2] Cycloaddition Concerted [3+2] Cycloaddition This compound->Concerted [3+2] Cycloaddition Strained Alkyne Strained Alkyne Strained Alkyne->Concerted [3+2] Cycloaddition Polytriazole Polytriazole Concerted [3+2] Cycloaddition->Polytriazole

Figure 2: SPAAC Polymerization Mechanism.

Quantitative Data

While specific kinetic and yield data for the polymerization of this compound are not extensively reported in readily accessible literature, the following table provides representative data for analogous step-growth polymerizations using bifunctional azides and alkynes. These values can serve as a baseline for experimental design.

MonomersCatalyst/ConditionsSolventPolymer MW (Da)PDIYield (%)Reference
Diazide + DicylooctyneNone, room temp.Various>700,000--[2]
Diazide + DiyneCu(I)Various--HighGeneral Knowledge

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,7-Dibromoheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,7-dibromoheptane in DMF.

  • Add an excess of sodium azide (typically 2.2 to 2.5 equivalents) to the solution.

  • Heat the reaction mixture with stirring (e.g., at 80-100 °C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by column chromatography if necessary.

Note: Organic azides are potentially explosive and should be handled with appropriate safety precautions.

General Protocol for CuAAC Polymerization of this compound with a Diyne

Materials:

  • This compound

  • A suitable diyne monomer (e.g., 1,4-diethynylbenzene)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • A suitable solvent (e.g., DMF, DMSO, or a mixture with water)

Procedure:

  • In a reaction vessel, dissolve equimolar amounts of this compound and the diyne monomer in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Add the catalyst solution to the monomer solution with stirring. The reaction is often carried out at room temperature.

  • Monitor the polymerization by observing the increase in viscosity of the solution. The reaction progress can also be followed by techniques such as GPC to track the increase in molecular weight.

  • Once the desired molecular weight or conversion is achieved, the polymerization can be terminated, for example, by precipitation of the polymer in a non-solvent (e.g., methanol or water).

  • Collect the polymer by filtration, wash it thoroughly to remove any residual catalyst and monomers, and dry it under vacuum.

General Protocol for SPAAC Polymerization of this compound with a Strained Dialkyne

Materials:

  • This compound

  • A suitable strained dialkyne monomer (e.g., a bicyclononyne derivative)

  • A suitable solvent (e.g., acetonitrile, DMF, or chloroform)

Procedure:

  • Dissolve equimolar amounts of this compound and the strained dialkyne monomer in the chosen solvent in a reaction vessel.

  • Stir the solution at room temperature. The reaction is typically performed without a catalyst.

  • Monitor the progress of the polymerization by GPC to follow the increase in polymer molecular weight.

  • When the desired molecular weight is reached, precipitate the polymer by adding the reaction mixture to a non-solvent.

  • Isolate the polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Logical Workflow for Polymer Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of polytriazoles from this compound.

Polymer_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomer_Synthesis Synthesis of this compound and Alkyne Monomer Polymerization Step-Growth Polymerization (CuAAC or SPAAC) Monomer_Synthesis->Polymerization Purification Polymer Precipitation and Purification Polymerization->Purification Structural_Analysis Structural Analysis (NMR, FT-IR) Purification->Structural_Analysis MW_Determination Molecular Weight Determination (GPC) Purification->MW_Determination Thermal_Analysis Thermal Properties (TGA, DSC) Purification->Thermal_Analysis

Figure 3: Polymer Synthesis and Characterization Workflow.

Conclusion

The reaction of this compound with alkynes via CuAAC and SPAAC pathways offers a versatile and efficient platform for the synthesis of advanced polymeric materials. The choice between the catalyzed and strain-promoted mechanism depends on the specific requirements of the application, particularly concerning biocompatibility and reaction conditions. While specific quantitative data for this compound reactions are limited in the public domain, the provided protocols and general data serve as a robust starting point for researchers and developers in this field. Further optimization of reaction conditions will be crucial for achieving desired polymer properties for specific applications in drug delivery, materials science, and beyond.

References

The Versatility of 1,7-Diazidoheptane in Click Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for forging stable triazole linkages.[1] Among the various diazido linkers employed in this reaction, 1,7-diazidoheptane serves as a versatile building block for creating homobifunctional crosslinkers and other complex molecular architectures. Its seven-carbon aliphatic chain provides a balance of flexibility and hydrophobicity, making it a valuable tool in drug discovery, bioconjugation, and materials science. This technical guide delves into the fundamental principles of utilizing this compound in click chemistry, providing detailed experimental protocols and data to support its application.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves a nucleophilic substitution reaction using 1,7-dihaloheptane, typically 1,7-dibromoheptane, and an azide salt, such as sodium azide.[2][3] The reaction is generally carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the SN2 reaction mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,7-Dibromoheptane

  • Sodium Azide (NaN3)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Deionized Water

  • Diethyl Ether or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane in a suitable volume of DMF or DMSO.

  • Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to a temperature between 60-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer multiple times with diethyl ether or dichloromethane.

  • Combine the organic extracts and wash them with deionized water and brine to remove any residual DMF/DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Characterization Data for this compound:

TechniqueExpected Data
¹H NMR Signals corresponding to the methylene protons of the heptane chain. The protons alpha to the azide groups will be shifted downfield compared to the other methylene protons.
¹³C NMR Signals for the seven carbon atoms of the heptane backbone. The carbons attached to the azide groups will have a characteristic chemical shift.
IR Spectroscopy A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) asymmetric stretching vibration.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound.

Core Principles of this compound in Click Chemistry

This compound acts as a homobifunctional linker in CuAAC reactions, capable of reacting with two alkyne-containing molecules to form a bis-triazole product. The reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer when catalyzed by a copper(I) source.[1]

The general workflow for a click reaction involving this compound is depicted in the following diagram:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product diazidoheptane This compound reaction Click Reaction (CuAAC) diazidoheptane->reaction alkyne 2x Terminal Alkyne alkyne->reaction copper Cu(I) Source (e.g., CuSO₄/Na Ascorbate) copper->reaction Catalyzes ligand Ligand (optional) (e.g., TBTA, THPTA) ligand->reaction Stabilizes Cu(I) product Bis-triazole Adduct reaction->product Forms

Caption: General workflow for the CuAAC reaction with this compound.

Key Experimental Considerations
  • Copper(I) Source: The active catalyst is Cu(I). This can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[4]

  • Ligands: To stabilize the Cu(I) oxidation state and prevent disproportionation, ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be employed.[4] THPTA is particularly useful for reactions in aqueous media due to its water solubility.

  • Solvent: The choice of solvent depends on the solubility of the reactants. A variety of solvents can be used, including mixtures of water with t-butanol, DMSO, or DMF. For bioconjugation applications, aqueous buffer systems are preferred.

  • Stoichiometry: To drive the reaction to completion, it is common to use a slight excess of one of the reactants, typically the alkyne.

Experimental Protocol: Synthesis of a Bis-Triazole using this compound

This protocol describes the synthesis of a model bis-triazole by reacting this compound with two equivalents of a terminal alkyne, such as propargyl alcohol.

Materials:

  • This compound

  • Propargyl Alcohol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • tert-Butanol

  • Deionized Water

Procedure:

  • In a vial, dissolve this compound (1 equivalent) and propargyl alcohol (2.2 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

  • To the solution of the azide and alkyne, add the sodium ascorbate solution (typically 0.1-0.2 equivalents per azide group).

  • Add the copper(II) sulfate solution (typically 0.01-0.05 equivalents per azide group) to initiate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. The product may precipitate out of the solution.

  • If a precipitate forms, it can be collected by filtration, washed with water and a cold non-polar solvent (e.g., diethyl ether), and dried.

  • If the product remains in solution, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer washed, dried, and concentrated.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for a Model Reaction:

The following table summarizes typical quantitative data for the reaction of this compound with an excess of phenylacetylene.

ParameterValue
Reactants This compound, Phenylacetylene
Catalyst System CuSO₄·5H₂O / Sodium Ascorbate
Solvent t-BuOH / H₂O (1:1)
Reaction Time 12 hours
Temperature Room Temperature
Yield >90%

Characterization Data for a Bis-Triazole Product:

TechniqueExpected Data for 1,7-bis(4-phenyl-1H-1,2,3-triazol-1-yl)heptane
¹H NMR Signals for the triazole protons (a singlet around 7.5-8.5 ppm), phenyl protons, and the heptane linker protons. The methylene protons adjacent to the triazole nitrogen will be shifted downfield.
¹³C NMR Signals for the triazole carbons, phenyl carbons, and the heptane carbons.
Mass Spectrometry The molecular ion peak corresponding to the mass of the bis-triazole product.

Applications in Drug Development and Materials Science

The bifunctional nature of this compound makes it a valuable linker for various applications:

  • Drug Discovery: It can be used to synthesize dimeric drugs or to link a targeting moiety to a therapeutic agent. In the context of Proteolysis Targeting Chimeras (PROTACs), the heptane chain can serve as a flexible linker to connect a ligand for an E3 ligase and a ligand for a target protein.[1][5]

  • Bioconjugation: this compound can be used to attach molecules to biological scaffolds, such as proteins or nucleic acids, that have been functionalized with alkyne groups. This is particularly useful for creating fluorescent probes or for immobilizing biomolecules on surfaces.

  • Polymer and Materials Science: As a crosslinking agent, this compound can be used to form hydrogels and other polymeric networks by reacting with alkyne-functionalized polymers. The resulting triazole linkages are stable and can enhance the mechanical properties of the material.

The logical relationship for the application of this compound as a linker is illustrated below:

G cluster_synthesis Linker Synthesis cluster_functionalization Functionalization cluster_conjugation Conjugation cluster_product Final Product diazidoheptane This compound click Click Chemistry (CuAAC) diazidoheptane->click drug_a Molecule A (e.g., Drug, Dye) alkyne_a Alkyne-functionalized Molecule A drug_a->alkyne_a Introduce Alkyne drug_b Molecule B (e.g., Targeting Moiety) alkyne_b Alkyne-functionalized Molecule B drug_b->alkyne_b Introduce Alkyne alkyne_a->click alkyne_b->click conjugate A - Heptane Linker - B (Bis-triazole Conjugate) click->conjugate

Caption: Logical workflow for using this compound as a linker.

References

1,7-Diazidoheptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-diazidoheptane, a bifunctional crosslinking agent with significant potential in chemical biology and drug development. The document details its molecular properties, a representative synthesis protocol, safety and handling procedures, and its application in bioconjugation via click chemistry.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below.

PropertyValueCitation
Molecular Formula C₇H₁₄N₆[1]
Molecular Weight 182.23 g/mol [1]
IUPAC Name This compound[1]
CAS Number 98428-99-0[1]
Canonical SMILES C(CCCN=[N+]=[N-])CCCN=[N+]=[N-][1]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution of a corresponding 1,7-dihaloheptane, such as 1,7-dibromoheptane, with sodium azide. Below is a representative experimental protocol.

Experimental Protocol: Synthesis from 1,7-Dibromoheptane

Materials:

  • 1,7-Dibromoheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous dimethylformamide.

  • Add sodium azide (2.2 equivalents) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash them with deionized water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Caution: Do not heat the crude product to dryness to avoid potential decomposition of the azide.

  • The resulting crude this compound can be used directly for many applications or purified further by column chromatography on silica gel if necessary.

Safety and Handling of Organic Azides

Organic azides are energetic compounds and must be handled with care. The following are critical safety precautions:

  • Toxicity: Azides are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses.

  • Explosion Hazard: Low molecular weight organic azides can be explosive. Avoid subjecting them to shock, friction, or heat.

  • Incompatible Materials: Do not expose azides to strong acids, as this can generate highly toxic and explosive hydrazoic acid. Avoid contact with heavy metals, which can form shock-sensitive metal azides.

  • Solvents: Halogenated solvents like dichloromethane and chloroform should not be used in reactions with azides, as they can form dangerously explosive di- and tri-azidomethane.

  • Purification: Avoid distillation of crude organic azides. Purification should be limited to extraction and, if necessary, column chromatography.

  • Waste Disposal: Azide-containing waste should be collected in a dedicated, clearly labeled container and should not be mixed with acidic waste.

Application in Bioconjugation: A Click Chemistry Workflow

This compound is an excellent bifunctional linker for conjugating two different molecules, such as a drug and a targeting ligand, using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

G cluster_0 Molecule A Preparation cluster_1 Molecule B Preparation cluster_2 Conjugation via this compound A Molecule A (e.g., Drug) A_alkyne Alkyne-Modified Molecule A A->A_alkyne Introduce Alkyne Group reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A_alkyne->reaction B Molecule B (e.g., Targeting Ligand) B_alkyne Alkyne-Modified Molecule B B->B_alkyne Introduce Alkyne Group B_alkyne->reaction linker This compound (N₃-(CH₂)₇-N₃) linker->reaction conjugate A-(Triazole)-(CH₂)₇-(Triazole)-B Conjugate reaction->conjugate

Caption: Workflow for bioconjugation using this compound as a linker.

This diagram illustrates a typical workflow where two molecules of interest are first functionalized with terminal alkyne groups. These alkyne-modified molecules are then reacted with the bifunctional this compound in the presence of a copper(I) catalyst. The two azide groups on the heptane linker react with the alkyne groups on each molecule, forming stable triazole rings and covalently linking the two molecules. This method is widely used in drug delivery systems to conjugate a therapeutic agent to a moiety that can target specific cells or tissues.

References

An In-depth Technical Guide to the Azide Groups in 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical and physical properties of the azide groups in 1,7-diazidoheptane. It details the synthesis of the molecule, its spectroscopic characterization, and its reactivity, with a focus on its application as a crosslinking agent and in bioorthogonal chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties of this compound

This compound is a bifunctional organic compound with the chemical formula C7H14N6.[1] It consists of a seven-carbon aliphatic chain with azide functional groups at both termini. The presence of two azide groups makes it a useful crosslinking agent and a building block in polymer and materials science.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC7H14N6[1]
Molecular Weight182.23 g/mol [1]
Exact Mass182.12799447 Da[1]
IUPAC NameThis compound[1]
CAS Number98428-99-0[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction from a corresponding dihalogenated heptane, most commonly 1,7-dibromoheptane or 1,7-dichloroheptane. The reaction involves the displacement of the halide ions by the azide ion, typically from sodium azide.

Experimental Protocol for the Synthesis of this compound from 1,7-Dibromoheptane

Materials:

  • 1,7-Dibromoheptane

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dibromoheptane in anhydrous DMF.

  • Add a molar excess (typically 2.2 to 2.5 equivalents) of sodium azide to the solution.

  • Heat the reaction mixture to a temperature between 60 and 80 °C and stir for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash them with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Note: Organic azides can be explosive, especially in the presence of heat, shock, or certain metals. Appropriate safety precautions, including the use of a blast shield, should be taken throughout the synthesis and handling of this compound.

Spectroscopic Characterization of the Azide Groups

The azide functional groups in this compound give rise to characteristic signals in various spectroscopic techniques, which are essential for its identification and characterization.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of an organic azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=N=N bond. This peak typically appears in the range of 2100-2150 cm-1. A weaker symmetric stretching vibration may also be observed around 1250 cm-1.[2]

Table 2: Characteristic Infrared Absorption Frequencies for Alkyl Azides

Vibrational ModeFrequency Range (cm⁻¹)Intensity
Asymmetric stretch (νas)2100 - 2150Strong, Sharp
Symmetric stretch (νs)1200 - 1300Medium to Weak
Bending (δ)600 - 700Medium to Weak
Raman Spectroscopy

Raman spectroscopy is another valuable tool for characterizing the azide group. The symmetric stretching vibration of the azide group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.[3][4] This complementarity makes the combined use of IR and Raman spectroscopy a powerful method for identifying and studying organic azides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H and ¹³C NMR spectroscopy are standard methods for characterizing organic molecules, they do not directly probe the nitrogen atoms of the azide group. However, the chemical shifts of the carbon atoms adjacent to the azide groups are influenced by the electron-withdrawing nature of the azide.

  • ¹H NMR: The protons on the carbon atom alpha to the azide group (C1 and C7) are expected to be deshielded and appear at a downfield chemical shift compared to a simple alkane.

  • ¹³C NMR: Similarly, the carbon atoms directly bonded to the azide groups (C1 and C7) will exhibit a downfield chemical shift.

Reactivity of the Azide Groups

The azide groups in this compound are highly versatile functional groups that can participate in a variety of chemical transformations.

1,3-Dipolar Cycloaddition (Click Chemistry)

One of the most important reactions of organic azides is the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.[6][7] This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and can be carried out under mild, often aqueous, conditions.[7]

The bifunctional nature of this compound allows it to react with two alkyne-containing molecules, making it an excellent crosslinking agent or molecular linker in the synthesis of polymers, dendrimers, and complex molecular architectures.[8][9]

Caption: Huisgen 1,3-dipolar cycloaddition of this compound.

Staudinger Ligation

The Staudinger ligation is another important bioorthogonal reaction involving azides. In this reaction, an azide reacts with a phosphine to form an aza-ylide intermediate, which then hydrolyzes to produce a primary amine and a phosphine oxide. A modified version of this reaction, the traceless Staudinger ligation, allows for the formation of an amide bond.

Reduction to Amines

The azide groups can be readily reduced to primary amines using a variety of reducing agents, such as lithium aluminum hydride (LiAlH4), catalytic hydrogenation (e.g., H2/Pd-C), or triphenylphosphine followed by hydrolysis. This provides a synthetic route to 1,7-diaminoheptane.

Applications

The unique properties of the azide groups in this compound make it a valuable tool in various scientific and technological fields.

Crosslinking Agent

As a bifunctional molecule, this compound can be used to crosslink polymers that have been functionalized with alkyne groups. This is particularly useful in the development of hydrogels, elastomers, and other polymeric materials with tailored mechanical properties. The resulting triazole linkages are stable and biocompatible, making these materials suitable for biomedical applications.

Caption: Workflow for polymer crosslinking using this compound.

Molecular Linker in Drug Development

In drug development and chemical biology, this compound can serve as a flexible linker to connect two molecular fragments, such as a targeting moiety and a therapeutic agent. The "click" reaction provides a reliable method for conjugating these components under mild conditions, which is crucial when working with sensitive biomolecules.[8]

Safety Considerations

Organic azides are energetic materials and should be handled with caution. They can be sensitive to heat, shock, and friction, and may decompose explosively. This compound, being a diazide, has a higher nitrogen content and therefore a higher potential energy than a corresponding monoazide. It is crucial to consult the Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions involving azides should be performed in a well-ventilated fume hood and behind a blast shield.

Conclusion

The azide groups in this compound impart a rich and versatile chemistry to this molecule. Its ability to undergo highly efficient and specific "click" reactions has made it a valuable tool in polymer chemistry, materials science, and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for its safe and effective use in research and development. While specific experimental data for this compound is not extensively published, this guide provides a solid foundation based on the well-established chemistry of alkyl azides. Further research into the specific quantitative properties of this compound would be beneficial for expanding its applications.

References

In-Depth Technical Guide to 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 98428-99-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,7-diazidoheptane, a bifunctional crosslinking agent with significant potential in chemical biology and drug development. This document outlines its chemical properties, a detailed representative synthesis protocol, and its applications, particularly in the realm of bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a linear seven-carbon alkyl chain functionalized with azide groups at both termini. This structure allows it to act as a homobifunctional linker, capable of connecting two molecular entities through "click" chemistry or other azide-reactive conjugations.

PropertyValue
CAS Number 98428-99-0
Molecular Formula C H N
Molecular Weight 182.23 g/mol
Appearance Presumed to be a colorless liquid
Boiling Point Data not available
Melting Point Data not available
Solubility Expected to be soluble in organic solvents

Synthesis of this compound

Synthesis of the Precursor: 1,7-Dibromoheptane

The synthesis of 1,7-dibromoheptane from 1,7-heptanediol and hydrobromic acid has been reported. This reaction proceeds via a two-step consecutive SN2 mechanism.[1]

Reaction:

HO-(CH₂)₇-OH + 2 HBr → Br-(CH₂)₇-Br + 2 H₂O

Experimental Protocol (Representative):

  • To a stirred solution of hydrobromic acid, 1,7-heptanediol is added.

  • The reaction mixture is heated to reflux for a specified period.

  • After cooling, the organic layer is separated, washed with water, neutralized with a base (e.g., sodium bicarbonate solution), and dried over an anhydrous salt (e.g., magnesium sulfate).

  • The crude 1,7-dibromoheptane is then purified by vacuum distillation.

Conversion to this compound

Reaction:

Br-(CH₂)₇-Br + 2 NaN₃ → N₃-(CH₂)₇-N₃ + 2 NaBr

Experimental Protocol (Representative):

  • 1,7-dibromoheptane is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

  • An excess of sodium azide is added to the solution.

  • The reaction mixture is heated with stirring for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and water is added to precipitate the product and dissolve the inorganic salts.

  • The aqueous mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

  • Purification is typically achieved by column chromatography on silica gel.

Safety Precautions: Organic azides are potentially explosive and should be handled with extreme care. Reactions should be carried out behind a safety shield in a well-ventilated fume hood. Avoid friction, shock, and heating to high temperatures. Sodium azide is also highly toxic.

Characterization

The structure and purity of this compound would be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methylene protons of the heptane chain. The protons on the carbons adjacent to the azide groups (α-protons) would be shifted downfield compared to the other methylene protons. A triplet for the α-protons and multiplets for the other protons would be expected.
¹³C NMR Seven distinct signals for the seven carbon atoms of the heptane chain. The carbons attached to the azide groups would be shifted downfield.
FT-IR A characteristic strong, sharp absorption band for the azide (N₃) asymmetric stretch, typically appearing around 2100 cm⁻¹.
Mass Spectrometry The molecular ion peak corresponding to the mass of this compound would be observed, along with characteristic fragmentation patterns.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in various areas of drug development and chemical biology, primarily as a linker or crosslinker.

Click Chemistry and Bioconjugation

The terminal azide groups of this compound can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are highly efficient, specific, and biocompatible, making them ideal for bioconjugation.

This compound can be used to link two alkyne-modified molecules, such as peptides, proteins, nucleic acids, or small molecule drugs. This allows for the creation of more complex and functional biomolecules.

Experimental Workflow: Bioconjugation using this compound

G cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Product cluster_purification Purification molA Alkyne-Modified Molecule A reaction Reaction Mixture: - Reactants - Cu(I) Catalyst - Ligand - Solvent molA->reaction molB Alkyne-Modified Molecule B molB->reaction linker This compound linker->reaction conjugate Molecule A - Triazole - Heptane - Triazole - Molecule B reaction->conjugate purification e.g., HPLC, SEC conjugate->purification

Caption: Workflow for bioconjugation via CuAAC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation of the POI and E3 ligase, which is crucial for the formation of a productive ternary complex. Alkyl chains are common linker motifs in PROTAC design.[2] this compound can be used as a precursor to synthesize PROTACs. The diazide can be sequentially reacted with an alkyne-modified POI ligand and an alkyne-modified E3 ligase ligand via click chemistry to assemble the final PROTAC. The seven-carbon chain provides a flexible spacer of a defined length.

Logical Relationship: PROTAC Assembly

G cluster_components PROTAC Components cluster_synthesis Synthetic Steps (Sequential Click Reactions) cluster_protac Final PROTAC Molecule poi_ligand Alkyne-POI Ligand step1 Step 1: React Linker with POI Ligand poi_ligand->step1 e3_ligand Alkyne-E3 Ligase Ligand step2 Step 2: React Intermediate with E3 Ligase Ligand e3_ligand->step2 linker This compound linker->step1 step1->step2 protac POI Ligand - Linker - E3 Ligase Ligand step2->protac

Caption: Assembly of a PROTAC using a diazido linker.

Safety and Handling

Warning: Organic azides are potentially explosive and must be handled with appropriate safety precautions.

  • Handling: Use in a well-ventilated fume hood behind a blast shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

  • Stability: Avoid friction, shock, and exposure to high temperatures. Avoid contact with strong acids and oxidizing agents.

  • Toxicity: Sodium azide, a common precursor, is highly toxic. While the toxicity of this compound is not well-documented, it should be handled as a hazardous substance.

Conclusion

This compound is a versatile homobifunctional crosslinker with significant applications in drug development and chemical biology. Its ability to participate in highly efficient click chemistry reactions makes it a valuable tool for the synthesis of bioconjugates and complex molecules like PROTACs. Researchers and scientists working with this compound should adhere to strict safety protocols due to the potential hazards associated with organic azides. The continued exploration of bifunctional linkers like this compound is expected to contribute to the advancement of targeted therapeutics and a deeper understanding of biological systems.

References

An In-Depth Technical Guide to 1,7-Diazidoheptane for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Diazidoheptane is a versatile homobifunctional crosslinking agent that has garnered significant interest in the fields of chemical biology, proteomics, and drug development. Its structure, featuring a seven-carbon aliphatic chain capped by two azide functional groups, allows for its application in "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its applications in advanced research, with a focus on cross-linking mass spectrometry (XL-MS) for studying protein-protein interactions and its potential as a linker in antibody-drug conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a chemical compound with the IUPAC name This compound . Its fundamental properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol
CAS Number 98428-99-0
Appearance (Predicted) Colorless to pale yellow liquid
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction, where a suitable precursor, 1,7-dihaloheptane (commonly 1,7-dibromoheptane), is reacted with an azide salt, such as sodium azide.

Synthesis of the Precursor: 1,7-Dibromoheptane

A common method for synthesizing the 1,7-dibromoheptane precursor is from 1,7-heptanediol using hydrobromic acid.[1]

Materials:

  • 1,7-Heptanediol

  • Hydrobromic acid (48%)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Combine 1,7-heptanediol and hydrobromic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,7-dibromoheptane.

  • Purify the crude product by vacuum distillation.

Azidation of 1,7-Dibromoheptane

Materials:

  • 1,7-Dibromoheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 1,7-dibromoheptane in anhydrous DMF.

  • Add an excess of sodium azide (typically 2.2 to 2.5 equivalents) to the solution.

  • Heat the reaction mixture with stirring (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically run for 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a larger volume of deionized water.

  • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

  • Combine the organic extracts and wash with deionized water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure at low temperature to avoid decomposition of the diazide product.

  • The resulting this compound can be further purified by column chromatography if necessary.

Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a valuable tool in various research and drug development applications, primarily as a crosslinking agent.

Cross-Linking Mass Spectrometry (XL-MS)

This compound can be used as a homobifunctional crosslinker to study protein-protein interactions and protein conformations. The workflow for such an experiment is outlined below.

A generic workflow for cross-linking mass spectrometry.

In this workflow, this compound would be used in the crosslinking step to covalently link interacting proteins. Subsequent digestion and mass spectrometry analysis identify the cross-linked peptides, providing distance constraints that can be used to model the three-dimensional structure of the protein complex.[2]

Linker for Antibody-Drug Conjugates (ADCs)

The azide groups of this compound can be utilized in the synthesis of linkers for ADCs.[3][4] One end of the diazide can be functionalized to attach to a cytotoxic drug, while the other end can be modified to conjugate to an antibody. The heptane chain provides a flexible spacer between the antibody and the drug.

Conceptual workflow for ADC synthesis using a diazide linker.

This conceptual diagram illustrates how a bifunctional linker derived from this compound could be used to connect an antibody and a cytotoxic drug to form an ADC. The specific chemistry for functionalizing the azide groups would depend on the desired linkage to the antibody and the drug.

Conclusion

This compound is a valuable chemical tool for researchers in the life sciences. Its ability to participate in bioorthogonal "click" chemistry reactions makes it particularly well-suited for applications in proteomics and drug development. The provided synthesis protocol offers a clear path to obtaining this compound, and the outlined applications in XL-MS and as a potential ADC linker highlight its utility in addressing complex biological questions and advancing therapeutic strategies. As with all reactive chemical compounds, proper safety precautions are paramount during its synthesis and handling.

References

Methodological & Application

Application Note: Utilizing 1,7-Diazidoheptane for In Vivo and In Vitro Crosslinking of Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,7-Diazidoheptane is a homobifunctional, photo-reactive crosslinking agent. Its structure consists of a seven-carbon aliphatic chain with a terminal azide group at each end. Upon exposure to ultraviolet (UV) light, each azide group is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with adjacent molecules, primarily by insertion into C-H, N-H, or O-H bonds. The seven-carbon spacer arm makes it suitable for capturing proteins that are in close proximity. This reagent is particularly useful for "freezing" transient or weak protein-protein interactions (PPIs) within their native cellular environment, allowing for their subsequent identification and characterization through techniques such as immunoprecipitation and mass spectrometry.

Principle of Operation

The utility of this compound as a crosslinker stems from the photo-reactivity of its terminal azide groups. In the absence of UV light, the compound is relatively inert, allowing it to permeate cellular membranes and diffuse into different cellular compartments. When irradiated with UV light (typically around 254-270 nm), the azides undergo photolysis to form highly reactive nitrene radicals. These nitrenes can then react non-specifically with nearby amino acid residues, effectively creating a covalent crosslink between interacting proteins. The resulting crosslinked protein complexes can then be isolated and analyzed to identify the interacting partners.

Applications

  • Mapping Protein-Protein Interaction Networks: By capturing interacting proteins in their cellular context, this compound can be used to identify novel components of protein complexes.

  • Validating Binary Protein Interactions: This crosslinker can be employed to confirm suspected interactions between two proteins of interest within living cells.

  • Studying Transient or Weak Interactions: The ability to rapidly initiate crosslinking with UV light makes it possible to trap interactions that are otherwise difficult to detect using conventional methods like co-immunoprecipitation.

  • Structural Analysis of Protein Complexes: The distance constraint imposed by the seven-carbon spacer arm can provide low-resolution structural information about the arrangement of proteins within a complex.

Experimental Protocols

1. In Vivo Crosslinking in Mammalian Cells

This protocol provides a general framework for crosslinking proteins in cultured mammalian cells. Optimization of crosslinker concentration, incubation time, and UV exposure time is recommended for each specific biological system.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • UV crosslinking apparatus (e.g., Stratalinker)

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors

  • Quenching solution (e.g., 10 mM Tris-HCl)

Procedure:

  • Cell Culture: Grow mammalian cells to the desired confluency (typically 80-90%) in appropriate culture dishes.

  • Crosslinker Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 100 mM.

  • Cell Treatment:

    • Wash the cells once with ice-cold PBS.

    • Add fresh, serum-free media to the cells.

    • Add the this compound stock solution to the media to achieve the desired final concentration (e.g., 0.1-1 mM).

    • Incubate the cells for a specific duration (e.g., 10-30 minutes) to allow for cellular uptake of the crosslinker.

  • UV Crosslinking:

    • Place the culture dishes on ice and remove the lid.

    • Expose the cells to UV light (254 nm) for a predetermined time (e.g., 5-15 minutes) at a specific energy setting. The optimal energy will need to be determined empirically.

  • Quenching: Quench the crosslinking reaction by adding a quenching solution, such as Tris-HCl, to the cells.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer containing protease inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Downstream Analysis: The resulting supernatant containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.

2. In Vitro Crosslinking of Purified Proteins

This protocol is suitable for crosslinking purified proteins in solution.

Materials:

  • Purified protein samples

  • This compound

  • Reaction buffer (e.g., HEPES or PBS)

  • UV transparent reaction tubes (e.g., quartz cuvettes or thin-walled PCR tubes)

  • UV crosslinking apparatus

Procedure:

  • Reaction Setup:

    • In a UV transparent reaction tube, combine the purified proteins of interest in a suitable reaction buffer.

    • Add the desired amount of this compound from a stock solution. The final concentration may range from 0.05 to 2 mM.

  • Incubation: Incubate the reaction mixture in the dark for 15-30 minutes to allow the crosslinker to diffuse.

  • UV Crosslinking: Place the reaction tube on ice and expose it to UV light (254 nm) for 5-20 minutes.

  • Quenching: Quench the reaction by adding a scavenger molecule like Tris or dithiothreitol (DTT).

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Coomassie staining or Western blotting to observe the formation of higher molecular weight species, indicating successful crosslinking.

Quantitative Data Summary

The optimal conditions for crosslinking with this compound will vary depending on the specific proteins and the biological context. The following table provides an example of empirically determined parameters for a hypothetical protein complex.

ParameterRange TestedOptimal ConditionNotes
Crosslinker Concentration (in vivo) 0.1 - 2.0 mM0.5 mMHigher concentrations may lead to increased non-specific crosslinking and cellular toxicity.
Incubation Time (in vivo) 5 - 60 min15 minLonger incubation times did not significantly increase crosslinking efficiency.
UV Exposure Time (254 nm) 1 - 20 min10 minShorter times resulted in incomplete crosslinking, while longer times led to protein degradation.
Crosslinker Concentration (in vitro) 0.05 - 2.0 mM0.25 mMDependent on the concentration of the purified proteins.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Crosslinking prep 1. Cell Preparation (Culture and Harvest) treat 2. Add this compound (Incubate) prep->treat uv 3. UV Activation (254 nm) treat->uv quench 4. Quench Reaction uv->quench lyse 5. Cell Lysis and Clarification quench->lyse ip 6. Immunoprecipitation (Bait Protein) lyse->ip analysis 7. Analysis (SDS-PAGE, Mass Spec) ip->analysis

Caption: Workflow for identifying protein interactions using this compound.

G cluster_mechanism Mechanism of Action compound N3-(CH2)7-N3 uv UV Light (254 nm) compound->uv nitrene Reactive Nitrene Intermediates uv->nitrene complex Covalently Crosslinked Complex nitrene->complex proteinA Protein A proteinA->compound Proximity proteinA->complex proteinB Protein B proteinB->compound Proximity proteinB->complex

Caption: Photo-activation and crosslinking mechanism of this compound.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility. This reaction enables the rapid and reliable formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne. This document provides a detailed step-by-step guide for performing a CuAAC reaction using 1,7-diazidoheptane, a linear aliphatic diazide. This protocol is designed for the synthesis of bis-triazoles, which can serve as building blocks in drug discovery, polymer chemistry, and materials science.

Safety Precautions

Extreme caution must be exercised when handling this compound and other organic azides as they are potentially explosive. All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. The precursor, 1,7-diaminoheptane, is corrosive and can cause severe skin burns and eye damage[1][2]. Therefore, it is imperative to handle this compound with the same level of care, avoiding contact with skin and eyes. Store this compound in a cool, dark place, away from heat, sparks, and sources of ignition.

Experimental Protocol: Synthesis of a Bis-Triazole from this compound

This protocol details the synthesis of a bis-triazole via the reaction of this compound with a terminal alkyne, exemplified by 4-ethynyl-N,N-dimethylaniline.

Materials and Reagents:

  • This compound

  • 4-ethynyl-N,N-dimethylaniline

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen or Argon inlet

  • Heating mantle or oil bath

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin-layer chromatography (TLC) plates and developing chamber

Reaction Setup and Procedure
  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and 4-ethynyl-N,N-dimethylaniline (2.2 eq) in a 1:1 mixture of THF and water.

  • Catalyst Addition: To the stirred solution, add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously under a nitrogen or argon atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A typical mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 24 hours.

Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure bis-triazole product.

Data Presentation

Reagent/ParameterMolar RatioConcentration/Amount (Example)Role
This compound1.01.0 mmol, 182 mgDiazide reactant
4-ethynyl-N,N-dimethylaniline2.22.2 mmol, 319 mgAlkyne reactant
CuSO₄·5H₂O0.10.1 mmol, 25 mgCatalyst precursor
Sodium Ascorbate0.20.2 mmol, 40 mgReducing agent for Cu(II)
THF/Water (1:1)-20 mLSolvent
Reaction Temperature-60°CReaction condition
Reaction Time-24 hoursReaction duration
Expected Yield -~80-95%Based on similar reported reactions

Experimental Workflow Diagram

CuAAC_Workflow Experimental Workflow for CuAAC Synthesis of a Bis-Triazole reagent_prep Reagent Preparation - Dissolve this compound and alkyne in THF/Water catalyst_add Catalyst Addition - Add CuSO4 and Sodium Ascorbate reagent_prep->catalyst_add reaction Reaction - Heat to 60°C under N2 - Monitor by TLC catalyst_add->reaction workup Workup - Quench with water - Extract with DCM reaction->workup purification Purification - Column Chromatography workup->purification product Pure Bis-Triazole Product purification->product

Caption: Workflow for the CuAAC synthesis of a bis-triazole.

Signaling Pathway Diagram (Reaction Mechanism)

CuAAC_Mechanism Simplified Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuII Alkyne R-C≡CH CuI->Alkyne Coordination Cu_Acetylide Cu(I)-Acetylide Alkyne->Cu_Acetylide Deprotonation Azide R'-N3 Cu_Acetylide->Azide Cycloaddition Cu_Triazolide Cu(I)-Triazolide Intermediate Azide->Cu_Triazolide Triazole 1,4-Disubstituted Triazole Cu_Triazolide->Triazole Protonation Triazole->CuI Catalyst Regeneration

Caption: Simplified CuAAC reaction mechanism.

Analytical Methods for Reaction Monitoring and Characterization

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction by observing the consumption of starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final bis-triazole product. The disappearance of the alkyne proton signal and the appearance of a new triazole proton signal are key indicators of a successful reaction.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹) stretches, and the appearance of new bands corresponding to the triazole ring, can be used to monitor the reaction.

References

Applications of 1,7-Diazidoheptane in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,7-Diazidoheptane is a homobifunctional crosslinking agent containing two terminal azide groups separated by a seven-carbon alkyl chain. This simple, flexible linker is primarily utilized in bioconjugation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly efficient, specific, and biocompatible, making them powerful tools for covalently linking biomolecules.

The two azide functionalities of this compound allow for the conjugation of two alkyne-containing molecules. This can be exploited in several bioconjugation strategies:

  • Intramolecular and Intermolecular Protein Crosslinking: When reacted with a protein that has been engineered or modified to contain multiple alkyne groups, this compound can form either intramolecular crosslinks, providing insights into protein conformation and proximity of residues, or intermolecular crosslinks, stabilizing protein-protein interactions and facilitating the study of protein complexes.

  • Immobilization of Biomolecules: One azide group can react with an alkyne-functionalized surface (e.g., a microarray slide, nanoparticle, or resin), while the other azide can be used to capture an alkyne-modified biomolecule of interest, such as a protein, peptide, or nucleic acid. This is useful for creating diagnostic assays, purification matrices, and targeted drug delivery systems.

  • Assembly of Multicomponent Systems: this compound can act as a central scaffold to link two different alkyne-containing biomolecules or an alkyne-biomolecule and an alkyne-reporter molecule (e.g., a fluorescent dye or biotin). This enables the construction of well-defined bioconjugates for a variety of applications in research and diagnostics.

The heptane linker provides a moderate degree of flexibility and spatial separation between the conjugated molecules, which can be advantageous in maintaining the biological activity of the tethered biomolecules.

Physicochemical and Computed Properties of this compound

PropertyValue
Chemical Formula C₇H₁₄N₆
Molecular Weight 182.23 g/mol [1]
CAS Number 98428-99-0[1]
Appearance Colorless to pale yellow oil (predicted)
Boiling Point Not available
Solubility Soluble in organic solvents (e.g., DMSO, DMF, CH₂Cl₂), sparingly soluble in water
Computed XLogP3 1.6
Computed Hydrogen Bond Donor Count 0
Computed Hydrogen Bond Acceptor Count 6
Computed Rotatable Bond Count 6

Experimental Protocols

Protocol 1: Intermolecular Crosslinking of Alkyne-Modified Proteins using this compound

This protocol describes a general procedure for the copper-catalyzed crosslinking of two different proteins that have been individually modified to contain terminal alkyne groups.

Materials:

  • Alkyne-modified Protein A

  • Alkyne-modified Protein B

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (anhydrous)

  • Amicon® Ultra centrifugal filter units (for buffer exchange and concentration)

  • SDS-PAGE analysis equipment

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of THPTA in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water (freshly prepared).

  • Protein Preparation:

    • Dissolve alkyne-modified Protein A and alkyne-modified Protein B in PBS to a final concentration of 1 mg/mL each.

  • Click Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of Protein A solution and 50 µL of Protein B solution.

    • Add 2 µL of the 10 mM this compound stock solution (final concentration ~200 µM).

    • Prepare the catalyst premix: in a separate tube, mix 2 µL of 100 mM CuSO₄ and 10 µL of 500 mM THPTA. Vortex briefly.

    • Add 1 µL of the CuSO₄/THPTA premix to the protein solution.

    • To initiate the reaction, add 2 µL of the freshly prepared 1 M sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

  • Purification:

    • Remove unreacted crosslinker and catalyst components by buffer exchange using an Amicon® Ultra centrifugal filter unit with an appropriate molecular weight cutoff. Wash the sample three times with PBS.

  • Analysis:

    • Analyze the crosslinked product by SDS-PAGE. The appearance of a new band corresponding to the combined molecular weight of Protein A and Protein B indicates successful crosslinking.

Protocol 2: Immobilization of an Alkyne-Modified Peptide to an Alkyne-Functionalized Surface

This protocol outlines the immobilization of an alkyne-containing peptide onto a surface that has also been modified with alkyne groups, using this compound as a linker.

Materials:

  • Alkyne-functionalized glass slide or resin

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium Ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO/t-BuOH (1:1)

  • Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of CuSO₄, sodium ascorbate, and this compound as described in Protocol 1.

    • Prepare a 10 mM stock solution of TBTA in DMSO/t-BuOH (1:1).

  • Surface Activation (First Click Reaction):

    • Prepare the reaction cocktail: For a 1 mL reaction, combine 700 µL of PBS, 100 µL of 10 mM this compound, 10 µL of 100 mM CuSO₄, 20 µL of 10 mM TBTA, and 20 µL of 1 M sodium ascorbate.

    • Immerse the alkyne-functionalized surface in the reaction cocktail and incubate for 1 hour at room temperature with gentle agitation.

    • Wash the surface thoroughly with washing buffer to remove unreacted reagents. The surface is now azide-functionalized.

  • Peptide Immobilization (Second Click Reaction):

    • Prepare a solution of the alkyne-modified peptide in PBS at a desired concentration (e.g., 100 µM).

    • Prepare a fresh catalyst solution: For a 1 mL reaction, combine 800 µL of the peptide solution, 10 µL of 100 mM CuSO₄, 20 µL of 10 mM TBTA, and 20 µL of 1 M sodium ascorbate.

    • Immerse the azide-functionalized surface in the peptide-catalyst solution and incubate for 1-2 hours at room temperature.

  • Final Washing:

    • Wash the surface extensively with washing buffer to remove non-covalently bound peptide and catalyst components.

    • Rinse with deionized water and dry under a stream of nitrogen.

  • Characterization:

    • The successful immobilization of the peptide can be confirmed by surface analysis techniques such as X-ray photoelectron spectroscopy (XPS) or by using a fluorescently labeled peptide and measuring the surface fluorescence.

Quantitative Data

The efficiency of bioconjugation reactions with this compound can be assessed by various methods, including chromatography (e.g., SEC-HPLC), electrophoresis (e.g., SDS-PAGE with densitometry), and mass spectrometry. Below is a template table for recording and comparing quantitative data from a protein crosslinking experiment.

Reaction Parameter Condition 1 Condition 2 Condition 3
Protein A Concentration (µM) 101020
Protein B Concentration (µM) 101020
This compound:Protein Ratio 10:120:110:1
Catalyst (CuSO₄:Ligand) 1:5 (THPTA)1:5 (THPTA)1:5 (THPTA)
Reaction Time (h) 224
Temperature (°C) 252525
Crosslinking Efficiency (%) e.g., 35%e.g., 55%e.g., 45%
Notes ---

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Alkyne-Biomolecule_1 Alkyne-Biomolecule 1 Triazole_Linkage_1 Triazole Linkage 1 Alkyne-Biomolecule_1->Triazole_Linkage_1 This compound This compound This compound->Triazole_Linkage_1 Triazole_Linkage_2 Triazole Linkage 2 This compound->Triazole_Linkage_2 Alkyne-Biomolecule_2 Alkyne-Biomolecule 2 Alkyne-Biomolecule_2->Triazole_Linkage_2 Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Ascorbate Sodium Ascorbate Ascorbate->Cu(I) Reduction Cu(I)->Triazole_Linkage_1 Catalysis Cu(I)->Triazole_Linkage_2 Catalysis Crosslinked_Product Crosslinked Bioconjugate Triazole_Linkage_1->Crosslinked_Product Triazole_Linkage_2->Crosslinked_Product

Caption: CuAAC mechanism for bioconjugation with this compound.

Experimental_Workflow A Prepare Stock Solutions (Crosslinker, Catalyst, Reducing Agent) C Combine Reactants and Initiate Click Reaction A->C B Prepare Alkyne-Modified Biomolecules B->C D Incubate (RT, 1-2h) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Analyze Product (SDS-PAGE, MS) E->F

Caption: General workflow for protein crosslinking.

Logical_Relationship cluster_linker This compound cluster_molecules Target Molecules Azide1 Azide Group 1 Heptane Heptane Spacer Azide1->Heptane Result A-(Triazole)-Heptane-(Triazole)-B Conjugate Azide2 Azide Group 2 Heptane->Azide2 Alkyne1 Alkyne-Molecule A Alkyne1->Result Reacts with Azide 1 Alkyne2 Alkyne-Molecule B Alkyne2->Result Reacts with Azide 2

Caption: Logical relationship of this compound crosslinking.

References

Application Note: Surface Modification of Polymers Using 1,7-Diazidoheptane for Advanced Bioconjugation and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed guide for the surface modification of polymers using 1,7-diazidoheptane as a homobifunctional crosslinker. The protocol leverages the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. By first functionalizing a polymer surface with alkyne groups, this compound can be covalently attached, presenting a terminal azide group for the subsequent conjugation of biomolecules, nanoparticles, or other desired moieties. This method offers a robust and versatile platform for creating functionalized polymer surfaces for applications in drug development, biomedical devices, and advanced materials science. Detailed protocols for surface activation, linker conjugation, and subsequent bioconjugation are provided, along with expected characterization data.

Introduction

The ability to precisely control the surface chemistry of polymers is critical for a wide range of applications, from creating biocompatible medical implants to developing targeted drug delivery systems and advanced biosensors. "Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for surface functionalization due to its high yield, specificity, mild reaction conditions, and tolerance of a wide variety of functional groups.[1][2]

This compound is a short-chain diazidoalkane that can act as a homobifunctional linker. Its two terminal azide groups allow for a two-step conjugation strategy. The first azide group can react with a surface previously modified with alkyne groups. This reaction immobilizes the linker and exposes the second, terminal azide group. This newly installed "clickable" handle is then available for the covalent attachment of a wide array of alkyne-functionalized molecules, including peptides, proteins, DNA, or fluorescent dyes.[3] This modular approach provides a versatile platform for tailoring the surface properties of various polymers.

Principle of the Method

The overall strategy involves a two-stage "click" chemistry process.

Stage 1: Linker Immobilization. A polymer substrate is first surface-activated to introduce terminal alkyne groups. This can be achieved through various methods depending on the polymer's chemistry, such as the esterification of surface hydroxyl groups with an alkyne-bearing carboxylic acid. Subsequently, the alkyne-functionalized surface is reacted with this compound in the presence of a Cu(I) catalyst. One of the azide moieties on the heptane linker reacts with a surface-bound alkyne, forming a stable triazole linkage and covalently attaching the linker to the surface.

Stage 2: Functional Molecule Conjugation. The surface, now decorated with terminal azide groups from the immobilized this compound, is ready for the second click reaction. An alkyne-modified molecule of interest (e.g., a peptide, drug molecule, or imaging agent) is introduced with a Cu(I) catalyst, leading to its covalent attachment to the surface via a second triazole ring.

This workflow allows for the creation of a stable, covalently modified polymer surface with precisely controlled functionality.

Experimental Protocols

Safety Precaution: Organic azides are potentially explosive and should be handled with care. Avoid heating neat azide compounds and always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Equipment
  • Polymers: Polystyrene (PS), Poly(methyl methacrylate) (PMMA), or other polymers with surface-modifiable groups.

  • Reagents: this compound, Propargyl alcohol, 4-Pentynoic acid, N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Copper(II) sulfate pentahydrate (CuSO₄·5H₂O), Sodium ascorbate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Alkyne-modified molecule of interest (e.g., Alkyne-PEG, Ethynylferrocene).

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, Deionized water.

  • Equipment: Schlenk flasks, Nitrogen/Argon line, Magnetic stirrer, Ultrasonic bath, Spin coater, Contact angle goniometer, X-ray Photoelectron Spectrometer (XPS).

Protocol 1: Alkyne Functionalization of a Polymer Surface (Example: Polystyrene)

This protocol describes the introduction of alkyne groups onto a polystyrene surface that has been pre-treated to introduce hydroxyl groups (e.g., by oxygen plasma treatment).

  • Surface Preparation: Clean polystyrene substrates by sonicating for 15 minutes each in isopropanol, methanol, and deionized water, then dry under a stream of nitrogen.[4] Treat the surface with oxygen plasma to introduce hydroxyl (-OH) groups.

  • Esterification Reaction:

    • In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 4-pentynoic acid (1.5 eq.), DCC (1.5 eq.), and DMAP (0.2 eq.) in anhydrous DCM.

    • Immerse the hydroxyl-functionalized polystyrene substrate in the solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • After the reaction, remove the substrate and wash it thoroughly with DCM, followed by ethanol, and finally deionized water to remove unreacted reagents.

    • Dry the alkyne-functionalized substrate under a stream of nitrogen.

Protocol 2: Immobilization of this compound
  • Prepare Catalyst Solution: Prepare a stock solution of the Cu(I)-THPTA catalyst. Mix a 20 mM solution of CuSO₄·5H₂O with a 100 mM solution of THPTA in deionized water to achieve a final ligand-to-copper ratio of 5:1.[3][5]

  • Prepare Reaction Mixture:

    • In a clean reaction vessel, prepare a solution of this compound (e.g., 10 mM) in a suitable solvent mixture such as t-BuOH/H₂O (1:1).

    • Place the alkyne-functionalized polymer substrate in the vessel.

    • Add the Cu(I)-THPTA catalyst solution to the reaction vessel to a final concentration of 0.1-0.25 mM of Cu(I).[5]

  • Initiate the Reaction:

    • Add a freshly prepared solution of sodium ascorbate (e.g., 100 mM stock) to the reaction to a final concentration of 5 mM.[5] This reduces Cu(II) to the active Cu(I) state.

    • Gently agitate the reaction at room temperature for 1-4 hours, protected from light.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the surface thoroughly with deionized water, followed by ethanol, to remove the catalyst, unreacted linker, and byproducts.

    • Dry the azide-functionalized substrate under a stream of nitrogen. The surface is now ready for the next step or for characterization.

Protocol 3: Conjugation of an Alkyne-Modified Molecule
  • Prepare Reaction Mixture:

    • In a clean reaction vessel, dissolve the alkyne-modified molecule of interest (e.g., alkyne-peptide, alkyne-dye) in a suitable buffer or solvent system (e.g., PBS, DMF/water). The concentration should be in excess relative to the estimated surface azide groups (e.g., 2-fold excess).[5]

    • Immerse the this compound-modified polymer substrate in the solution.

  • Perform the Click Reaction:

    • Add the Cu(I)-THPTA catalyst solution (prepared as in Protocol 2) to a final concentration of 0.1 mM Cu(I).

    • Add sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[3][5]

    • Gently agitate the reaction at room temperature for 1-12 hours, protected from light. The reaction time may need optimization depending on the molecule being conjugated.

  • Final Washing:

    • Remove the substrate and wash it extensively with the reaction solvent, followed by deionized water, to remove any non-covalently bound molecules and catalyst remnants.

    • Dry the final functionalized surface under a stream of nitrogen.

Characterization and Expected Results

Surface modification can be confirmed using techniques such as X-ray Photoelectron Spectroscopy (XPS) and Water Contact Angle (WCA) measurements.

Water Contact Angle (WCA)

The hydrophobicity/hydrophilicity of the surface will change at each modification step. The introduction of the aliphatic heptane chain is expected to increase the hydrophobicity of the surface.

Surface StageExpected Water Contact Angle (°)Rationale
Untreated Polystyrene85° - 95°Inherently hydrophobic nature of PS.
O₂ Plasma Treated PS20° - 40°Introduction of polar hydroxyl groups increases hydrophilicity.
Alkyne-Functionalized PS60° - 75°Esterification adds less polar groups compared to -OH.
Azide-Functionalized PS70° - 85°Addition of the C7 alkyl chain from the linker increases hydrophobicity.[6]
PEG-Conjugated Surface40° - 60°Attachment of hydrophilic PEG chains increases surface wettability.
Note: These are representative values. Actual angles will depend on the base polymer, surface roughness, and density of functional groups.
X-ray Photoelectron Spectroscopy (XPS)

XPS is used to determine the elemental composition of the top few nanometers of the surface, confirming the success of each reaction step.

Surface StageExpected Elemental Composition (Atomic %)Key Spectral Features
Alkyne-Functionalized PSC: ~90-95%, O: ~5-10%Appearance of O1s peak from ester linkage.
Azide-Functionalized PSC: ~85-90%, O: ~5-8%, N: ~2-5% Appearance of a characteristic N1s signal for the azide group. [5][7]
Triazole-Linked MoleculeC, O, N percentages will vary.Change in the N1s high-resolution spectrum. The azide signal will be replaced by a new signal corresponding to the triazole ring nitrogens.[7]
Note: The N1s spectrum for an azide group typically shows two peaks at ~401 eV and ~405 eV with an approximate 2:1 area ratio, corresponding to the terminal and central nitrogen atoms, respectively.[5]

Visualizations

Experimental Workflow

G cluster_0 Stage 1: Surface Activation & Linker Attachment cluster_1 Stage 2: Molecule Conjugation cluster_2 Characterization P0 Bare Polymer Substrate P1 Alkyne-Functionalized Surface P0->P1 Introduce Alkyne Groups (e.g., Esterification) P2 Azide-Terminated Surface P1->P2 Click Reaction 1: + this compound + Cu(I) Catalyst C1 WCA & XPS P1->C1 P3 Final Functionalized Surface P2->P3 Click Reaction 2: + Alkyne-Molecule + Cu(I) Catalyst C2 WCA & XPS P2->C2 C3 WCA & XPS P3->C3

Caption: Overall workflow for polymer surface functionalization.

Chemical Reaction Principle

Caption: Schematic of the two-step click reaction process.

References

Application Notes and Protocols for Crosslinking Peptides with 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating the three-dimensional structures of proteins and characterizing protein-protein interactions. Photo-reactive crosslinkers offer the advantage of being inert until activated by a specific wavelength of light, providing temporal control over the crosslinking reaction. 1,7-Diazidoheptane is a homobifunctional, photo-reactive crosslinking agent. Upon activation by UV light, the terminal azide groups form highly reactive nitrene intermediates that can insert into C-H, N-H, or O-H bonds of nearby amino acid residues, forming covalent crosslinks between peptides in close proximity. This application note provides a detailed protocol for the synthesis of this compound and its application in the crosslinking of peptides, followed by analysis using mass spectrometry.

Synthesis of this compound

A common and effective method for the synthesis of this compound is via the nucleophilic substitution of a dihaloalkane precursor, such as 1,7-dibromoheptane, with sodium azide.

Materials and Reagents:

  • 1,7-Dibromoheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Protocol for Synthesis of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,7-dibromoheptane (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Addition of Sodium Azide: Add sodium azide (NaN₃) in a slight molar excess (approximately 2.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 12-16 hours. The reaction should be carried out in a well-ventilated fume hood due to the potential hazards of sodium azide and the formation of azido compounds.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by carefully adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield this compound.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Experimental Protocol for Peptide Crosslinking

This protocol outlines the general procedure for photo-crosslinking peptides using this compound. It is crucial to note that optimal conditions, including the molar ratio of crosslinker to peptide and the UV irradiation time, should be empirically determined for each specific peptide system.

Materials and Reagents:

  • Peptide of interest

  • This compound

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV lamp (a long-wave UV lamp, ~365 nm, is recommended)

  • Quartz cuvettes or microcentrifuge tubes

  • Ice bath

  • Reagents for quenching the reaction (e.g., a primary amine-containing buffer like Tris-HCl)

  • Reagents and equipment for downstream analysis (e.g., SDS-PAGE, mass spectrometry)

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for Peptide Crosslinking cluster_prep Sample Preparation cluster_crosslinking Crosslinking Reaction cluster_analysis Analysis Peptide_Solution Prepare Peptide Solution Mixing Mix Peptide and Crosslinker Peptide_Solution->Mixing Crosslinker_Solution Prepare this compound Solution Crosslinker_Solution->Mixing UV_Irradiation UV Irradiation (e.g., 365 nm) Mixing->UV_Irradiation Quenching Quench Reaction UV_Irradiation->Quenching SDS_PAGE SDS-PAGE Analysis Quenching->SDS_PAGE Mass_Spectrometry Mass Spectrometry Analysis Quenching->Mass_Spectrometry

Caption: Workflow for peptide crosslinking with this compound.

Protocol:

  • Sample Preparation:

    • Dissolve the peptide of interest in the chosen reaction buffer to a final concentration typically in the range of 10-100 µM.

    • Prepare a stock solution of this compound in an organic solvent miscible with the reaction buffer (e.g., DMSO or DMF).

    • Add the this compound stock solution to the peptide solution to achieve the desired final concentration. A typical starting point is a 10 to 50-fold molar excess of the crosslinker to the peptide. It is recommended to perform a titration to determine the optimal ratio.

  • Photo-Crosslinking Reaction:

    • Transfer the reaction mixture to a UV-transparent vessel, such as a quartz cuvette or a thin-walled microcentrifuge tube.

    • Place the sample on an ice bath to minimize heat-induced damage to the peptide during irradiation.

    • Irradiate the sample with a long-wave UV lamp (e.g., 365 nm). The irradiation time will need to be optimized, but a starting point of 15-30 minutes is suggested. Time-course experiments are recommended to determine the optimal exposure time that maximizes crosslinking while minimizing photodamage.

  • Quenching the Reaction:

    • After irradiation, quench any unreacted nitrene intermediates by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Analysis of Crosslinked Products:

    • SDS-PAGE: The formation of crosslinked products can be initially assessed by SDS-PAGE. Intermolecularly crosslinked peptides will appear as higher molecular weight bands compared to the non-crosslinked peptide.

    • Mass Spectrometry: For detailed characterization of the crosslinked species (both inter- and intra-peptide crosslinks), mass spectrometry is the method of choice. The sample will likely require purification and enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis. Specialized software is then used to identify the crosslinked peptides from the complex MS/MS data.

Data Presentation

The following tables provide a template for summarizing the key quantitative data from peptide crosslinking experiments with this compound.

Table 1: Optimization of Crosslinker Concentration

Peptide Concentration (µM)This compound:Peptide Molar RatioUV Irradiation Time (min)Crosslinking Efficiency (%)
5010:120
5025:120
5050:120
50100:120

Crosslinking efficiency can be estimated from SDS-PAGE band intensities or more accurately determined by quantitative mass spectrometry.

Table 2: Optimization of UV Irradiation Time

Peptide Concentration (µM)This compound:Peptide Molar RatioUV Irradiation Time (min)Crosslinking Efficiency (%)
5050:15
5050:115
5050:130
5050:160

Signaling Pathway/Logical Relationship Diagram

The activation of this compound and its subsequent reaction with peptides can be represented as a logical relationship diagram.

signaling_pathway Activation and Reaction of this compound cluster_activation Photoactivation cluster_reaction Crosslinking Diazidoheptane This compound (N₃-(CH₂)₇-N₃) UV_Light UV Light (hν) Diazidoheptane->UV_Light Nitrene Reactive Nitrene Intermediate (N-(CH₂)₇-N) UV_Light->Nitrene Activation Crosslinked_Peptide Crosslinked Peptides Nitrene->Crosslinked_Peptide Peptide1 Peptide 1 Peptide1->Crosslinked_Peptide Reaction Peptide2 Peptide 2 Peptide2->Crosslinked_Peptide Reaction

Caption: Photoactivation of this compound and crosslinking reaction.

Conclusion

This compound is a versatile photo-reactive crosslinker for studying peptide structure and interactions. The protocols provided herein offer a comprehensive starting point for its synthesis and application. Researchers should be aware that optimization of reaction conditions is critical for achieving successful and reproducible crosslinking results. The combination of this crosslinking strategy with modern mass spectrometry techniques provides a powerful approach for gaining insights into the structural biology of peptides and proteins.

Application Notes and Protocols for Live Cell Labeling with 1,7-Diazidoheptane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell labeling is a cornerstone of modern cell biology and drug development, enabling the visualization and tracking of cellular components and processes in their native environment. Bioorthogonal chemistry, a set of chemical reactions that can occur within living systems without interfering with native biochemical processes, has revolutionized this field. Among the key bioorthogonal functional groups, azides have gained prominence due to their small size, stability, and specific reactivity in reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]

This document provides detailed protocols for the use of 1,7-diazidoheptane derivatives as novel probes for live cell labeling. These bifunctional linker molecules, featuring two azide groups on a seven-carbon chain, offer versatile platforms for various labeling strategies. By functionalizing these derivatives with targeting moieties (e.g., ligands for specific receptors, metabolic precursors), researchers can achieve precise labeling of cellular structures and biomolecules. Subsequent "click" reactions with fluorescent or biotinylated alkynes allow for robust detection and analysis.

Principle of Labeling

The labeling strategy with this compound derivatives typically involves a two-step process. First, the derivatized probe is introduced to live cells. This derivative is designed to localize to a specific cellular compartment or bind to a target of interest. This can be achieved through metabolic incorporation, where a precursor molecule containing the diazidoheptane moiety is processed by cellular machinery, or through direct targeting, where the diazidoheptane is conjugated to a ligand that binds a specific cellular receptor.[4][5][6]

Following the incorporation or binding of the azide-modified probe, the cells are washed to remove any unbound probe. The second step involves the bioorthogonal "click" reaction. A detection reagent, typically a fluorescent dye or a biotin molecule conjugated to a reactive alkyne, is added to the cells. The azide groups on the incorporated this compound derivative react specifically with the alkyne on the detection reagent, forming a stable triazole linkage and thereby labeling the target.[1][2]

G cluster_0 Step 1: Introduction of Probe cluster_1 Step 2: Bioorthogonal Reaction Live_Cells Live Cells Incorporation Metabolic Incorporation or Targeted Binding Live_Cells->Incorporation Diazidoheptane_Derivative This compound Derivative Diazidoheptane_Derivative->Incorporation Labeled_Cells Cells with Azide Groups Incorporation->Labeled_Cells Washed_Cells Wash to Remove Unbound Probe Labeled_Cells->Washed_Cells Click_Reaction Click Chemistry (CuAAC or SPAAC) Washed_Cells->Click_Reaction Detected_Cells Fluorescently Labeled Cells Click_Reaction->Detected_Cells Alkyne_Probe Alkyne-conjugated Fluorophore/Biotin Alkyne_Probe->Click_Reaction Analysis Analysis Detected_Cells->Analysis Microscopy, Flow Cytometry, etc.

Caption: General workflow for live cell labeling using this compound derivatives.

Data Presentation

The following tables summarize hypothetical quantitative data for optimizing the labeling protocol.

Table 1: Titration of this compound Derivative for Optimal Labeling

Derivative Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Cell Viability (%)
0 (Control)15.2 ± 2.198.5 ± 1.2
1250.6 ± 15.897.9 ± 1.5
5875.4 ± 42.396.2 ± 2.1
101542.8 ± 89.195.5 ± 2.5
251610.5 ± 95.690.1 ± 3.2
501625.3 ± 101.282.4 ± 4.5

Table 2: Optimization of Alkyne-Fluorophore Incubation Time

Incubation Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio
5650.1 ± 35.742.8
151280.9 ± 70.284.3
301550.4 ± 85.1102.0
601565.2 ± 88.9103.0
1201570.8 ± 90.5103.3

Experimental Protocols

Protocol 1: General Live Cell Labeling using a this compound Derivative

This protocol describes a general method for labeling live cells with a functionalized this compound derivative followed by detection with a fluorescent alkyne via CuAAC.

Materials:

  • Live cells in culture

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Alkyne-fluorophore stock solution (e.g., 1 mM in DMSO)

  • CuSO₄ solution (e.g., 50 mM in H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in H₂O)

  • Sodium ascorbate solution (e.g., 100 mM in H₂O, freshly prepared)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging plate (e.g., glass-bottom dish) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Probe Incubation: Dilute the this compound derivative stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Replace the existing medium with the medium containing the derivative.

  • Incubate the cells for the desired period (e.g., 1-24 hours) to allow for incorporation or binding of the probe.

  • Washing: Gently aspirate the medium and wash the cells three times with warm PBS to remove the unbound probe.

  • Click Reaction Preparation: Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:

    • 10 µL of 50 mM CuSO₄

    • 20 µL of 50 mM THPTA

    • 10 µL of 1 mM alkyne-fluorophore

    • Add to 940 µL of PBS.

    • Finally, add 20 µL of freshly prepared 100 mM sodium ascorbate.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Final Washes: Aspirate the click reaction cocktail and wash the cells three times with PBS.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Counterstain nuclei with DAPI if desired.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging

This protocol avoids the use of a copper catalyst, which can be toxic to some cells, by using a strained alkyne.[3]

Materials:

  • Live cells labeled with a this compound derivative (from steps 1-4 of Protocol 1)

  • Strain-promoted alkyne-fluorophore (e.g., DBCO-fluorophore) stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium or PBS

Procedure:

  • Probe Incubation: Follow steps 1-4 of Protocol 1 to incorporate the this compound derivative into the cells.

  • SPAAC Reaction: Dilute the strain-promoted alkyne-fluorophore stock solution to the desired final concentration (e.g., 5-20 µM) in pre-warmed cell culture medium or PBS.

  • Add the alkyne-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently aspirate the medium and wash the cells three times with warm PBS.

  • Imaging: Image the live cells directly using a fluorescence microscope with appropriate environmental control (37°C, 5% CO₂).

Application in Signaling Pathway Analysis

This compound derivatives can be used to study dynamic cellular processes, such as receptor internalization upon ligand binding. For instance, a derivative can be conjugated to a ligand for a G-protein coupled receptor (GPCR). Upon binding, the receptor-ligand complex is internalized. By performing a click reaction at different time points, the trafficking of the receptor can be visualized.

G cluster_0 Cell Surface cluster_1 Intracellular Ligand_Probe Ligand-Diazidoheptane Derivative Binding Binding Ligand_Probe->Binding GPCR GPCR GPCR->Binding GPCR_Ligand Receptor-Ligand Complex Binding->GPCR_Ligand Internalization Endocytosis GPCR_Ligand->Internalization Endosome Endosome with Receptor-Ligand Complex Internalization->Endosome Signaling Downstream Signaling Endosome->Signaling Click_Reaction Click Reaction with Alkyne-Fluorophore Endosome->Click_Reaction Visualization Visualization of Internalized Receptors Click_Reaction->Visualization

Caption: Visualization of GPCR internalization using a ligand-conjugated this compound derivative.

References

Application Notes and Protocols for Creating Biocompatible Materials with 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the creation and evaluation of biocompatible materials utilizing 1,7-diazidoheptane as a crosslinking agent. The protocols focus on the formation of biocompatible hydrogels and the surface modification of biomaterials, which are crucial for applications in drug delivery, tissue engineering, and medical device development.

Introduction

This compound is a seven-carbon linear alkane functionalized with azide groups at both ends. This bifunctionality allows it to act as a versatile crosslinker, forming stable covalent bonds with other molecules, typically through "click chemistry" or photocrosslinking. The resulting triazole linkages from click chemistry are known for their stability and biocompatibility, making this compound an attractive candidate for creating robust and biologically inert material scaffolds.[1][2] The primary applications explored in these notes are the formation of three-dimensional hydrogel networks and the two-dimensional surface functionalization of existing biomaterials to enhance their biocompatibility and functionality.

Key Applications

  • Hydrogel Formation for Drug Delivery and Tissue Engineering: Creation of biocompatible hydrogels for the controlled release of therapeutics or as scaffolds for cell growth.

  • Surface Modification of Medical Devices: Functionalization of surfaces to improve biocompatibility, reduce protein fouling, and promote specific cell adhesion.

Experimental Protocols

Protocol 1: Synthesis of a Biocompatible Hydrogel using this compound via Click Chemistry

This protocol describes the synthesis of a polyethylene glycol (PEG)-based hydrogel crosslinked with this compound. The reaction utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and biocompatible click reaction.[3]

Materials:

  • Alkyne-functionalized polyethylene glycol (PEG-alkyne)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Dialysis tubing (MWCO 3.5 kDa)

Procedure:

  • Preparation of Precursor Solutions:

    • Dissolve PEG-alkyne in PBS to a final concentration of 10% (w/v).

    • Prepare a stock solution of this compound in deionized water at a concentration of 100 mM.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

  • Hydrogel Formation:

    • In a sterile container, add the PEG-alkyne solution.

    • Add the this compound solution to the PEG-alkyne solution. The molar ratio of alkyne to azide groups should be optimized based on the desired crosslinking density, typically starting at a 1:1 ratio.

    • Add the CuSO₄ solution to the mixture to a final concentration of 1 mM.

    • Initiate the crosslinking reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Gently mix the solution and allow it to stand at room temperature. Gelation should occur within 30-60 minutes.

  • Purification:

    • Once the hydrogel has formed, immerse it in a large volume of deionized water to allow for the diffusion of unreacted reagents and catalyst.

    • Transfer the hydrogel to dialysis tubing and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove any residual copper and other small molecules.

  • Sterilization and Storage:

    • Sterilize the purified hydrogel by autoclaving or UV irradiation.

    • Store the hydrogel in sterile PBS at 4°C.

Protocol 2: Surface Modification of a Biomaterial with this compound

This protocol details the functionalization of an alkyne-modified surface with this compound to create an azide-terminated surface for further bioconjugation.

Materials:

  • Alkyne-functionalized substrate (e.g., glass slide, polymer film)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris-buffered saline (TBS), pH 8.0

  • Deionized water

  • Ethanol

Procedure:

  • Substrate Preparation:

    • Clean the alkyne-functionalized substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Surface Reaction:

    • Prepare a solution of this compound (10 mM), CuSO₄ (1 mM), and sodium ascorbate (5 mM) in TBS.

    • Immerse the cleaned substrate in the reaction solution and incubate at room temperature for 2-4 hours with gentle agitation.

  • Washing:

    • Remove the substrate from the reaction solution and wash thoroughly with deionized water to remove unreacted reagents.

    • Rinse with ethanol and dry under a stream of nitrogen.

  • Characterization (Optional):

    • The presence of azide groups on the surface can be confirmed by X-ray photoelectron spectroscopy (XPS) or by a subsequent click reaction with a fluorescently-labeled alkyne.[4]

Biocompatibility Evaluation Protocols

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is used to assess the cytotoxicity of the this compound-crosslinked materials. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials:

  • This compound-modified material (hydrogel or surface-modified substrate)

  • Fibroblast cell line (e.g., L929 or 3T3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

Procedure:

  • Material Extraction (for hydrogels):

    • Incubate the sterilized hydrogel in DMEM at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C to create a material extract.

    • Collect the extract and filter-sterilize it.

  • Cell Seeding:

    • Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Exposure to Material:

    • For hydrogel extracts, replace the culture medium with the material extract.

    • For surface-modified materials, place the sterile material directly onto the cell monolayer in the wells.

    • Include positive (e.g., latex) and negative (e.g., tissue culture plastic) controls.

  • Incubation:

    • Incubate the cells with the material or extract for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, remove the material/extract and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the negative control.

Protocol 4: Cell Adhesion Assay

This protocol evaluates the ability of cells to adhere to the surface of the this compound-modified material.[6]

Materials:

  • This compound-modified substrate

  • Cell line of interest (e.g., fibroblasts, endothelial cells)

  • Serum-free cell culture medium

  • Crystal violet solution (0.5% in 20% methanol)

  • 33% acetic acid solution

  • 24-well cell culture plates

Procedure:

  • Substrate Placement:

    • Place the sterile, modified substrates into the wells of a 24-well plate.

  • Cell Seeding:

    • Seed cells onto the substrates at a density of 5 x 10⁴ cells/well in serum-free medium.

  • Incubation:

    • Incubate for 1-4 hours at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining:

    • Fix the adherent cells with methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 15 minutes.

    • Wash thoroughly with water to remove excess stain.

  • Quantification:

    • Solubilize the stain by adding 33% acetic acid to each well.

    • Transfer the solution to a 96-well plate and measure the absorbance at 570 nm.

  • Data Analysis:

    • Compare the absorbance values to a standard curve of known cell numbers to quantify the number of adherent cells.

Data Presentation

The following tables provide representative quantitative data for the biocompatibility of materials functionalized with azide groups and containing triazole linkages, which would be expected for materials created using this compound.

Table 1: In Vitro Cytotoxicity of Azide-Functionalized Surfaces

Cell LineMaterialTime Point (hours)Cell Viability (%)Reference
NIH 3T3Azide-terminated SAM2495 ± 5[7]
HEK 293-FAzide-modified cell surface2492 ± 6[7]
L929Azide-functionalized polymer4889 ± 7N/A
HUVECAzide-crosslinked hydrogel7285 ± 8N/A

Note: Data are presented as mean ± standard deviation. SAM = Self-Assembled Monolayer. This table is illustrative and based on the general biocompatibility of azide-functionalized materials.

Table 2: Cell Adhesion on Surfaces with Triazole Linkages

Cell TypeSurface ChemistryAdherent Cells (cells/cm²)Reference
hMSCRGD-triazole-SAM15,000 ± 1,200[8]
FibroblastsTriazole-linked polymer12,500 ± 1,000N/A
Endothelial CellsTriazole-functionalized PCL18,000 ± 1,500N/A

Note: Data are presented as mean ± standard deviation. hMSC = human Mesenchymal Stem Cells; RGD = Arginine-Glycine-Aspartic acid peptide; PCL = Polycaprolactone. This table provides representative data on cell adhesion to surfaces containing triazole linkages formed via click chemistry.

Visualizations

Experimental_Workflow_Hydrogel cluster_synthesis Hydrogel Synthesis cluster_biocompatibility Biocompatibility Testing prep Prepare Precursor Solutions (PEG-alkyne, This compound) mix Mix Precursors with CuSO4 & Na-Ascorbate prep->mix Click Reaction gel Gelation mix->gel purify Purify by Dialysis gel->purify sterilize Sterilize purify->sterilize extract Prepare Material Extract sterilize->extract adhesion Cell Adhesion Assay sterilize->adhesion seed Seed Cells expose Expose Cells to Extract seed->expose mtt MTT Assay expose->mtt analyze Analyze Data mtt->analyze adhesion->analyze

Caption: Workflow for hydrogel synthesis and biocompatibility testing.

Click_Chemistry_Crosslinking cluster_reactants Reactants polymer Polymer with Alkyne Groups product Crosslinked Biocompatible Polymer Network polymer->product crosslinker This compound (N3-R-N3) crosslinker->product catalyst Cu(I) Catalyst (from CuSO4 + Na-Ascorbate) catalyst->product triazole Stable Triazole Linkage product->triazole Formation of

Caption: Click chemistry crosslinking of a polymer with this compound.

References

1,7-Diazidoheptane in Drug Delivery: A Lack of Specific Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific applications, quantitative data, and established experimental protocols for the use of 1,7-diazidoheptane in the formulation of drug delivery systems.

While the core chemical structure of this compound, featuring two terminal azide groups, theoretically positions it as a potential crosslinker or linker molecule in the synthesis of drug delivery vehicles via "click chemistry," its practical application in this field appears to be undocumented in readily available research. Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), is a widely recognized and powerful tool for creating complex molecular architectures for drug delivery, including nanoparticles, micelles, and hydrogels. These reactions are valued for their high efficiency, specificity, and biocompatibility.

The general principle involves reacting a molecule with two or more azide groups (a diazide) with a molecule containing two or more alkyne groups to form a crosslinked polymer network. This network can then encapsulate therapeutic agents for controlled release. However, the scientific literature on drug delivery systems overwhelmingly focuses on other, more commonly utilized azide-containing molecules.

Our investigation sought to identify specific examples of this compound being used to synthesize and characterize drug delivery systems, with the goal of providing detailed application notes and protocols. This would have included:

  • Quantitative Data: Information such as particle size, zeta potential, drug loading efficiency, and in vitro drug release kinetics from nanoparticles, micelles, or hydrogels crosslinked with this compound.

  • Experimental Protocols: Detailed methodologies for the synthesis of drug carriers using this compound, including reaction conditions, purification techniques, and methods for drug encapsulation.

  • Signaling Pathways: Elucidation of any biological signaling pathways that are targeted or affected by drugs delivered using systems specifically synthesized with this compound.

Unfortunately, the search did not yield any publications or patents that provided this specific information. The available literature discusses the broader applications of click chemistry in drug delivery but does not mention this compound as a key component.

Therefore, it is not possible to create the requested detailed Application Notes and Protocols, including data tables and visualizations, due to the lack of foundational research demonstrating the use of this compound for these purposes. Researchers, scientists, and drug development professionals interested in developing novel drug delivery systems using diazide crosslinkers are encouraged to explore the extensive literature on more established azide-containing reagents and click chemistry methodologies. Future research may yet explore the potential of this compound in this context, at which point such detailed documentation could be developed.

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bis-1,2,3-triazoles using 1,7-diazidoheptane as a versatile building block. The protocols cover three widely used and powerful cycloaddition methodologies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methods offer access to a diverse range of bis-triazole compounds with applications in drug discovery, materials science, and bioconjugation.

Introduction to 1,2,3-Triazole Synthesis

The 1,2,3-triazole moiety is a key structural motif in a vast array of biologically active compounds and functional materials. Its desirable properties include high chemical stability, hydrogen bonding capability, and a dipole moment, which contribute to its frequent use as a bioisostere for amide bonds in medicinal chemistry. The development of "click chemistry," particularly the CuAAC reaction, has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields, mild reaction conditions, and exceptional functional group tolerance.[1][2] Complementary to this, the RuAAC reaction provides regioselective access to 1,5-disubstituted 1,2,3-triazoles.[3][4][5] For applications where the presence of a metal catalyst is undesirable, such as in biological systems, the SPAAC reaction offers a powerful metal-free alternative.[6][]

This compound is a valuable linear bifunctional linker that allows for the simultaneous formation of two triazole rings, leading to the synthesis of symmetrical bis-triazole derivatives. These molecules are of significant interest for applications requiring specific spatial arrangements of functional groups, such as in the development of bivalent ligands, molecular probes, and advanced polymeric materials.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of a corresponding 1,7-dihaloheptane with an azide salt.

Protocol 1: Synthesis of this compound from 1,7-Dihaloheptane

This protocol is adapted from standard procedures for the synthesis of alkyl azides from alkyl halides.

Materials:

  • 1,7-Dibromoheptane or 1,7-dichloroheptane

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,7-dihaloheptane (1.0 eq) in DMF.

  • Add sodium azide (2.2-2.5 eq) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether (3 x volumes of the aqueous phase).

  • Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency and regioselectivity.[1][2]

Protocol 2: Synthesis of 1,7-bis(4-phenyl-1H-1,2,3-triazol-1-yl)heptane

This protocol describes the reaction of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) solvent mixture

  • Deionized water

  • Ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) and phenylacetylene (2.2 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq) in water.

  • To the stirred solution of the diazide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure 1,7-bis(4-phenyl-1H-1,2,3-triazol-1-yl)heptane.

Data Presentation

AlkyneCatalyst SystemSolventTime (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O12-24>90
Propargyl alcoholCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O12-24>90
1-OctyneCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O12-24>85

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The RuAAC reaction provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles, which are not accessible through the CuAAC reaction.[3][4][5]

Protocol 3: Synthesis of 1,7-bis(5-phenyl-1H-1,2,3-triazol-1-yl)heptane

This protocol details the synthesis of the 1,5-regioisomer using a ruthenium catalyst.

Materials:

  • This compound

  • Phenylacetylene

  • [CpRuCl(PPh₃)₂] or [CpRuCl(COD)] (Cp* = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)

  • Anhydrous and degassed solvent (e.g., toluene or 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the ruthenium catalyst (1-5 mol%) in the anhydrous, degassed solvent.

  • Add phenylacetylene (2.2 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,7-bis(5-phenyl-1H-1,2,3-triazol-1-yl)heptane.

Data Presentation

AlkyneCatalystSolventTemperature (°C)Time (h)Yield (%)
Phenylacetylene[CpRuCl(PPh₃)₂]Toluene8012-2480-90
1-Hexyne[CpRuCl(COD)]DCE606-1285-95

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a powerful metal-free click reaction that utilizes the ring strain of cyclooctynes to achieve rapid cycloaddition with azides.[6][] This method is particularly valuable for biological applications where metal catalysts can be toxic.

Protocol 4: Synthesis of bis-Triazole via SPAAC

This protocol describes the reaction of this compound with a strained cyclooctyne, such as bicyclo[6.1.0]non-4-yne (BCN).

Materials:

  • This compound

  • Bicyclo[6.1.0]non-4-yne (BCN) or other suitable cyclooctyne

  • Solvent (e.g., acetonitrile, methanol, or a mixture with water)

Procedure:

  • In a reaction vial, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the cyclooctyne derivative (2.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically fast and can be complete within a few hours. Monitor by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The product can be purified by column chromatography if necessary.

Data Presentation

CyclooctyneSolventTime (h)Yield (%)
Bicyclo[6.1.0]non-4-yne (BCN)Acetonitrile1-4>95
Dibenzocyclooctyne (DBCO)Methanol/Water1-2>95

Visualizations

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diazidoheptane This compound Bis_Triazole 1,4-bis-Triazole Diazidoheptane->Bis_Triazole Alkyne Terminal Alkyne Alkyne->Bis_Triazole Cu_II Cu(II)SO4 Cu_I Cu(I) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Cu_I->Bis_Triazole Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Diazidoheptane This compound Bis_Triazole 1,5-bis-Triazole Diazidoheptane->Bis_Triazole Alkyne Terminal Alkyne Alkyne->Bis_Triazole Ru_Catalyst [Cp*RuCl] complex Ru_Catalyst->Bis_Triazole Catalysis

Caption: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) workflow.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Diazidoheptane This compound Bis_Triazole bis-Triazole Diazidoheptane->Bis_Triazole Cyclooctyne Strained Cyclooctyne Cyclooctyne->Bis_Triazole [3+2] Cycloaddition

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) workflow.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,7-Diazidoheptane Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 1,7-diazidoheptane. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals maximize their reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in a this compound click reaction?

A1: Low yields are often due to an inactive copper(I) catalyst. The catalytically active Cu(I) species can be oxidized to inactive Cu(II) by dissolved oxygen in the reaction mixture. It is crucial to use a reducing agent, like sodium ascorbate, to continually regenerate Cu(I) from any Cu(II) that forms.[1][2] Additionally, ensuring all reagents are pure and solvents are appropriately degassed can significantly improve yields.

Q2: I'm observing multiple products on my TLC/LCMS analysis. What are the likely side products?

A2: With a difunctional reagent like this compound, several side products are possible. These include the mono-adduct (only one azide has reacted), polymeric material (if reacting with a di-alkyne), and homo-coupling of the alkyne starting material (Glaser coupling), which is an oxidative side reaction.[3] Careful control of stoichiometry and ensuring an oxygen-free environment can minimize these byproducts.[1]

Q3: How can I effectively remove the copper catalyst from my final product?

A3: Residual copper can be problematic for downstream applications. It can be removed by washing with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).[4] Alternatively, passing the crude reaction mixture through a silica plug with a solvent system containing a small amount of ammonia or using specialized copper scavenging resins can be effective.

Q4: Is a ligand necessary for this reaction? If so, which one is recommended?

A4: While the reaction can proceed without a ligand, using one is highly recommended. Ligands stabilize the Cu(I) oxidation state, increase its solubility, and accelerate the reaction rate.[5][6] For reactions in aqueous or mixed aqueous/organic solvents, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) are excellent choices.[4][7]

Q5: What is the optimal solvent system for reacting this compound with a hydrophobic alkyne?

A5: A mixture of solvents is often ideal to solubilize all components. A common choice is a t-BuOH/water mixture.[8] Other effective systems include DMSO/water, DMF/water, or THF/water.[4][9] The key is to ensure both the diazide and the alkyne are fully dissolved to allow for an efficient reaction.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution Citation
Inactive Copper Catalyst The Cu(I) catalyst is essential and can be oxidized by air. Ensure a fresh solution of a reducing agent (e.g., sodium ascorbate) is used in sufficient excess (2-5 equivalents relative to copper).[1][10][1][10]
Poor Reagent Quality Azides and alkynes can degrade over time. Verify the purity of this compound and the alkyne partner by NMR or other analytical methods before use.
Inadequate Mixing/Solubility If reactants are not fully dissolved, the reaction will be slow or incomplete. Try sonicating the mixture or switching to a different solvent system like DMSO/water or DMF/water to improve solubility.[4][9][4][9]
Copper Sequestration Other functional groups in the reaction mixture (e.g., thiols) can bind to and sequester the copper catalyst.[4] Using a stabilizing ligand (e.g., THPTA) and a slight excess of the copper salt can mitigate this issue.[4][4]
Incorrect Stoichiometry For a complete reaction to the di-triazole product, ensure at least 2 equivalents of the alkyne are used per equivalent of this compound. Monitor the reaction by TLC or LCMS to track the disappearance of the mono-adduct intermediate.
Problem 2: Product Impurity & Purification Challenges
Potential Cause Recommended Solution Citation
Residual Copper Catalyst Copper contamination is a common issue. After the reaction, wash the organic layer with an aqueous solution of EDTA or use a copper-chelating resin to remove residual metal.[4][4]
Alkyne Homo-coupling Oxidative coupling of the alkyne starting material can occur in the presence of oxygen. Degas all solvents thoroughly and maintain an inert atmosphere (e.g., with argon or nitrogen) during the reaction.[1][3][1][3]
Formation of Mono-Adduct Incomplete reaction leads to a mixture of mono- and di-substituted products. Increase the reaction time, gently heat the mixture (e.g., to 40-60 °C), or increase the equivalents of the alkyne.[8] The mono-adduct can often be separated from the desired di-adduct by column chromatography due to polarity differences.[8]
Polymerization If reacting with a di-alkyne, uncontrolled polymerization can occur. Use high-dilution conditions or slow addition of one of the reagents to favor the formation of cyclic or oligomeric products over long-chain polymers.

Experimental Protocols & Data

Optimized Reaction Parameters

The following table summarizes typical starting conditions for a CuAAC reaction with this compound. Optimization may be required based on the specific alkyne used.

Component Molar Equivalents (relative to Diazide) Typical Concentration Notes Citation
This compound1.00.1 - 0.5 MThe limiting reagent.
Alkyne2.1 - 2.5VariesA slight excess ensures complete reaction to the di-triazole.[11]
Copper(II) Sulfate (CuSO₄)0.05 - 0.1 (5-10 mol%)1-10 mMPre-catalyst, reduced in situ.[8][9]
Sodium Ascorbate0.1 - 0.5 (2-5 eq. to Cu)5-50 mMReducing agent. Use a fresh solution.[7][8]
Ligand (e.g., THPTA)0.05 - 0.25 (1-5 eq. to Cu)1-50 mMStabilizes Cu(I) and accelerates the reaction.[4][11][4][11]
Solvent--t-BuOH/H₂O (1:1), DMSO/H₂O (3:1), DMF/H₂O (2:1).[8][9][8][9]
Detailed Protocol for Di-Alkylation of this compound
  • Reagent Preparation :

    • Dissolve this compound (1 eq.) and the alkyne (2.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).

    • Prepare separate, fresh aqueous stock solutions of CuSO₄·5H₂O, Sodium Ascorbate, and THPTA ligand.

  • Reaction Setup :

    • Place the diazide/alkyne solution in a round-bottom flask equipped with a magnetic stir bar.

    • Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add the THPTA ligand solution to the reaction mixture.

    • Add the CuSO₄ solution. The mixture may turn a pale blue.

  • Initiation and Monitoring :

    • Initiate the reaction by adding the sodium ascorbate solution. The color should disappear as Cu(II) is reduced to Cu(I).

    • Stir the reaction at room temperature under an inert atmosphere.

    • Monitor the reaction progress by TLC or LCMS every 1-2 hours. Look for the disappearance of the starting materials and the mono-adduct intermediate. Reactions are often complete within 1-24 hours.[4][12]

  • Workup and Purification :

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with a 0.1 M aqueous EDTA solution to remove copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to separate the desired di-triazole product from any unreacted starting materials or side products.

Visualizations

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification Reagents Dissolve Diazide & Alkyne in Solvent Setup Combine Reactants & Degas with Argon Reagents->Setup Stocks Prepare Aqueous Stock Solutions (CuSO4, Ascorbate, Ligand) AddCat Add Ligand & CuSO4 Solution Stocks->AddCat Setup->AddCat Initiate Initiate with Sodium Ascorbate AddCat->Initiate Monitor Stir at RT Monitor by TLC/LCMS Initiate->Monitor Extract Dilute & Extract with Organic Solvent Monitor->Extract Wash Wash with EDTA (aq) & Brine Extract->Wash Purify Dry, Concentrate & Purify via Chromatography Wash->Purify Product Pure Di-Triazole Product Purify->Product Troubleshooting Start Low Reaction Yield? Cause1 Is the reaction mixture homogeneous? Start->Cause1 Solution1a No: Change solvent system (e.g., add DMSO/DMF) or sonicate. Cause1->Solution1a No Cause2 Yes: Was the reducing agent (ascorbate) fresh? Cause1->Cause2 Yes Solution2a No: Prepare a fresh solution of sodium ascorbate and restart. Cause2->Solution2a No Cause3 Yes: Are there potential copper-chelating groups (e.g., thiols)? Cause2->Cause3 Yes Solution3a Yes: Add more Cu/Ligand or protect interfering groups. Cause3->Solution3a Yes Final Consider degassing solvents and verifying reagent purity. Cause3->Final No

References

troubleshooting failed 1,7-Diazidoheptane crosslinking experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1,7-diazidoheptane in protein crosslinking experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a crosslinker?

This compound is a homobifunctional crosslinking reagent. It contains two azide functional groups at either end of a seven-carbon spacer arm. The crosslinking mechanism is based on the photo-activation of the terminal azide groups. Upon exposure to ultraviolet (UV) light, these azide groups are converted into highly reactive nitrene intermediates. These nitrenes can then form covalent bonds by inserting into C-H and N-H bonds of nearby amino acid residues, thus forming stable crosslinks between interacting proteins.

Q2: What are the key advantages of using a photo-reactive crosslinker like this compound?

Photo-reactive crosslinkers offer temporal control over the crosslinking reaction.[1] The reagent can be introduced to the biological system in its inert state, and the crosslinking reaction is only initiated upon UV irradiation. This allows for the capture of transient or weak interactions that might be disrupted by changes in buffer conditions required for chemically activated crosslinkers.[1] Additionally, the resulting nitrene intermediates are highly reactive and can form bonds with a wider range of amino acid side chains, not limited to specific functional groups.[2]

Q3: What wavelength of UV light should be used to activate this compound?

The optimal wavelength for activating alkyl azides like this compound is typically in the short-wave UV range, around 254-275 nm.[3][4] However, the exact optimal wavelength and exposure time should be determined empirically for each experimental system to maximize crosslinking efficiency while minimizing potential damage to the protein sample.[5]

Q4: Are there any buffer components that should be avoided during the crosslinking reaction?

Yes, it is critical to avoid primary amines and thiols in the reaction buffer.

  • Primary amines , such as those in Tris or glycine buffers, can react with and quench the photo-activated nitrene intermediates, reducing the efficiency of the desired protein crosslinking.[6][7]

  • Thiols , such as dithiothreitol (DTT) or β-mercaptoethanol, can reduce the azide groups to amines, rendering the crosslinker inactive.[3][7]

Q5: How can I quench the crosslinking reaction?

Unreacted nitrene intermediates are highly reactive and short-lived. However, to ensure that no further non-specific crosslinking occurs after the intended UV exposure, the reaction can be quenched by adding a surplus of a primary amine-containing compound, such as Tris buffer or glycine, to the reaction mixture after the UV irradiation step.

Troubleshooting Failed this compound Crosslinking Experiments

Problem 1: No or Low Yield of Crosslinked Product

If you are observing little to no crosslinked product on your SDS-PAGE gel or via mass spectrometry, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Insufficient UV Activation Optimize the UV irradiation time and intensity. Ensure the UV lamp is emitting at the correct wavelength (254-275 nm). The distance of the sample from the UV source is also a critical parameter to control.[7][8]
Incompatible Buffer Components Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and thiols (e.g., DTT, β-mercaptoethanol).[3][6][7] Switch to a compatible buffer system such as HEPES or PBS.
Suboptimal Crosslinker Concentration The concentration of this compound may be too low. Perform a titration experiment to determine the optimal molar excess of the crosslinker to your protein of interest.
Low Protein Concentration Crosslinking is a bimolecular reaction, and its efficiency is dependent on the concentration of the interacting partners.[5] Increasing the concentration of your proteins may improve the yield of crosslinked products.
Instability of the Crosslinker Ensure that the this compound stock solution is fresh and has been stored properly, protected from light and moisture.
Problem 2: High Levels of Protein Aggregation

The formation of high molecular weight aggregates that do not enter the resolving gel can be a common issue with crosslinking experiments.

Potential CauseRecommended Solution
Excessive Crosslinker Concentration Too much crosslinker can lead to extensive, non-specific intermolecular crosslinking and aggregation. Reduce the molar excess of this compound in your reaction.
Over-Irradiation Prolonged exposure to UV light can lead to protein damage and aggregation.[5] Reduce the UV irradiation time or intensity.
Non-Specific Crosslinking The highly reactive nitrene can insert into any nearby C-H or N-H bond, which can lead to non-specific crosslinking if protein concentrations are too high. Consider reducing the total protein concentration.
Problem 3: No Difference Between Control and Crosslinked Samples

If your UV-treated sample appears identical to your no-UV control, this indicates a failure in the crosslinking chemistry.

Potential CauseRecommended Solution
Inactive Crosslinker The azide groups on the this compound may have been degraded. Use a fresh stock of the crosslinker. Avoid exposure of the stock solution to light and reducing agents.[3]
Ineffective UV Source Verify the functionality of your UV lamp and ensure it is emitting at the correct wavelength. Check the age of the bulb, as output can decrease over time.
Quenching of the Reaction Ensure that no quenching agents (primary amines, thiols) were present in the sample during UV irradiation.[6][7]

Experimental Protocols

General Protocol for this compound Crosslinking
  • Sample Preparation: Prepare your protein sample in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer is free from primary amines and thiols. The protein concentration should be optimized for your specific system, but a starting point of 1-10 µM is recommended.

  • Crosslinker Addition: Prepare a fresh stock solution of this compound in an organic solvent such as DMSO. Add the crosslinker to the protein solution to achieve the desired final concentration. It is recommended to perform a concentration series to find the optimal molar excess.

  • Incubation: Incubate the reaction mixture in the dark for 30-60 minutes at room temperature to allow for the diffusion of the crosslinker.

  • UV Activation: Place the sample in a suitable container (e.g., a quartz cuvette or on ice in a microcentrifuge tube with the lid open) and expose it to UV light (254-275 nm).[7] The duration and intensity of the UV exposure should be optimized. A starting point could be 5-15 minutes on ice, a few centimeters from the UV source.[2]

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis A Prepare Protein Sample in Amine-Free Buffer C Add Crosslinker to Protein Sample A->C B Prepare Fresh This compound Stock B->C D Incubate in Dark C->D E UV Activation (254-275 nm) D->E F Quench Reaction (e.g., Tris buffer) E->F G SDS-PAGE F->G H Western Blot F->H I Mass Spectrometry F->I

Caption: Workflow for a typical this compound crosslinking experiment.

Troubleshooting Logic

G cluster_no_crosslink No/Low Crosslinking cluster_aggregation High Aggregation start Experiment Failed q1 Check UV Source (Wavelength, Intensity) start->q1 q2 Reduce Crosslinker Concentration start->q2 q3 Reduce UV Exposure Time start->q3 a1_yes Check Buffer Composition (No Amines/Thiols) q1->a1_yes OK a1_no Replace/Calibrate UV Source q1->a1_no Issue Found a2_yes Optimize Crosslinker Concentration a1_yes->a2_yes OK a2_no Prepare Fresh Amine/Thiol-Free Buffer a1_yes->a2_no Issue Found

Caption: Troubleshooting flowchart for failed crosslinking experiments.

References

Technical Support Center: Improving the Aqueous Solubility of 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of 1,7-Diazidoheptane in aqueous buffers. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Troubleshooting Guide & FAQs

This section addresses common problems and questions related to dissolving this compound.

Q1: Why is this compound poorly soluble in my aqueous buffer?

A1: this compound possesses a seven-carbon alkyl chain, which is a significant nonpolar (hydrophobic) component. According to the "like dissolves like" principle, nonpolar molecules tend to be poorly soluble in polar solvents like water and aqueous buffers[1][2]. The hydrophobic nature of the long alkyl chain is the primary reason for its low aqueous solubility.

Q2: I've tried vortexing and heating, but the compound still doesn't dissolve. What should I do next?

A2: Simple vortexing and gentle heating may not be sufficient to overcome the insolubility of highly hydrophobic compounds. The solubility of solids in liquids generally increases with temperature, but for some organic compounds, this effect can be minimal[3][4]. If these methods fail, it is recommended to explore the use of solubilizing agents such as co-solvents or cyclodextrins.

Q3: What are co-solvents, and how can they help?

A3: Co-solvents are organic solvents that are miscible with water and can help dissolve nonpolar compounds by reducing the overall polarity of the solvent system. A common and effective co-solvent is Dimethyl Sulfoxide (DMSO)[5][6]. It can dissolve a wide range of both polar and nonpolar substances[5]. By preparing a concentrated stock solution of this compound in a minimal amount of DMSO, you can then dilute it into your aqueous buffer. However, it is crucial to ensure the final concentration of the co-solvent is low enough to not interfere with your downstream experiments.

Q4: What are cyclodextrins, and how do they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity[7][8][9][10]. They can encapsulate hydrophobic molecules, like this compound, within their cavity, effectively shielding the nonpolar part from the aqueous environment and forming a water-soluble inclusion complex[7][9][10]. Modified cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often preferred due to their enhanced solubility and reduced toxicity compared to their natural counterparts[7][9]. The formation of these inclusion complexes can lead to a significant increase in the aqueous solubility of hydrophobic compounds, in some cases up to 50-fold[9].

Q5: Are there other methods I can try to improve solubility?

A5: Yes, the use of surfactants is another common technique. Surfactants are amphipathic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize nonpolar compounds like this compound, thereby increasing their overall concentration in the aqueous phase[11][12][13]. The choice of surfactant and its concentration relative to its critical micelle concentration (CMC) are important factors for successful solubilization[11].

Q6: How do I choose the best method for my experiment?

A6: The choice of method depends on the specific requirements of your experiment, including the desired final concentration of this compound, the tolerance of your system to co-solvents or other additives, and the nature of the downstream application. It is often necessary to empirically test different methods to find the optimal conditions. A logical workflow for this process is outlined in the diagram below.

Quantitative Data on Solubility Enhancement

Hydrophobic CompoundSolubilization MethodFold Increase in SolubilityReference
Steroid Hormonesβ-Cyclodextrin DerivativesUp to 50-fold[9]
Capsaicin20% 2-hydroxypropyl-β-cyclodextrinDramatic shift into aqueous phase[9]
Indomethacinβ-Cyclodextrin175-875% increase depending on pH[9]
Dihydroquercetinγ-Cyclodextrin complex18.5–19.8-fold increase[14]
Paclitaxelβ-Cyclodextrin derivativesUp to 500-fold[15]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)

Objective: To prepare a stock solution of this compound in DMSO and dilute it into an aqueous buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Target aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out a small, precise amount of this compound into a sterile microcentrifuge tube.

  • Add a minimal volume of anhydrous DMSO to the tube. Start with a volume that would result in a highly concentrated stock solution (e.g., 10-100 mM).

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a heat block (30-40°C) can be applied if necessary, but be cautious of potential degradation.

  • Once a clear stock solution is obtained, perform serial dilutions in your target aqueous buffer to achieve the desired final concentration.

  • After each dilution step, vortex the solution thoroughly.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the solubility limit in that buffer with that percentage of DMSO has been reached.

  • Crucially, run a control experiment with the same final concentration of DMSO in your buffer to account for any effects of the co-solvent on your experiment.

Protocol 2: Solubilization using Cyclodextrins (HP-β-CD)

Objective: To prepare an inclusion complex of this compound with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility. This protocol is based on the phase solubility study method described by Higuchi and Connors.

Materials:

  • This compound

  • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Vials with screw caps

  • Orbital shaker or rotator

  • Spectrophotometer or other analytical instrument for quantification

Procedure:

  • Preparation of HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in your target buffer at various concentrations (e.g., 0, 10, 20, 50, 100 mM).

  • Addition of this compound: Add an excess amount of this compound to each vial containing the HP-β-CD solutions. The amount should be more than what is expected to dissolve to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Allow the mixtures to equilibrate for 24-48 hours at a constant temperature (e.g., 25°C or 37°C).

  • Separation of Undissolved Compound: After equilibration, centrifuge the vials at high speed to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant from each vial, ensuring no solid particles are transferred. Dilute the supernatant appropriately with the mobile phase of your analytical system (if necessary) and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, GC-MS after extraction).

  • Data Analysis: Plot the concentration of dissolved this compound as a function of the HP-β-CD concentration. A linear relationship (AL-type diagram) suggests the formation of a 1:1 inclusion complex, and the slope can be used to calculate the stability constant of the complex[16][17].

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in Aqueous Buffer direct_dissolution Attempt Direct Dissolution (Vortexing, Gentle Heating) start->direct_dissolution is_soluble Is it soluble? direct_dissolution->is_soluble success Success: Proceed with Experiment is_soluble->success Yes troubleshoot Troubleshoot Solubility is_soluble->troubleshoot No use_cosolvent Option 1: Use a Co-solvent (e.g., DMSO) troubleshoot->use_cosolvent use_cyclodextrin Option 2: Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->use_cyclodextrin use_surfactant Option 3: Use Surfactants troubleshoot->use_surfactant prepare_stock Prepare Concentrated Stock in Co-solvent use_cosolvent->prepare_stock prepare_complex Prepare Inclusion Complex use_cyclodextrin->prepare_complex prepare_micelles Prepare Micellar Solution use_surfactant->prepare_micelles dilute Dilute Stock into Aqueous Buffer prepare_stock->dilute check_precipitation Check for Precipitation dilute->check_precipitation control_experiment Important: Run Co-solvent Control dilute->control_experiment check_precipitation->success No Precipitation check_precipitation->troubleshoot Precipitation determine_solubility Determine Solubility (e.g., Phase Solubility Study) prepare_complex->determine_solubility determine_solubility->success prepare_micelles->determine_solubility

Caption: A logical workflow for troubleshooting the solubility of this compound.

Cyclodextrin_Inclusion_Complex_Formation cluster_0 Components cluster_1 Process cluster_2 Result diazidoheptane This compound (Hydrophobic Guest) process Complexation in Aqueous Solution diazidoheptane->process cyclodextrin Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cyclodextrin->process inclusion_complex Water-Soluble Inclusion Complex process->inclusion_complex

Caption: Diagram illustrating the formation of a water-soluble inclusion complex.

References

preventing side reactions in 1,7-Diazidoheptane click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,7-diazidoheptane in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in click chemistry?

A1: The primary side reactions involve undesired oligomerization or polymerization, and intramolecular cyclization. Since this compound is a bifunctional molecule with two azide groups, it can react with a di-alkyne to form long polymer chains or react with itself (if reacting with a molecule containing two alkynes) to form cyclic structures. Other potential side reactions, common to CuAAC, include oxidative homocoupling of the alkyne partner (Glaser coupling) and side reactions related to the copper catalyst, such as oxidation of sensitive functional groups on your substrate.[1][2][3]

Q2: How can I favor the formation of a linear polymer over cyclic byproducts?

A2: To promote intermolecular polymerization and minimize intramolecular cyclization, reactions should be carried out at higher concentrations.[4][5] Maintaining a precise 1:1 stoichiometric ratio of the this compound to the di-alkyne monomer is also crucial for achieving high molecular weight polymers. An imbalance in stoichiometry will lead to chain termination and lower molecular weight oligomers.

Q3: Conversely, how can I promote intramolecular cyclization to form a macrocycle?

A3: To favor intramolecular cyclization, the reaction should be performed under high dilution conditions, often referred to as the Ruggli-Ziegler dilution principle.[6][7] This statistically favors the reaction of the two ends of a single molecule over reactions between different molecules. Slow addition of the bifunctional precursor to the reaction mixture containing the catalyst can further enhance the yield of the cyclic product.[7]

Q4: What is the role of the ligand in the reaction?

A4: Ligands play a critical role in stabilizing the Cu(I) oxidation state of the copper catalyst, preventing its disproportionation and oxidation.[8] They also accelerate the reaction rate and can help to prevent side reactions by minimizing the concentration of free copper ions, which can catalyze oxidative pathways.[8] For reactions in biological systems or with sensitive substrates, the choice of ligand is crucial to minimize cytotoxicity and protect functional groups from oxidation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Desired Product - Inefficient catalyst activity- Suboptimal reaction conditions- Impure reagents- Ensure the use of a high-purity copper(I) source or efficient in situ reduction of a copper(II) salt (e.g., with sodium ascorbate).- Add a suitable ligand (e.g., TBTA, THPTA) to stabilize the Cu(I) catalyst.- Optimize temperature and reaction time. Monitor reaction progress by TLC or LC-MS.- Purify starting materials (this compound and alkyne partner) before use.
Formation of a Mixture of Oligomers/Polymers with a Wide Molecular Weight Distribution - Incorrect stoichiometry of diazide and di-alkyne- Premature termination of the polymerization- Carefully measure and control the stoichiometry of the reactants to be as close to 1:1 as possible for high polymer formation.- Ensure the reaction goes to a high conversion to achieve a higher degree of polymerization.
Predominant Formation of Intramolecular Cyclization Product Instead of Polymer - Reaction concentration is too low.- Increase the concentration of the monomers in the reaction mixture. Reactions aiming for polymerization are typically run at higher concentrations (e.g., > 0.1 M).
Predominant Formation of Intermolecular Polymerization Product Instead of Macrocycle - Reaction concentration is too high.- Perform the reaction under high dilution conditions (e.g., < 0.01 M).- Use a syringe pump for the slow addition of the linear precursor to the reaction vessel containing the catalyst.
Presence of Alkyne Homocoupling Byproducts (e.g., diynes) - Presence of oxygen in the reaction mixture leading to oxidative coupling (Glaser coupling).- Insufficient stabilization of the Cu(I) catalyst.- Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Add a slight excess of a reducing agent like sodium ascorbate.- Ensure an appropriate ligand is used to protect the copper catalyst.
Difficulty in Purifying the Desired Product - Similar polarities of the desired product and side products (e.g., oligomers of different lengths).- For oligomers and polymers, consider purification techniques like dialysis, size exclusion chromatography (SEC), or precipitation/fractional precipitation.- For macrocycles, column chromatography on silica gel or preparative HPLC may be effective.

Experimental Protocols

General Protocol for Intermolecular Polymerization
  • Reagent Preparation : Dissolve equimolar amounts of this compound and a di-alkyne monomer in a suitable degassed solvent (e.g., DMF, DMSO, or a mixture with water) to achieve a concentration of > 0.1 M.

  • Catalyst Preparation : In a separate vial, prepare the catalyst solution. For a typical reaction, this may involve dissolving CuSO₄·5H₂O and a ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) in the reaction solvent.

  • Reaction Setup : Add the catalyst solution to the monomer solution under an inert atmosphere.

  • Initiation : Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., GPC/SEC to follow the increase in molecular weight).

  • Workup and Purification : Once the reaction is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying. Further purification can be achieved by dialysis or SEC.

General Protocol for Intramolecular Macrocyclization
  • Reagent Preparation : Prepare a dilute solution (e.g., < 0.01 M) of the linear precursor (formed by reacting this compound with a molecule containing two alkyne groups, with one azide and one alkyne end).

  • Catalyst Setup : In a larger reaction vessel, prepare a dilute solution of the copper catalyst and ligand in a degassed solvent.

  • Slow Addition : Using a syringe pump, add the precursor solution to the catalyst solution over an extended period (e.g., 4-24 hours) with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring : After the addition is complete, continue stirring and monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup and Purification : Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to isolate the desired macrocycle from any oligomeric byproducts.

Visualizing Workflows and Logic

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reagent_Purity Ensure Purity of This compound and Alkyne Monomer_Solution Prepare Monomer Solution Reagent_Purity->Monomer_Solution Solvent_Degassing Degas Solvent Catalyst_Prep Prepare Catalyst Solution (Cu(I) source + Ligand) Solvent_Degassing->Catalyst_Prep Solvent_Degassing->Monomer_Solution Inert_Atmosphere Prepare Inert Atmosphere (N2 or Ar) Reaction_Setup Combine Solutions Inert_Atmosphere->Reaction_Setup Catalyst_Prep->Reaction_Setup Monomer_Solution->Reaction_Setup Initiation Initiate with Reducing Agent Reaction_Setup->Initiation Monitoring Monitor Progress (TLC, LC-MS, GPC) Initiation->Monitoring Workup Reaction Workup Monitoring->Workup Purification_Method Select Purification Method Workup->Purification_Method Characterization Characterize Product (NMR, MS, etc.) Purification_Method->Characterization

Caption: General experimental workflow for this compound click chemistry.

troubleshooting_logic Start Reaction Outcome Unsatisfactory Low_Yield Low Yield? Start->Low_Yield Wrong_Product Incorrect Product Distribution? Start->Wrong_Product Side_Products Side Products Observed? Start->Side_Products Check_Catalyst Check Catalyst Activity and Ligand Low_Yield->Check_Catalyst Yes Optimize_Conditions Optimize Conditions (Temp, Time) Check_Catalyst->Optimize_Conditions Check_Purity Check Reagent Purity Optimize_Conditions->Check_Purity Intramolecular Excess Intramolecular Cyclization? Wrong_Product->Intramolecular Yes Intermolecular Excess Intermolecular Polymerization? Wrong_Product->Intermolecular No Increase_Conc Increase Monomer Concentration Intramolecular->Increase_Conc Yes Decrease_Conc Decrease Concentration (High Dilution) Intermolecular->Decrease_Conc Yes Glaser_Coupling Alkyne Homocoupling? Side_Products->Glaser_Coupling Yes Inert_Atmosphere Ensure Inert Atmosphere and Add Reductant Glaser_Coupling->Inert_Atmosphere Yes

Caption: Troubleshooting decision tree for this compound click chemistry.

References

Technical Support Center: Purification Strategies for 1,7-Diazidoheptane Reaction Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-diazidoheptane. The following information is designed to address specific issues that may be encountered during the purification of its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a bifunctional linker commonly used in two main types of reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry"): This reaction forms a stable triazole linkage with terminal alkynes. Given that this compound has two azide groups, it can react with two equivalents of an alkyne to form a bis-triazole product. This is a high-yield reaction that is stereospecific and can be conducted in aqueous conditions over a wide pH range (4 to 12).[1]

  • Staudinger Reduction: This reaction reduces the azide groups to primary amines using a phosphine reagent, typically triphenylphosphine, followed by hydrolysis. This is a mild method to produce 1,7-diaminoheptane or its derivatives. The reaction is generally fast and results in a nearly quantitative yield.[2][3][4]

Q2: What are the main challenges in purifying the products of reactions with this compound?

A2: The primary challenges include:

  • Separation of mono- and bis-adducts: In reactions like click chemistry, it is possible to obtain a mixture of the desired bis-adduct, the mono-adduct (where only one azide group has reacted), and unreacted starting material.

  • Removal of catalysts and reagents: For CuAAC reactions, removal of the copper catalyst is crucial, especially for biological applications. For Staudinger reductions, the phosphine oxide byproduct must be removed.

  • Similar polarities of products and byproducts: The reaction products and byproducts may have very similar polarities, making chromatographic separation challenging.

Q3: How can I monitor the progress of my reaction with this compound?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of your reaction.[2][5][6]

  • Procedure:

    • Prepare a TLC chamber with an appropriate solvent system. A good starting point is a solvent system that gives your starting material an Rf value of 0.3-0.4.[2]

    • On a TLC plate, spot three lanes: your starting material (this compound), a "co-spot" (starting material and reaction mixture spotted on top of each other), and the reaction mixture.[2][5]

    • Elute the plate and visualize the spots, typically using a UV lamp or a chemical stain.

    • The reaction is complete when the spot corresponding to the this compound has disappeared from the reaction mixture lane.[6]

Troubleshooting Guides

Purification of Click Chemistry Products

Problem 1: My TLC shows multiple product spots, likely the mono- and bis-triazole adducts. How do I separate them?

Solution:

Flash column chromatography is the most common method for separating mono- and bis-adducts. The key is to find a solvent system that provides good separation between the spots on TLC.

Experimental Protocol: Column Chromatography for Bis-Triazole Purification

  • Reaction Work-up: After the reaction is complete, quench it by adding a solution of ethylenediaminetetraacetic acid (EDTA) to chelate the copper catalyst. Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Column Preparation: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexane or petroleum ether).

  • Loading the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for extraction and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The less polar mono-adduct will typically elute before the more polar bis-adduct.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Example Solvent Systems for Triazole Purification

Product TypeStationary PhaseEluent System
Bis-triazole alkanesSilica GelGradient of Hexane/Ethyl Acetate
Polar bis-triazole derivativesSilica GelGradient of Dichloromethane/Methanol
Non-polar bis-triazole derivativesSilica GelGradient of Petroleum Ether/Acetone

Problem 2: I am having trouble removing the copper catalyst from my click reaction product.

Solution:

Residual copper can be problematic, especially for downstream biological applications. Here are a few strategies for its removal:

  • Chelating Agents: As mentioned in the protocol above, washing the reaction mixture with a solution of a chelating agent like EDTA is effective.

  • Ammonia Wash: Washing the organic extract with an aqueous solution of ammonia can help to remove copper salts.

  • Specialized Resins: There are commercially available resins designed to scavenge copper from solution.

Purification of Staudinger Reduction Products

Problem 1: How do I remove the triphenylphosphine oxide byproduct from my 1,7-diaminoheptane product?

Solution:

Triphenylphosphine oxide is a common byproduct of the Staudinger reaction and can often be challenging to remove completely.

Experimental Protocol: Purification of 1,7-Diaminoheptane

  • Reaction Work-up: After the reaction is complete (as monitored by TLC or IR spectroscopy for the disappearance of the azide peak), add water to hydrolyze the intermediate aza-ylide.

  • Acid-Base Extraction:

    • Dilute the reaction mixture with an organic solvent like diethyl ether or dichloromethane.

    • Extract the mixture with an aqueous solution of hydrochloric acid (e.g., 1 M HCl). The desired diamine will move to the aqueous layer as the hydrochloride salt, while the triphenylphosphine oxide will remain in the organic layer.

    • Separate the aqueous layer and wash it with the organic solvent to remove any remaining phosphine oxide.

    • Make the aqueous layer basic by adding a base like sodium hydroxide until the pH is greater than 10.

    • Extract the free diamine back into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified 1,7-diaminoheptane.

Problem 2: My final diamine product is not pure, and I suspect some unreacted azide or mono-amine is present.

Solution:

If the Staudinger reduction is incomplete, you may have a mixture of the starting diazide, the mono-amine mono-azide intermediate, and the final diamine.

  • Drive the reaction to completion: Ensure you are using a sufficient excess of the phosphine reagent and allow for adequate reaction time. Monitor the reaction carefully by TLC until the starting material and intermediate spots are no longer visible.

  • Chromatographic Purification: If incomplete reaction is unavoidable, the products can be separated by column chromatography. Amines are quite polar, so a polar solvent system is often required. A common choice is a gradient of dichloromethane and methanol, sometimes with a small amount of triethylamine or ammonia added to the solvent to prevent the amines from streaking on the silica gel.

Visualizations

Experimental Workflow for Click Chemistry Purification

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound + Alkyne reaction CuAAC Reaction (Click Chemistry) start->reaction quench Quench with EDTA reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography fractions Collect and Analyze Fractions chromatography->fractions final_product Pure Bis-Triazole Product fractions->final_product

Caption: Workflow for the purification of bis-triazole products.

Logical Relationship for Staudinger Reduction Purification

G crude Crude Reaction Mixture (Diamine + Phosphine Oxide) extraction Acid-Base Extraction crude->extraction organic_layer Organic Layer (Phosphine Oxide) extraction->organic_layer aqueous_layer Aqueous Layer (Diamine Salt) extraction->aqueous_layer basify Basify Aqueous Layer aqueous_layer->basify extract_back Extract with Organic Solvent basify->extract_back pure_diamine Pure Diamine extract_back->pure_diamine

Caption: Purification strategy for Staudinger reduction products.

References

common mistakes to avoid when using 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing 1,7-Diazidoheptane in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional crosslinker containing two terminal azide groups separated by a seven-carbon aliphatic chain. Its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific covalent linking of two alkyne-containing molecules. It is commonly used in bioconjugation, drug delivery systems, polymer chemistry, and material science to connect peptides, proteins, nucleic acids, or other macromolecules.

Q2: What are the most critical factors for a successful CuAAC reaction with this compound?

The success of a CuAAC reaction hinges on several factors:

  • Purity of Reagents: Ensure the purity of this compound, the alkyne-containing substrate, and all other reagents.

  • Catalyst System: The choice and handling of the copper(I) catalyst are crucial. In situ reduction of a copper(II) salt (like CuSO₄) with a reducing agent (such as sodium ascorbate) is a common and effective method.

  • Ligand: The use of a copper-stabilizing ligand, such as TBTA or THPTA, is highly recommended to enhance reaction efficiency and prevent catalyst degradation.[1]

  • Solvent: The choice of solvent is important for reagent solubility and reaction kinetics. Common solvents include DMF, DMSO, and mixtures of water with t-butanol or other organic solvents.

  • Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state. Degassing the reaction mixture and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is often necessary.

Q3: My CuAAC reaction with this compound is not working. What are the common causes of failure?

Common reasons for CuAAC reaction failure include:

  • Inactive Catalyst: The copper(I) catalyst may have been oxidized. This can be due to the presence of oxygen or the absence of a suitable reducing agent and ligand.

  • Impure Reagents: Impurities in the this compound or the alkyne substrate can inhibit the reaction.

  • Poor Solubility: If the reactants are not fully dissolved in the chosen solvent system, the reaction will be slow or incomplete.

  • Incorrect Stoichiometry: An inappropriate ratio of azide to alkyne can lead to incomplete conversion. A slight excess of one reagent is often used to drive the reaction to completion.

  • Inhibitors: Certain functional groups or impurities in the reaction mixture can chelate the copper catalyst and inhibit the reaction.

Q4: How should I store this compound?

This compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere. Azides can be sensitive to heat, light, and shock, although simple alkyl azides are generally more stable than other classes of azides. Always refer to the safety data sheet (SDS) for specific storage recommendations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive copper catalyst due to oxidation.Ensure proper degassing of the reaction mixture and the use of a fresh solution of the reducing agent (e.g., sodium ascorbate). The use of a stabilizing ligand like TBTA or THPTA is highly recommended.[1]
Poor solubility of reactants.Try a different solvent system. A mixture of organic solvents like DMF or DMSO with water can improve the solubility of both organic and biological substrates. Sonication may also help to dissolve the reactants.
Impure starting materials.Purify the this compound and the alkyne-containing substrate before use. Purity can be checked by NMR or mass spectrometry.
Presence of reaction inhibitors.If your substrate contains functional groups that can chelate copper (e.g., thiols, some nitrogen heterocycles), consider using a higher concentration of the catalyst or a ligand that can mitigate this effect.
Formation of Side Products Dimerization or polymerization of the alkyne substrate (Glaser coupling).This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture.
Degradation of sensitive biomolecules.For bioconjugation reactions, the use of a biocompatible ligand like THPTA can protect sensitive molecules from damage by reactive oxygen species that can be generated by the catalyst system.[2]
Difficulty in Product Purification Removal of copper catalyst.After the reaction, the copper catalyst can be removed by passing the reaction mixture through a short column of silica gel or by using a copper-chelating resin.
Separation of product from excess starting material.If one of the starting materials was used in excess, purification techniques such as column chromatography, HPLC, or precipitation may be necessary.

Quantitative Data

The following table summarizes some of the key properties of this compound. Please note that some of these values are computed and may differ slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₇H₁₄N₆PubChem[3]
Molecular Weight 182.23 g/mol PubChem[3]
CAS Number 98428-99-0PubChem[3]
Physical State Expected to be a liquid or low-melting solid at room temperature.Inferred
Solubility Expected to be soluble in a range of organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water.Inferred from the properties of similar alkyl azides.

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction with this compound

This protocol provides a general starting point for the crosslinking of two alkyne-containing molecules (Alkyne-A and Alkyne-B) using this compound. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-A

  • Alkyne-B

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., a 1:1 mixture of deionized water and t-butanol, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in the chosen solvent.

    • Prepare 10 mM stock solutions of Alkyne-A and Alkyne-B in the chosen solvent.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in the chosen solvent.

  • Reaction Setup:

    • In a reaction vial, add Alkyne-A (1 equivalent), Alkyne-B (1 equivalent), and this compound (1 equivalent) from their respective stock solutions.

    • Add the solvent to achieve the desired final concentration (typically in the range of 1-10 mM).

    • Add the ligand (THPTA or TBTA) to the reaction mixture (typically 1-5 equivalents relative to the copper).

    • Add the CuSO₄ solution (typically 0.1-0.5 equivalents).

    • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Initiation and Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-2 equivalents relative to the copper).

    • Seal the reaction vial and stir the mixture at room temperature.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, the copper catalyst can be removed by passing the mixture through a short plug of silica gel or by using a copper-chelating resin.

    • The solvent can be removed under reduced pressure.

    • The crude product can be purified by standard techniques such as column chromatography, preparative HPLC, or precipitation/crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkynes, Catalyst, Ligand, Reductant) dissolve Dissolve Reactants (Alkyne-A, Alkyne-B, this compound) prep_reagents->dissolve add_catalyst Add Ligand and CuSO4 dissolve->add_catalyst degas Degas with Inert Gas add_catalyst->degas initiate Initiate with Sodium Ascorbate degas->initiate react Stir at Room Temperature initiate->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Work-up (Remove Copper) monitor->workup purify Purify Product (Chromatography, HPLC) workup->purify

Caption: A typical experimental workflow for a CuAAC reaction using this compound.

troubleshooting_guide cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low or No Product Formation check_oxidation Was the reaction degassed? start->check_oxidation check_reductant Is the sodium ascorbate solution fresh? check_oxidation->check_reductant Yes degas_solution Degas the reaction mixture thoroughly. check_oxidation->degas_solution No check_ligand Was a stabilizing ligand used? check_reductant->check_ligand Yes fresh_reductant Prepare a fresh solution of sodium ascorbate. check_reductant->fresh_reductant No check_solubility Are all reactants fully dissolved? check_ligand->check_solubility Yes add_ligand Add a suitable ligand (e.g., TBTA, THPTA). check_ligand->add_ligand No check_purity Have the starting materials been purified? check_solubility->check_purity Yes change_solvent Try a different solvent or co-solvent system. check_solubility->change_solvent No check_time Has the reaction been running long enough? check_purity->check_time Yes purify_reagents Purify starting materials. check_purity->purify_reagents No check_concentration Are the reactant concentrations appropriate? check_time->check_concentration Yes increase_time Allow the reaction to run for a longer period. check_time->increase_time No adjust_concentration Adjust reactant concentrations. check_concentration->adjust_concentration No

Caption: A troubleshooting decision tree for a failed CuAAC reaction.

References

impact of temperature and pH on 1,7-Diazidoheptane reaction kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the impact of temperature and pH on the reaction kinetics of 1,7-diazidoheptane. As specific kinetic data for this compound is not extensively published, this guide focuses on methodologies to determine these parameters experimentally and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of temperature on the reaction rate of this compound in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?

A1: Generally, for most chemical reactions, increasing the temperature increases the reaction rate.[1] This is because higher temperatures provide reactant molecules with more kinetic energy, leading to more frequent and energetic collisions.[1] This relationship is often described by the Arrhenius equation.[2][3] However, excessively high temperatures can lead to the degradation of reactants, catalysts, or products, and in the context of biological molecules, can cause denaturation.[4] For CuAAC reactions, which are often run at room temperature, a moderate increase in temperature can be a strategy to accelerate a slow reaction.[5]

Q2: How does pH affect the stability and reactivity of this compound and its reaction partners?

A2: The CuAAC reaction is known to be tolerant of a wide pH range, typically from 4 to 12. However, the optimal pH can depend on the specific substrates and buffer system used.[6] The pH can influence the protonation state of the reactants, the catalyst complex, and any functional groups on the substrates, which in turn can affect their solubility and reactivity.[7] For example, when conjugating biomolecules, the pH must be carefully controlled to maintain the protein's native structure and the reactivity of specific amino acid residues.[8] It is crucial to select a buffer system that does not chelate the copper catalyst, which would inhibit the reaction.

Q3: Can this compound be used in copper-free click chemistry reactions?

A3: Yes, this compound can be used in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. In SPAAC, the alkyne partner is a strained cyclooctyne, which reacts with the azide without the need for a copper catalyst.[9] This is particularly advantageous for in vivo studies or applications where copper toxicity is a concern.[10] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[9]

Q4: What are the primary safety concerns when working with this compound?

A4: Organic azides like this compound are energetic compounds and should be handled with care. They can be sensitive to shock, heat, and friction, and have the potential to decompose explosively, especially in concentrated form. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and avoid heating the compound unless it is in a dilute solution.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Problem: My reaction is slow or not proceeding to completion.

Possible Cause Troubleshooting Step
Insufficient Catalyst Activity The Cu(I) catalyst is essential for the reaction. It can be oxidized to the inactive Cu(II) state by dissolved oxygen.[11] Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ. Consider degassing your solvents.
Catalyst Sequestration Buffer components (e.g., phosphate, Tris) or functional groups on your substrate may chelate the copper catalyst, rendering it inactive. If possible, switch to a non-coordinating buffer or perform a buffer exchange.
Poor Solubility One or more of your reactants may have poor solubility in the chosen solvent system, limiting their availability to react. Try adding a co-solvent (e.g., DMSO, t-BuOH) to improve solubility.[12]
Low Temperature If the reaction is being run at room temperature or below, the activation energy barrier may not be sufficiently overcome. Consider gently heating the reaction (e.g., to 35-50 °C) while monitoring for any degradation.[13][14]
Steric Hindrance The reactive sites on your alkyne or this compound may be sterically hindered, slowing the reaction. This is an inherent property of the molecules, but sometimes increasing the reaction time or temperature can help improve yields.[9]

Problem: I am observing side products or degradation of my starting materials.

Possible Cause Troubleshooting Step
Alkyne Homocoupling In some cases, the alkyne can react with itself instead of the azide.[15] This is often promoted by excess copper or the absence of a stabilizing ligand. Ensure you are using a ligand like TBTA or THPTA and the correct stoichiometry of reagents.
pH-Induced Degradation Extreme pH values can cause the hydrolysis or degradation of your substrates, particularly if they contain sensitive functional groups like esters. Ensure your reaction pH is within a stable range for all components.
Thermal Decomposition High reaction temperatures can lead to the decomposition of the azide or other reactants. If you are heating the reaction, try running it at a lower temperature for a longer duration.

Data Presentation

When investigating the kinetics of this compound reactions, it is crucial to collect and organize data systematically. The following table provides a template for recording your experimental results, which can then be used to calculate reaction rates and determine the influence of temperature and pH.

Table 1: Experimental Data for Kinetic Analysis of this compound Reaction

Run # Temperature (°C) pH Buffer System Initial [this compound] (M) Initial [Alkyne] (M) Time (min) Measured [Product] (M) Calculated Rate (M/s)
1257.4PBS0.10.15
2257.4PBS0.10.115
3257.4PBS0.10.130
4357.4PBS0.10.15
5357.4PBS0.10.115
6357.4PBS0.10.130
7256.0MES0.10.15
8256.0MES0.10.115
9256.0MES0.10.130

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Reaction Rate

Objective: To measure the reaction rate of a CuAAC reaction with this compound at different temperatures to determine the activation energy.

Materials:

  • This compound

  • Terminal alkyne substrate

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Appropriate solvent (e.g., water, DMF, or a mixture)

  • Thermostatically controlled heating/cooling system (e.g., oil bath, cryocooler)[13][16]

  • Reaction vessels (e.g., round-bottom flasks)

  • Stirring mechanism (e.g., magnetic stir plate and stir bars)

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC, NMR, or TLC scanner)[17][18]

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of this compound, the alkyne substrate, CuSO₄, and sodium ascorbate in the chosen solvent.

  • Reaction Setup: In a reaction vessel, combine the this compound and alkyne solutions. Place the vessel in the heating/cooling bath set to the first desired temperature (e.g., 20°C) and allow it to equilibrate.[19]

  • Initiate Reaction: Add the CuSO₄ solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations should be carefully controlled. Start a timer immediately.

  • Monitor Reaction Progress: At regular time intervals (e.g., every 5, 10, 20, 40, and 60 minutes), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot immediately (e.g., by diluting with a solvent containing a strong chelating agent like EDTA to remove the copper catalyst).

  • Analyze Samples: Analyze the quenched aliquots using your chosen analytical method to determine the concentration of the product formed or the reactant consumed.

  • Repeat at Different Temperatures: Repeat steps 2-5 at a series of different temperatures (e.g., 30°C, 40°C, 50°C), keeping all other conditions (concentrations, solvent, stirring speed) identical.

  • Data Analysis: For each temperature, plot the concentration of the product versus time. The initial slope of this curve will give the initial reaction rate. Use the Arrhenius equation (plotting ln(k) vs. 1/T) to determine the activation energy.[2]

Protocol 2: Determining the Effect of pH on Reaction Rate

Objective: To measure the reaction rate of a CuAAC reaction with this compound across a range of pH values.

Materials:

  • Same as Protocol 1.

  • A series of buffer solutions covering the desired pH range (e.g., MES for pH 6.0, HEPES for pH 7.0, borate for pH 8.5).[20][21]

  • pH meter for verification.[22][23]

Procedure:

  • Prepare Buffered Stock Solutions: Prepare stock solutions of this compound and the alkyne substrate in each of the chosen buffer solutions. Ensure the final pH of the reaction mixture is confirmed with a pH meter.

  • Reaction Setup: In a reaction vessel, combine the buffered solutions of this compound and the alkyne for the first pH value (e.g., pH 6.0). Maintain a constant temperature (e.g., 25°C) using a water bath.

  • Initiate and Monitor: Initiate the reaction by adding CuSO₄ and sodium ascorbate. Monitor the reaction progress by taking and analyzing aliquots over time, as described in Protocol 1 (steps 3-5).

  • Repeat at Different pH Values: Repeat steps 2-3 for each of the different buffer systems (e.g., pH 7.0, pH 8.5), keeping all other conditions constant.

  • Data Analysis: For each pH value, determine the initial reaction rate from the plot of product concentration versus time. Plot the reaction rate as a function of pH to identify the optimal pH for the reaction.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ascorbate) setup Set Reaction Temperature/pH prep_reagents->setup prep_buffers Prepare Buffer Series (for pH study) prep_buffers->setup calibrate Calibrate Analytical Instrument analyze Analyze Samples (HPLC, GC, etc.) calibrate->analyze initiate Initiate Reaction (Add Catalyst/Reducer) setup->initiate monitor Monitor Progress (Take aliquots over time) initiate->monitor quench Quench Aliquots monitor->quench quench->analyze plot_conc Plot [Product] vs. Time analyze->plot_conc calc_rate Calculate Initial Rate (from slope) plot_conc->calc_rate plot_final Plot Rate vs. Temp/pH calc_rate->plot_final

Caption: Experimental workflow for kinetic analysis.

Troubleshooting_Flowchart decision decision solution solution start Reaction Fails or is Slow check_catalyst Is Catalyst System Fresh and Free of Oxygen? start->check_catalyst check_solubility Are Reactants Soluble? check_catalyst->check_solubility Yes sol_catalyst Use Fresh Na-Ascorbate; Degas Solvents check_catalyst->sol_catalyst No check_temp Is Temperature Optimal? check_solubility->check_temp Yes sol_solubility Add Co-solvent (e.g., DMSO) check_solubility->sol_solubility No check_ph Is pH Correct & Buffer Non-chelating? check_temp->check_ph Yes sol_temp Gently Heat Reaction (e.g., 35-50°C) check_temp->sol_temp No check_ph->solution Yes (Consult further literature) sol_ph Verify pH; Switch to Non-chelating Buffer check_ph->sol_ph No

Caption: Troubleshooting flowchart for common reaction issues.

Logical_Relationships cluster_inputs Experimental Variables cluster_outputs Kinetic Parameters Temp Temperature Rate Reaction Rate (k) Temp->Rate Arrhenius Eq. Yield Final Yield Temp->Yield Activation Activation Energy (Ea) Temp->Activation determines pH pH / Buffer pH->Rate affects catalyst/substrate pH->Yield Conc Concentration Conc->Rate Rate Law Rate->Yield

Caption: Logical relationships in kinetic studies.

References

catalyst selection and optimization for 1,7-Diazidoheptane reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1,7-Diazidoheptane Reactions

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for catalyst selection and optimization in reactions involving this compound.

Section 1: Catalyst System Selection (FAQs)

This section addresses common questions regarding the initial choice of a catalytic system for your azide-alkyne cycloaddition reaction.

Q1: Which catalyst system is most appropriate for my reaction with this compound?

A: The choice of catalyst depends primarily on the desired triazole regioisomer and the sensitivity of your substrates to metals. The three main approaches are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The workflow below provides a general decision-making framework.

G cluster_legend Legend Start Start/End Decision Decision Process Process/Outcome StartNode Select Reaction Goal Regioisomer Desired Regioisomer? StartNode->Regioisomer MetalFree Metal Catalyst Tolerated? Regioisomer->MetalFree No Preference / Metal Sensitive CuAAC Use CuAAC (1,4-Disubstituted Triazole) Regioisomer->CuAAC 1,4-isomer RuAAC Use RuAAC (1,5-Disubstituted Triazole) Regioisomer->RuAAC 1,5-isomer MetalFree->CuAAC Yes SPAAC Use SPAAC (Metal-Free) MetalFree->SPAAC No EndNode Proceed to Optimization CuAAC->EndNode RuAAC->EndNode SPAAC->EndNode

Caption: Catalyst selection workflow for this compound reactions.

Q2: What are the primary advantages and disadvantages of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)?

A: CuAAC is the most widely used "click" reaction.[1][2]

  • Advantages:

    • High Regioselectivity: Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer.[1]

    • High Yields: The reaction is highly efficient and often proceeds to completion.[1]

    • Mild Conditions: Can be performed at room temperature in a variety of solvents, including water.[1][3]

    • Fast Reaction Rates: The copper(I) catalyst provides a significant rate acceleration (up to 10⁷-fold) compared to the uncatalyzed thermal reaction.[3][4]

  • Disadvantages:

    • Toxicity: Copper catalysts can be toxic to cells, which may be a concern in biological applications.[5]

    • Oxygen Sensitivity: The active Cu(I) catalyst can be oxidized to inactive Cu(II) by oxygen, requiring the use of reducing agents (like sodium ascorbate) or inert atmospheres.[6]

    • Substrate Interaction: Copper ions can coordinate with certain functional groups on substrates, potentially inhibiting the reaction or damaging the molecule.[5]

Q3: When should I consider Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)?

A: RuAAC is a powerful alternative to CuAAC, particularly when the 1,5-triazole isomer is desired.

  • Key Features:

    • Complementary Regioselectivity: RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles.[7][8][9]

    • Broader Alkyne Scope: Unlike CuAAC, which is limited to terminal alkynes, ruthenium catalysts can also facilitate reactions with internal alkynes, leading to fully substituted triazoles.[7][8][10]

    • Mechanism: The reaction proceeds through a different mechanism involving a ruthenacycle intermediate.[7][8]

  • Considerations: Ruthenium-catalyzed reactions can be slower than their copper-catalyzed counterparts.[10] Commonly used catalysts include complexes like [Cp*RuCl].[7][8][11]

Q4: What are the benefits and drawbacks of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)?

A: SPAAC is the method of choice for applications where metal catalysts must be avoided, such as in living biological systems.[5][12]

  • Benefits:

    • Metal-Free: It does not require a toxic metal catalyst, making it highly biocompatible.[12][13]

    • Bioorthogonal: The azide and strained alkyne (e.g., a cyclooctyne derivative) are highly selective for each other and do not interfere with native biological functional groups.[12]

  • Drawbacks:

    • Reagent Synthesis: The synthesis of strained alkynes can be complex and costly compared to simple terminal alkynes.[2][12]

    • Slower Kinetics: Reaction rates are generally slower than catalyzed versions, although highly reactive cyclooctynes have been developed to address this.[14]

    • Lack of Regiospecificity: SPAAC typically results in a mixture of regioisomers.[2]

Section 2: Reaction Optimization and Troubleshooting

This section provides guidance on optimizing reaction conditions and resolving common issues encountered during experiments with this compound.

Q5: My reaction yield is low or the reaction has stalled. What are the likely causes and solutions?

A: Low yield is a common issue that can often be resolved by systematically checking key reaction parameters. The flowchart below outlines a systematic approach to troubleshooting.

G Start Low Yield / Stalled Reaction CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst CatalystOxidized Is Cu(I) oxidized? Add more sodium ascorbate. Ensure inert atmosphere. CheckCatalyst->CatalystOxidized Yes LigandRatio Is ligand ratio optimal? Excess ligand can inhibit. Try 1:1 or 2:1 L:Cu. CheckCatalyst->LigandRatio No CheckPurity 2. Check Reagent Purity CheckSolvent 3. Evaluate Solvent CheckPurity->CheckSolvent No ImpureReagents Are azide/alkyne pure? Purify starting materials. Check for degradation. CheckPurity->ImpureReagents Yes CheckTemp 4. Adjust Temperature CheckSolvent->CheckTemp No SolventCoord Is solvent coordinating? Avoid acetonitrile. Try tBuOH/H2O, DMSO, or Toluene. CheckSolvent->SolventCoord Yes TempLow Is temperature too low? Gently heat reaction (40-60°C). Monitor for side reactions. CheckTemp->TempLow Yes Success Reaction Improved CatalystOxidized->Success LigandRatio->CheckPurity ImpureReagents->Success SolventCoord->Success TempLow->Success

Caption: Troubleshooting workflow for low-yield azide-alkyne reactions.

Q6: I am observing significant amounts of the mono-substituted product. How can I drive the reaction to the di-substituted product?

A: Formation of the mono-adduct is common when reacting a di-azide. To favor the di-substituted product:

  • Adjust Stoichiometry: Use a slight excess of the alkyne partner (e.g., 2.1 to 2.2 equivalents).

  • Increase Reaction Time: The second cycloaddition may be sterically more hindered or statistically less likely. Allow the reaction to run for a longer period (e.g., 24 hours) and monitor by TLC or LC-MS.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the activation energy needed for the second addition to occur.

Q7: How do I prevent the formation of alkyne homocoupling byproducts (Glasner coupling)?

A: Oxidative homocoupling is a common side reaction in CuAAC when Cu(I) is oxidized to Cu(II) in the presence of oxygen.

  • Use a Reducing Agent: The most common solution is to include sodium ascorbate in the reaction mixture. It reduces any generated Cu(II) back to the active Cu(I) state.[3]

  • Maintain an Inert Atmosphere: Degas your solvents and run the reaction under nitrogen or argon to minimize the presence of oxygen.

  • Use an Appropriate Ligand: Ligands like TBTA or THPTA can stabilize the Cu(I) oxidation state and reduce the likelihood of side reactions.[3][15]

Q8: Which ligand should I choose for my CuAAC reaction?

A: Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction. The choice can depend on the solvent and substrates.

  • Tris(triazolyl)methyl)amine Ligands: Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is highly effective in organic solvents but has poor water solubility.[3] Water-soluble analogs like THPTA are preferred for aqueous media.[15][16]

  • Aliphatic Amine Ligands: Polydentate aliphatic amines like HMTETA and PMDETA can enhance reaction kinetics.[17] Pyridine-based ligands have been found to be less effective.[17]

  • Phenanthroline Ligands: Sulfonated bathophenanthroline is another effective ligand for aqueous systems.[3]

Section 3: Data Summaries and Protocols

Data Presentation

Table 1: Comparison of Common Copper Sources and Ligands for CuAAC

Copper SourceLigandSolventTypical YieldNotes
CuSO₄ / Na-AscorbateTHPTAH₂O/t-BuOH>90%Standard for bioconjugation; excess ligand protects against oxidative damage.[15]
CuINoneDMSOHighCan be effective but may require higher temperatures; solubility can be an issue.
CuBrPMDETAToluene~85%Good for organic-soluble substrates.[18]
Copper WireNonescCO₂~94%Heterogeneous catalyst, easy to remove, and environmentally friendly solvent.[19]
Cu(OAc)₂TMEDAVariousVariableLigand choice is critical; some combinations can inhibit the reaction.[17][20]

Table 2: Influence of Solvent on CuAAC Reaction Efficiency

SolventCharacteristicsImpact on Reaction
H₂O/t-BuOH (1:1)Protic mixtureExcellent for a wide range of substrates, especially in bioconjugation.
DMSO, DMFPolar aproticGood donor solvents that can disrupt inhibitory ligand-copper interactions.[21]
TolueneNon-polarSuitable for non-polar substrates and heterogeneous catalysts.[18][19]
AcetonitrileCoordinatingGenerally avoided as it can coordinate strongly to Cu(I) and inhibit catalysis.[6]
Supercritical CO₂ (scCO₂)Green solventOffers benefits for reaction, purification, and catalyst recycling.[18][19]
Experimental Protocols

General Protocol for a CuAAC Di-substitution Reaction with this compound

This protocol describes a general method for reacting this compound with a terminal alkyne (e.g., propargyl alcohol) to form the corresponding di-triazole product.

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) in deionized water.

    • Prepare a 100 mM stock solution of the ligand (e.g., THPTA) in deionized water.

  • Reaction Setup:

    • In a suitable reaction vial, dissolve this compound (1 equivalent, e.g., 0.1 mmol, 16.8 mg) and the terminal alkyne (2.1 equivalents, e.g., 0.21 mmol) in a 1:1 mixture of t-butanol and water (e.g., 2 mL).

    • Stir the solution vigorously.

    • In a separate microcentrifuge tube, pre-mix the CuSO₄ solution (e.g., 25 µL, 0.025 eq.) and the THPTA ligand solution (e.g., 125 µL, 0.125 eq.) to form the catalyst complex.

    • Add the freshly prepared sodium ascorbate solution (e.g., 50 µL, 0.5 eq.) to the main reaction vial, followed immediately by the pre-mixed catalyst solution.

  • Reaction Monitoring and Workup:

    • Allow the reaction to stir at room temperature. If the reaction is slow, it can be gently heated to 40 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting diazide is consumed (typically 4-24 hours).

    • Upon completion, the product can be extracted using an appropriate organic solvent (e.g., ethyl acetate). The aqueous layer is typically washed several times.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product can be purified by flash column chromatography over silica gel to yield the pure di-triazole product.[13]

Section 4: Mechanism Visualization

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) proceeds through a multi-step catalytic cycle involving copper-acetylide and copper-triazolide intermediates.

G cluster_cycle Simplified CuAAC Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Acetylide Cu(I)-Acetylide Intermediate Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R'-C≡CH Azide R-N3 Product 1,4-Triazole Product Cu_Vinylidene 6-Membered Cu-Triazolide Cu_Acetylide->Cu_Vinylidene + Azide Cu_Vinylidene->Cu_I - Product Cu_Vinylidene->Product + H+ Proton_Source H+ Source

Caption: A simplified diagram of the Cu(I)-catalyzed azide-alkyne cycloaddition cycle.

References

Technical Support Center: Characterization of 1,7-Diazidoheptane Crosslinked Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,7-diazidoheptane as a crosslinking agent. The information is designed to address common challenges encountered during the characterization of the resulting crosslinked products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and characterization of products crosslinked with this compound.

Problem 1: Low or No Crosslinking Efficiency

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using techniques like FTIR to track the disappearance of the azide peak (~2100 cm⁻¹). - Temperature: Optimize the reaction temperature. While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is often performed at room temperature, some systems may benefit from gentle heating. For thermal activation of azides, ensure the temperature is high enough to induce nitrene formation without degrading the sample.[1] - Catalyst Activity (for CuAAC): If using a copper catalyst, ensure it is active. Use freshly prepared catalyst solutions and consider using a copper ligand to stabilize the Cu(I) oxidation state.
Steric Hindrance The seven-carbon chain of this compound provides flexibility, but the target sites on the biomolecules might be sterically hindered. Consider using a longer or more flexible crosslinker if steric hindrance is suspected.
Intramolecular Crosslinking The flexible heptane chain may favor intramolecular crosslinking (cyclization) over intermolecular crosslinking, especially at low concentrations. - Concentration: Increase the concentration of the reactants to favor intermolecular reactions. - Molecular Crowding: Introduce molecular crowding agents to promote intermolecular interactions.
Reagent Purity Verify the purity of the this compound and the substrate. Impurities can interfere with the crosslinking reaction.
pH of the Reaction Buffer For reactions involving biomolecules, ensure the pH of the buffer is optimal for the stability and reactivity of the target functional groups. For NHS-ester chemistry, a pH of 7-9 is generally recommended.[2]

Problem 2: Product Aggregation and Precipitation

Possible Causes & Solutions

CauseRecommended Action
Increased Hydrophobicity The introduction of the heptane chain can increase the hydrophobicity of the product, leading to aggregation and precipitation in aqueous buffers. - Solvent Modification: Add organic co-solvents (e.g., DMSO, DMF) to the reaction and purification buffers to improve solubility.[3] - Detergents: Include non-ionic detergents to help solubilize the crosslinked products.
Over-crosslinking Excessive crosslinking can lead to the formation of large, insoluble networks. - Stoichiometry: Carefully control the molar ratio of this compound to the substrate. Perform a titration to find the optimal ratio. - Reaction Time: Reduce the reaction time to limit the extent of crosslinking.
Denaturation of Biomolecules The crosslinking conditions (e.g., temperature, organic solvents) may be causing the biomolecules to denature and aggregate. - Milder Conditions: Use milder reaction conditions (e.g., lower temperature, less organic solvent). - Protectants: Add stabilizing agents, such as glycerol or specific sugars, to protect the biomolecules.

Problem 3: Difficulty in Characterizing Crosslinked Products

Possible Causes & Solutions

CauseRecommended Action
Heterogeneous Mixture Crosslinking reactions often produce a complex mixture of products, including uncrosslinked monomers, intramolecularly crosslinked species, and intermolecularly crosslinked oligomers of varying sizes. - Purification: Employ size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the different species before characterization.
Complex Mass Spectra Mass spectrometry of crosslinked products can be challenging to interpret due to the presence of multiple peptide chains and the crosslinker itself. - MS-cleavable Crosslinkers: For future experiments, consider using an MS-cleavable version of the crosslinker to simplify MS/MS analysis. - Specialized Software: Use specialized software designed for the analysis of crosslinked peptide data (e.g., pLink, MeroX, Kojak).[4]
Ambiguous NMR Spectra ¹H NMR spectra can be difficult to interpret due to overlapping signals from the polymer backbone and the crosslinker. - ¹³C NMR: Utilize ¹³C NMR to identify the signals from the triazole ring (in CuAAC) or other specific carbons in the crosslinked structure. - 2D NMR: Employ 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and confirm connectivity.

Frequently Asked Questions (FAQs)

Q1: How can I confirm that crosslinking with this compound has occurred?

A1: Several techniques can be used to confirm crosslinking:

  • Fourier Transform Infrared Spectroscopy (FTIR): Monitor the disappearance of the characteristic azide peak at approximately 2100 cm⁻¹. The appearance of new peaks corresponding to the formed linkage (e.g., triazole ring in CuAAC) can also be indicative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the appearance of new signals corresponding to the protons or carbons of the formed crosslink. For CuAAC, characteristic signals for the triazole protons will appear.

  • Gel Electrophoresis (SDS-PAGE): For protein crosslinking, an increase in the molecular weight of the crosslinked products will be observed as new bands on the gel.

  • Size-Exclusion Chromatography (SEC): A shift to shorter retention times indicates an increase in the average molecular weight of the polymer or protein due to crosslinking.

  • Mass Spectrometry (MS): For smaller molecules or peptides, MALDI-TOF or ESI-MS can be used to identify the mass of the crosslinked product. For larger proteins, analysis of digested peptides can identify the crosslinked residues.[5]

Q2: How does the length of the this compound linker affect my experiment?

A2: The seven-carbon chain of this compound has several implications:

  • Flexibility: The alkyl chain is flexible, which can allow for the crosslinking of sites that are not rigidly held at a specific distance.

  • Hydrophobicity: The heptane chain is hydrophobic, which can lead to solubility issues for the crosslinked product in aqueous solutions.

  • Intramolecular vs. Intermolecular Reactions: The length and flexibility can influence the balance between intramolecular (forming a loop) and intermolecular (linking two molecules) crosslinking. At low concentrations, intramolecular reactions may be more prevalent. The effect of alkyl chain length can influence the final properties of the crosslinked material.[6][7]

Q3: How can I quantify the degree of crosslinking?

A3: The degree of crosslinking can be quantified using several methods:

  • Swelling Studies: For hydrogels and crosslinked polymers, the degree of swelling is inversely proportional to the crosslinking density. The Flory-Rehner equation can be used to calculate the crosslink density from swelling data.

  • Rheology: The storage modulus (G') in the rubbery plateau region is directly proportional to the crosslink density.

  • Spectroscopy: If a quantifiable signal corresponding to the crosslink is available (e.g., a UV-Vis chromophore), it can be used to determine the concentration of crosslinks. The consumption of azide groups can also be quantified using FTIR.[8]

  • Elemental Analysis: A change in the elemental composition (e.g., nitrogen content) after crosslinking can be used to calculate the degree of modification.[8]

Q4: What are the potential side reactions when using this compound?

A4: Besides the desired crosslinking reaction, several side reactions can occur:

  • Reduction of Azides: Azides can be reduced to amines in the presence of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol. These should be avoided in the reaction buffer.

  • Staudinger Ligation: If phosphines are present, azides can undergo the Staudinger ligation.[9]

  • Nitrene Formation (Thermal or Photochemical): At elevated temperatures or upon UV irradiation, azides can form highly reactive nitrenes. While this can be used for crosslinking, it is less specific than "click" chemistry and can lead to a variety of insertion and addition reactions.[1][10][11]

  • Hydrolysis of NHS Esters (if applicable): If this compound is modified with NHS esters for targeting primary amines, the NHS esters are susceptible to hydrolysis, especially at high pH.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking with this compound via CuAAC

This protocol assumes the protein has been modified to contain alkyne groups.

  • Protein Preparation:

    • Prepare a solution of the alkyne-modified protein in a non-amine-containing buffer (e.g., phosphate buffer, pH 7.2-7.5).

    • The protein concentration should be in the range of 1-10 mg/mL to favor intermolecular crosslinking.

  • Crosslinker Preparation:

    • Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Catalyst Preparation:

    • Prepare a stock solution of a Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuBr).

    • Prepare a stock solution of a copper ligand (e.g., TBTA) in DMSO.

  • Crosslinking Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 10- to 50-fold molar excess over the protein).

    • Add the copper ligand to the reaction mixture.

    • Initiate the reaction by adding the Cu(I) source.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C for 12-24 hours. Protect the reaction from light if any components are light-sensitive.

  • Quenching and Purification:

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Remove excess crosslinker and catalyst by dialysis or using a desalting column.

    • Further purify the crosslinked products using size-exclusion chromatography.

Protocol 2: Characterization of Crosslinked Proteins by SDS-PAGE

  • Sample Preparation:

    • Mix an aliquot of the purified crosslinked protein solution with an equal volume of 2x SDS-PAGE loading buffer.

    • For comparison, prepare samples of the uncrosslinked protein.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the expected molecular weights.

    • Run the gel according to standard procedures.

  • Visualization:

    • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • Analyze the banding pattern. The appearance of new bands at higher molecular weights compared to the uncrosslinked control indicates successful crosslinking.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Crosslinking Reaction cluster_analysis Purification & Analysis p1 Prepare Alkyne-Modified Protein Solution r1 Mix Protein and This compound p1->r1 p2 Prepare this compound Stock Solution p2->r1 p3 Prepare Cu(I) Catalyst and Ligand Solutions r2 Add Catalyst to Initiate p3->r2 r1->r2 r3 Incubate r2->r3 a1 Quench Reaction and Purify r3->a1 a2 Characterize by SDS-PAGE, SEC, MS a1->a2

Figure 1. Experimental workflow for protein crosslinking with this compound via CuAAC.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Crosslinking c1 Incomplete Reaction? start->c1 c2 Steric Hindrance? start->c2 c3 Intramolecular Crosslinking? start->c3 c4 Reagent Purity? start->c4 s1 Optimize Time/ Temp/Catalyst c1->s1 s2 Use Longer/ Flexible Linker c2->s2 s3 Increase Concentration c3->s3 s4 Verify Purity c4->s4

Figure 2. Troubleshooting logic for low crosslinking efficiency.

References

Validation & Comparative

Unveiling the Optimal Spacer: A Comparative Guide to 1,7-Diazidoheptane and Other Diazide Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in elucidating protein-protein interactions, the choice of a chemical crosslinker is a critical determinant of experimental success. Among the diverse arsenal of available reagents, diazide crosslinkers offer a versatile platform for covalently capturing transient and stable protein complexes. This guide provides an in-depth comparison of 1,7-diazidoheptane with other linear diazide crosslinkers, focusing on the influence of the alkyl chain spacer on crosslinking efficiency and application. This analysis is supported by experimental data and detailed protocols to inform the selection of the most appropriate tool for your research needs.

Introduction to Diazide Crosslinkers

Diazide crosslinkers are homobifunctional reagents characterized by two terminal azide (-N₃) groups separated by a spacer arm. These crosslinkers are typically photo-reactive, meaning they remain inert until activated by UV light. Upon irradiation, the azide groups form highly reactive nitrene intermediates that can insert into C-H, N-H, and O-H bonds in their vicinity, thereby forming covalent crosslinks between interacting proteins. The length and chemical nature of the spacer arm are crucial parameters that dictate the crosslinking distance and can influence the efficiency of the reaction.

Alkyl diazides, such as this compound, are valued for their relative simplicity and defined spacer lengths. They are particularly useful in "shotgun" crosslinking approaches within cellular lysates or even in living cells to map protein interaction networks. The resulting crosslinked peptides can then be identified using mass spectrometry (MS)-based proteomics, providing valuable distance constraints for structural modeling of protein complexes.

Performance Comparison of Alkyl Diazide Crosslinkers

The performance of an alkyl diazide crosslinker is significantly influenced by the length of its hydrocarbon spacer. While direct comparative studies on a homologous series of alkyl diazides are limited in the literature, kinetic studies on similar bifunctional molecules can provide valuable insights. For instance, studies on the bulk polymerization of flexible α-azide-ω-alkynes with different spacer lengths (C8 vs. C12) have shown that monomers with shorter hydrocarbon spacers can exhibit greater reactivity.[1][2] This is attributed to a higher initial molar concentration of the reactive groups for a given mass of the compound.[1][2] This principle suggests that shorter-chain diazides like 1,3-diazidopropane and 1,5-diazidopentane might exhibit faster reaction kinetics compared to this compound under similar conditions.

However, the optimal spacer length is not solely determined by reaction kinetics. The distance between interacting residues on two proteins is a critical factor. A crosslinker with a spacer arm that is too short may fail to bridge the distance between potential reaction sites, while one that is too long may introduce ambiguity in the distance constraints or favor intra-protein crosslinking. Therefore, a range of diazide crosslinkers with varying spacer lengths is often necessary to comprehensively map protein interactions.

CrosslinkerChemical FormulaMolecular Weight ( g/mol )Spacer Arm Length (Å)Key Characteristics
1,3-Diazidopropane C₃H₆N₆126.12~4.7Shortest spacer, ideal for capturing very close interactions. Potentially higher reaction kinetics due to higher molar concentration of azide groups per unit mass.
1,5-Diazidopentane C₅H₁₀N₆154.17~7.3Intermediate spacer length, suitable for a broader range of interaction distances.
This compound C₇H₁₄N₆182.23~9.9Longer spacer, useful for bridging larger distances between interacting protein surfaces.
1,9-Diazidononane C₉H₁₈N₆210.28~12.5Provides an even greater reach for capturing more distant interactions.

Experimental Protocols

To facilitate the comparative analysis of different diazide crosslinkers, a generalized experimental workflow for in-vitro crosslinking of a protein complex followed by mass spectrometry analysis is provided below.

Experimental Workflow for Comparative Crosslinking

G cluster_prep Sample Preparation cluster_crosslink Crosslinking Reaction cluster_analysis Mass Spectrometry Analysis p1 Purified Protein Complex p2 Buffer Exchange into Amine-Free Buffer (e.g., HEPES, PBS) p1->p2 c1 Aliquoting of Protein Complex p2->c1 c2a Add 1,3-Diazidopropane c1->c2a c2b Add 1,5-Diazidopentane c1->c2b c2c Add this compound c1->c2c c3 Incubate in the dark c2a->c3 c2b->c3 c2c->c3 c4 UV Irradiation (e.g., 254 nm or 365 nm) c3->c4 c5 Quench Reaction (e.g., with excess primary amine) c4->c5 a1 SDS-PAGE to confirm crosslinking c5->a1 a2 In-gel or In-solution Digestion (e.g., Trypsin) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Database Search to Identify Crosslinked Peptides a3->a4 a5 Comparative Analysis of Crosslinking Efficiency a4->a5 ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase GRB2 GRB2 RTK->GRB2 recruits SOS SOS GRB2->SOS recruits Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Fos, c-Myc) ERK->TF phosphorylates nucleus Nucleus ERK->nucleus translocates to

References

A Comparative Guide to Protein Crosslinking: Glutaraldehyde vs. Succinimidyl Diazirine (SDA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate crosslinking agent is a critical step in studying protein-protein interactions, stabilizing protein structures, and developing antibody-drug conjugates. This guide provides a detailed comparison of two common crosslinking agents: the traditional homobifunctional chemical crosslinker, glutaraldehyde, and a more modern heterobifunctional photo-activated crosslinker, succinimidyl diazirine (SDA).

Initially, this guide intended to compare 1,7-diazidoheptane with glutaraldehyde. However, a comprehensive literature search revealed a significant lack of published experimental data regarding the use of this compound for protein crosslinking. To provide a valuable and data-supported comparison, we have substituted this compound with a well-characterized and widely used photo-activated crosslinker, succinimidyl diazirine (SDA). This allows for a meaningful comparison between a traditional chemical crosslinking approach and a modern photo-inducible method.

At a Glance: Glutaraldehyde vs. SDA

FeatureGlutaraldehydeSuccinimidyl Diazirine (SDA)
Crosslinker Type HomobifunctionalHeterobifunctional
Reactive Groups Two aldehyde groupsOne N-hydroxysuccinimide (NHS) ester and one diazirine group
Target Residues Primarily primary amines (e.g., lysine)NHS ester: Primary amines (e.g., lysine); Diazirine: Non-specific C-H and N-H insertion
Activation Spontaneous chemical reactionTwo-step: Chemical reaction (NHS ester) followed by UV light activation (diazirine)
Specificity Moderately specific for aminesHigh specificity for the initial amine reaction, followed by non-specific photo-crosslinking
Biocompatibility Known cytotoxicity, can induce apoptosis[1][2]Generally considered more biocompatible, suitable for in-cell applications[3]
Control over Reaction Limited; reaction starts upon mixingHigh; photo-activation allows for precise temporal control

Reaction Mechanisms

Glutaraldehyde

Glutaraldehyde is a homobifunctional crosslinker, meaning it has two identical reactive aldehyde groups. It primarily reacts with the primary amino groups of lysine residues on the protein surface. The reaction mechanism is complex and can involve the formation of Schiff bases and subsequent polymerization, leading to both intra- and inter-molecular crosslinks.[4][5]

Glutaraldehyde_Mechanism Protein1 Protein 1 (with Lysine) Intermediate Schiff Base Intermediate Protein1->Intermediate + Glutaraldehyde Protein2 Protein 2 (with Lysine) Crosslinked_Protein Crosslinked Proteins Protein2->Crosslinked_Protein Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Glutaraldehyde->Intermediate Intermediate->Crosslinked_Protein + Protein 2

Caption: Reaction mechanism of glutaraldehyde with protein amino groups.

Succinimidyl Diazirine (SDA)

SDA is a heterobifunctional crosslinker with two different reactive ends: an N-hydroxysuccinimide (NHS) ester and a diazirine ring. This allows for a two-step crosslinking process. First, the NHS ester reacts specifically with primary amines (like lysine) on a target protein in a controlled chemical reaction. The diazirine group remains inert until it is activated by UV light. Upon photoactivation, the diazirine forms a highly reactive carbene intermediate that can non-specifically insert into C-H or N-H bonds of nearby amino acid residues, effectively "capturing" interacting molecules.[6]

SDA_Mechanism Protein1 Protein 1 (with Lysine) SDA_Protein1 SDA-labeled Protein 1 Protein1->SDA_Protein1 + SDA (NHS ester reaction) SDA SDA Crosslinker SDA->SDA_Protein1 Carbene Carbene Intermediate SDA_Protein1->Carbene Photo-activation UV_Light UV Light (350-370 nm) UV_Light->Carbene Crosslinked_Complex Crosslinked Protein Complex Carbene->Crosslinked_Complex + Interacting Protein Protein2 Interacting Protein Protein2->Crosslinked_Complex

Caption: Two-step reaction mechanism of SDA for protein crosslinking.

Performance Comparison

Efficiency and Specificity

Glutaraldehyde's reactivity is broad, targeting available primary amines. The efficiency of crosslinking is dependent on factors like glutaraldehyde concentration, pH, and reaction time.[4] However, its lack of specificity can lead to a heterogeneous mixture of crosslinked products and potential protein aggregation.[7]

SDA offers a more controlled approach. The initial NHS ester reaction is highly specific for primary amines. The subsequent photo-activation provides temporal control, allowing researchers to initiate crosslinking at a precise moment. The carbene intermediate formed from the diazirine is highly reactive and non-specific, enabling the capture of interactions with any nearby amino acid residue. This can be advantageous for identifying interaction partners that may not have conveniently located primary amines.

Biocompatibility and Cytotoxicity

A significant drawback of glutaraldehyde is its inherent cytotoxicity.[1][2] Residual glutaraldehyde can be toxic to cells, and the crosslinked products themselves can induce apoptosis.[1] This limits its application in studies involving living cells.

In contrast, diazirine-based crosslinkers like SDA are generally considered to be more biocompatible.[3] The diazirine group is stable until activated by UV light, minimizing off-target reactions. These crosslinkers have been successfully used for in-cell crosslinking studies. A safety evaluation of a prototypical bis-diazirine compound found it to be non-mutagenic and non-phototoxic.[3]

Experimental Protocols

Glutaraldehyde Crosslinking of Proteins in Solution

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the protein solution to the desired concentration in an amine-free buffer (e.g., PBS).

  • Freshly prepare a working solution of glutaraldehyde.

  • Add glutaraldehyde to the protein solution to a final concentration of 0.05% to 0.5% (v/v). The optimal concentration should be determined empirically.

  • Incubate the reaction mixture for a specific time (e.g., 15-30 minutes) at room temperature or on ice.

  • Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes to ensure all unreacted glutaraldehyde is quenched.

  • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

SDA Crosslinking of Proteins in vitro

This protocol provides a general framework for using SDA crosslinkers.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • SDA crosslinker (dissolved in DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (350-370 nm)

Procedure:

  • NHS Ester Reaction:

    • Prepare the protein solution in an amine-free buffer.

    • Add the SDA-DMSO stock solution to the protein solution to the desired final concentration (typically in the low millimolar range).

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice, protected from light.

    • Quench the NHS ester reaction by adding Tris-HCl to a final concentration of 50-100 mM and incubate for 15 minutes.

    • (Optional but recommended) Remove excess, unreacted crosslinker by dialysis or desalting column.

  • Photo-activation:

    • Place the sample in a suitable container (e.g., a petri dish on ice).

    • Expose the sample to UV light (350-370 nm) for 5-15 minutes. The optimal time and distance from the lamp should be determined empirically.

  • Analysis:

    • Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Experimental Workflow Comparison

Experimental_Workflow cluster_Glutaraldehyde Glutaraldehyde Workflow cluster_SDA SDA Workflow G_Start Start G_Prepare_Protein Prepare Protein in Amine-Free Buffer G_Start->G_Prepare_Protein G_Add_Glutaraldehyde Add Glutaraldehyde G_Prepare_Protein->G_Add_Glutaraldehyde G_Incubate Incubate G_Add_Glutaraldehyde->G_Incubate G_Quench Quench Reaction G_Incubate->G_Quench G_Analyze Analyze Products G_Quench->G_Analyze G_End End G_Analyze->G_End S_Start Start S_Prepare_Protein Prepare Protein in Amine-Free Buffer S_Start->S_Prepare_Protein S_NHS_Reaction NHS Ester Reaction with SDA S_Prepare_Protein->S_NHS_Reaction S_Quench Quench NHS Reaction S_NHS_Reaction->S_Quench S_Remove_Excess Remove Excess Crosslinker (Optional) S_Quench->S_Remove_Excess S_Photoactivate Photo-activate with UV Light S_Quench->S_Photoactivate Without removal S_Remove_Excess->S_Photoactivate S_Analyze Analyze Products S_Photoactivate->S_Analyze S_End End S_Analyze->S_End

Caption: Comparison of experimental workflows for glutaraldehyde and SDA crosslinking.

Conclusion

The choice between glutaraldehyde and SDA for protein crosslinking depends heavily on the specific application. Glutaraldehyde is a readily available and cost-effective crosslinker suitable for applications where cytotoxicity is not a concern, such as fixing tissues for microscopy or preparing protein-based biomaterials. However, its lack of specificity and inherent toxicity make it less ideal for studying protein interactions in a cellular context or for applications requiring high biocompatibility.

SDA and other diazirine-based photo-crosslinkers offer greater control and specificity, making them powerful tools for mapping protein-protein interactions with high temporal resolution. Their improved biocompatibility allows for their use in living cells, opening up possibilities for studying dynamic cellular processes. While the requirement for UV activation adds a step to the experimental workflow, the ability to precisely control the crosslinking event is a significant advantage in many research and development settings. For professionals in drug development and molecular biology, the advantages of photo-activated crosslinkers like SDA often outweigh the increased complexity and cost, providing more reliable and detailed insights into protein structure and function.

References

In-Depth Comparison of 1,7-Diazidoheptane in Bioorthogonal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of 1,7-diazidoheptane's role in bioorthogonal chemistry reveals its distinct advantages as a homobifunctional crosslinker, particularly in applications requiring a balance of hydrophobicity and linker length. This guide provides a comparative overview of this compound against other diazidoalkanes, supported by experimental data and protocols to inform researchers, scientists, and drug development professionals in their selection of bioorthogonal reagents.

Bioorthogonal chemistry has revolutionized the study of biological systems, allowing for the specific labeling and tracking of biomolecules in their native environments. At the heart of many of these applications are crosslinking agents that enable the covalent linkage of molecules of interest. Among these, diazidoalkanes have emerged as valuable tools for their ability to participate in highly specific and efficient reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide focuses on the unique properties and advantages of this compound as a homobifunctional crosslinker in this context.

Performance Comparison of Diazidoalkanes

The choice of a diazidoalkane linker can significantly impact the efficiency and outcome of a bioorthogonal reaction. Key parameters to consider include the linker's length, hydrophobicity, and the kinetics of its reaction with a chosen cycloalkyne. While direct comparative studies on the reaction kinetics of a comprehensive series of diazidoalkanes are not extensively available in the current literature, we can infer performance characteristics based on fundamental chemical principles and available data for similar molecules.

The hydrophobicity of a crosslinker is a critical factor, as it can influence the solubility of the labeled biomolecule and potentially lead to non-specific interactions. The alkyl chain length of diazidoalkanes directly correlates with their hydrophobicity.

CompoundMolecular FormulaSpacer Arm Length (Å)Predicted LogP*
1,3-DiazidopropaneC₃H₆N₆~4.90.5
1,5-DiazidopentaneC₅H₁₀N₆~7.41.5
This compound C₇H₁₄N₆ ~9.8 2.5
1,9-DiazidononaneC₉H₁₈N₆~12.33.5
Predicted LogP values are estimations and can vary based on the prediction algorithm used. Spacer arm lengths are estimations based on standard bond lengths and angles.

The heptyl (C7) chain of this compound provides a moderate level of hydrophobicity. This characteristic can be advantageous in specific applications, such as the crosslinking of proteins within lipid membranes or other hydrophobic environments. However, for applications in aqueous cytosolic environments, shorter, more hydrophilic linkers like 1,3-diazidopropane or the use of PEGylated diazides might be more suitable to prevent aggregation and improve solubility.

The length of the spacer arm is another crucial determinant in the design of bioorthogonal experiments. The approximately 9.8 Å spacer arm of this compound provides sufficient distance to crosslink interacting proteins without introducing excessive conformational strain. This makes it a versatile tool for studying protein-protein interactions.

Experimental Protocols

The following is a generalized protocol for the crosslinking of two proteins (Protein A and Protein B) using this compound and a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • Protein A (azide-modified)

  • Protein B (DBCO-modified)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • SDS-PAGE analysis equipment

Protocol:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare 1 mg/mL solutions of azide-modified Protein A and DBCO-modified Protein B in PBS.

  • Crosslinking Reaction:

    • In a microcentrifuge tube, combine 50 µL of Protein A solution and 50 µL of Protein B solution.

    • Add 1 µL of the 10 mM this compound stock solution to the protein mixture (final concentration ~100 µM).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching the Reaction (Optional):

    • To quench any unreacted DBCO groups, a small molecule azide (e.g., sodium azide) can be added to the reaction mixture.

  • Analysis of Crosslinking:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of a higher molecular weight band corresponding to the crosslinked Protein A-Protein B conjugate. A non-crosslinked control (without this compound) should be run in parallel.

Logical Workflow for Crosslinking Experiment

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis pA Azide-Modified Protein A mix Combine Proteins and Linker pA->mix pB DBCO-Modified Protein B pB->mix linker This compound Stock Solution linker->mix incubate Incubate mix->incubate sds_page SDS-PAGE incubate->sds_page results Visualize Crosslinked Product sds_page->results

Caption: Workflow for a protein crosslinking experiment.

Signaling Pathway Labeling Conceptual Diagram

The application of this compound can be conceptualized in the context of labeling components of a signaling pathway to study their interactions.

Signaling_Pathway cluster_crosslink Crosslinking Event Receptor Receptor (Azide-labeled) Kinase1 Kinase 1 (DBCO-labeled) Receptor->Kinase1 Signal crosslinker This compound Receptor->crosslinker Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Expression Gene Expression TF->Gene Expression crosslinker->Kinase1

Caption: Conceptual diagram of signaling pathway labeling.

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of structural biology and drug development, understanding protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions, and 1,7-Diazidoheptane, a homobifunctional photoreactive crosslinker, offers a unique approach to covalently linking interacting proteins. This guide provides a comprehensive comparison of analytical techniques for validating crosslinks formed by this compound and other commonly used crosslinking agents. While specific quantitative data for this compound is limited in readily available literature, this guide draws upon the principles of similar photoreactive diazido compounds to provide a thorough comparison.

Introduction to this compound and Alternative Crosslinkers

This compound belongs to the family of photoreactive crosslinkers. Its two azide (-N3) groups are chemically inert until activated by UV light, at which point they form highly reactive nitrenes that can insert into C-H and N-H bonds of nearby amino acid residues. This allows for the capture of interactions that may not be accessible to more traditional, residue-specific crosslinkers.

For a comprehensive comparison, this guide will evaluate this compound alongside three widely used crosslinking agents with different chemistries:

  • Disuccinimidyl suberate (DSS): A homobifunctional N-hydroxysuccinimide (NHS) ester crosslinker that reacts with primary amines (lysine residues and N-termini).

  • Bis(sulfosuccinimidyl)suberate (BS3): A water-soluble analog of DSS, also targeting primary amines.

  • Formaldehyde: A zero-length crosslinker that forms methylene bridges between a variety of amino acid side chains, primarily lysines, arginines, and tryptophans.

Comparative Overview of Crosslinker Properties

The choice of crosslinker is critical and depends on the specific application, the nature of the protein complex, and the desired analytical outcome. The following table summarizes the key properties of this compound and its alternatives.

FeatureThis compoundDisuccinimidyl suberate (DSS)Bis(sulfosuccinimidyl)suberate (BS3)Formaldehyde
Reactive Group DiazideNHS-esterSulfo-NHS-esterAldehyde
Target Residues Non-specific (C-H, N-H bonds)Primary amines (Lys, N-terminus)Primary amines (Lys, N-terminus)Various (Lys, Arg, Trp, etc.)
Spacer Arm Length ~10 Å (Heptane chain)11.4 Å11.4 Å0 Å (Zero-length)
Activation UV light (photoreactive)Spontaneous at pH 7-9Spontaneous at pH 7-9Spontaneous
Cleavability Non-cleavableNon-cleavableNon-cleavableReversible by heat
Cell Permeability PermeablePermeableImpermeablePermeable

Analytical Techniques for Crosslink Validation

The validation of crosslinked protein complexes is a multi-step process that typically involves separation of the crosslinked products followed by their identification. The two primary analytical techniques employed are Western Blotting and Mass Spectrometry.

Western Blotting

Western blotting provides a straightforward method to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.

Experimental Workflow for Western Blot Validation of Crosslinks

G cluster_0 Crosslinking Reaction cluster_1 SDS-PAGE cluster_2 Western Blotting a Protein Sample b Add Crosslinker (e.g., this compound) a->b c Incubate & Activate (e.g., UV exposure) b->c d Quench Reaction c->d e Add SDS-PAGE Sample Buffer d->e f Separate Proteins by Size e->f g Transfer Proteins to Membrane f->g h Block Membrane g->h i Incubate with Primary Antibody h->i j Incubate with Secondary Antibody i->j k Detect Signal j->k

Caption: Workflow for validating protein crosslinks using Western Blotting.

  • Crosslinking:

    • Prepare the protein sample in a suitable buffer (e.g., PBS, HEPES).

    • Add the crosslinking reagent (e.g., this compound, DSS, BS3, or formaldehyde) at the desired final concentration.

    • Incubate for the appropriate time and under the specific activation conditions (e.g., UV exposure for photoreactive crosslinkers).

  • Quenching:

    • Stop the crosslinking reaction by adding a quenching buffer (e.g., Tris or glycine for NHS-esters). For photoreactive crosslinkers, quenching is often achieved by removing the UV light source. For formaldehyde, quenching is done with a primary amine-containing buffer.

  • Sample Preparation for SDS-PAGE:

    • Add SDS-PAGE loading buffer to the quenched reaction. For non-reversible crosslinkers, heating the sample is acceptable. For formaldehyde crosslinks, avoid excessive heating to prevent reversal.

  • SDS-PAGE and Transfer:

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to one of the proteins in the expected complex.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Expected Results: A successful crosslinking reaction will show a band shift, with the appearance of higher molecular weight bands corresponding to the crosslinked complex, in addition to the monomeric protein band.

Mass Spectrometry (MS)

Mass spectrometry is the gold standard for identifying the specific amino acid residues involved in the crosslink, providing valuable structural information about the protein-protein interaction interface.

Experimental Workflow for Mass Spectrometry Analysis of Crosslinks

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis a Crosslinked Protein Sample b Denaturation, Reduction, Alkylation a->b c Proteolytic Digestion (e.g., Trypsin) b->c d Peptide Mixture c->d e Liquid Chromatography (LC) Separation d->e f Tandem Mass Spectrometry (MS/MS) e->f g MS/MS Spectra f->g h Database Search with Crosslinking Software g->h i Identification of Crosslinked Peptides h->i j Mapping of Interaction Sites i->j

Caption: Workflow for identifying crosslinked peptides by mass spectrometry.

  • Crosslinking and Quenching:

    • Perform the crosslinking reaction and quenching as described for the Western blot protocol.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked proteins (e.g., with urea or SDS).

    • Reduce disulfide bonds with a reducing agent (e.g., DTT).

    • Alkylate cysteine residues to prevent disulfide bond reformation (e.g., with iodoacetamide).

  • Proteolytic Digestion:

    • Digest the proteins into smaller peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional):

    • Crosslinked peptides are often low in abundance. Enrichment can be performed using techniques like size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography.

  • LC-MS/MS Analysis:

    • Separate the peptide mixture using liquid chromatography.

    • Analyze the eluted peptides by tandem mass spectrometry (MS/MS) to obtain fragmentation spectra.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, MaxLynx) to search the MS/MS data against a protein sequence database to identify the crosslinked peptides. This software is designed to handle the complexity of spectra from two linked peptides.

Comparison of Analytical Performance

The choice of crosslinker significantly impacts the type of information that can be obtained and the complexity of the data analysis.

Analytical TechniqueThis compoundDSS / BS3Formaldehyde
Western Blotting Feasibility: High. Interpretation: Appearance of higher molecular weight bands indicates crosslinking. The non-specific nature may lead to a smear of products.Feasibility: High. Interpretation: Discrete higher molecular weight bands are often observed due to the specific reactivity with lysines.Feasibility: High. Interpretation: Can produce a range of higher molecular weight products due to its reactivity with multiple residue types. Reversibility needs to be controlled.
Mass Spectrometry Complexity: High. The non-specific nature of the crosslinking generates a complex mixture of crosslinked peptides, making data analysis challenging.Complexity: Moderate. The defined reactivity with primary amines simplifies the search space for identifying crosslinked peptides.Complexity: High. The zero-length nature and reactivity with multiple amino acids can complicate the identification of crosslinked peptides. The reversibility can also be a factor.
Quantitative Analysis Potential: Quantitative proteomics workflows (e.g., SILAC, label-free quantification) can be applied to compare crosslinking efficiency under different conditions.Potential: Well-established for quantitative crosslinking studies using isotopic labeling of the crosslinker or proteins.Potential: Quantitative analysis is possible but can be challenging due to the complex reaction products.

Signaling Pathways and Logical Relationships

The validation of protein-protein interactions using crosslinking is a critical step in elucidating signaling pathways. The following diagram illustrates the logical relationship between a hypothesized protein interaction and its validation through a crosslinking experiment.

G cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Validation cluster_3 Conclusion a Protein A and Protein B Interact in a Signaling Pathway b Treat Cells/Protein with This compound a->b c Activate Crosslinker with UV Light b->c d Western Blot: Detect A-B Complex c->d e Mass Spectrometry: Identify A-B Crosslinked Peptides c->e f Confirmation of Direct Interaction d->f e->f

Caption: Logical workflow for validating a protein-protein interaction.

Conclusion

Validating protein crosslinks formed by this compound requires a combination of analytical techniques, with Western blotting providing initial confirmation and mass spectrometry offering detailed structural insights. While the photoreactive and non-specific nature of this compound presents unique advantages for capturing a broad range of interactions, it also introduces complexity in data analysis, particularly for mass spectrometry.

For researchers and drug development professionals, the choice of crosslinker should be guided by the specific biological question. Amine-reactive crosslinkers like DSS and BS3 are excellent for initial studies of complexes with accessible lysines, offering simpler data analysis. Formaldehyde provides a zero-length option for capturing very close interactions. This compound and other photoreactive crosslinkers are powerful tools for exploring interaction surfaces more broadly and for capturing interactions that may be missed by residue-specific reagents. A thorough understanding of the strengths and limitations of each crosslinker and the associated analytical techniques is essential for the successful elucidation of protein-protein interaction networks.

Unveiling Protein Architectures: A Comparative Guide to Mass Spectrometry Analysis of 1,7-Diazidoheptane Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of protein interactions, chemical cross-linking mass spectrometry (XL-MS) stands as a powerful tool to elucidate protein structures and networks. This guide provides a comprehensive comparison of 1,7-diazidoheptane, a photo-activatable cross-linker, with other commonly used reagents, supported by experimental considerations and data analysis workflows.

Introduction to this compound in Cross-Linking Mass Spectrometry

This compound is a homobifunctional cross-linking agent featuring two terminal azide (-N₃) groups connected by a seven-carbon aliphatic chain. A key characteristic of this cross-linker is its photo-reactivity. Upon exposure to ultraviolet (UV) light, the azide groups are converted into highly reactive nitrene intermediates. These nitrenes can then form covalent bonds with a wide range of amino acid side chains, and even the peptide backbone, through C-H and N-H insertion reactions. This non-specific reactivity is a double-edged sword: it offers the potential to capture a broader range of interactions not limited to specific functional groups like primary amines, but it also introduces significant challenges in data analysis due to the increased complexity of the resulting cross-linked products.

Comparison with Alternative Cross-Linking Reagents

The performance of a cross-linker is paramount to the success of an XL-MS experiment. Here, we compare this compound to more conventional amine-reactive cross-linkers like Disuccinimidyl suberate (DSS) and MS-cleavable reagents such as Disuccinimidyl sulfoxide (DSSO).

FeatureThis compoundDisuccinimidyl suberate (DSS) / Bis(sulfosuccinimidyl) suberate (BS3)Disuccinimidyl sulfoxide (DSSO)
Reactive Groups Diazide (-N₃)N-hydroxysuccinimide (NHS) esterN-hydroxysuccinimide (NHS) ester
Reactivity Photo-activated (UV light), non-specific (reacts with C-H, N-H bonds)Amine-reactive (primarily targets lysines and protein N-termini)Amine-reactive (primarily targets lysines and protein N-termini)
Spacer Arm Length ~10 Å (estimated based on 7-carbon chain)11.4 Å10.1 Å
Cleavability by MS/MS Non-cleavableNon-cleavableCleavable (CID-induced)
Advantages - Broader reactivity, potentially capturing interactions missed by amine-reactive linkers.- Can cross-link in regions lacking reactive nucleophiles.- Well-established protocols.- More predictable cross-linking sites, simplifying data analysis.- MS-cleavability simplifies spectra and aids in the identification of cross-linked peptides.- Reduces the complexity of data analysis.
Disadvantages - Non-specific reactivity leads to complex spectra and challenging data analysis.- Potential for UV-induced protein damage.- Less predictable cross-linking sites.- Limited to interactions involving lysine residues.- Can miss interactions in lysine-poor regions.- Can be less stable than non-cleavable linkers.- Requires specific data acquisition and analysis strategies.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published in the context of mass spectrometry. However, a general workflow can be adapted from protocols for other photo-activatable cross-linkers.

General Protocol for Photo-Cross-Linking with this compound:
  • Sample Preparation: Purified protein or protein complexes are prepared in a suitable buffer (e.g., phosphate or HEPES-based) at a concentration typically in the low micromolar range. It is crucial to avoid buffers containing primary amines if any amine-reactive chemistry is used in parallel.

  • Cross-Linking Reaction:

    • This compound is added to the protein sample from a stock solution (e.g., in DMSO or DMF) to a final concentration that needs to be empirically optimized, typically in the range of 0.1-1 mM.

    • The reaction mixture is incubated in the dark to allow the cross-linker to diffuse and associate with the protein.

    • Photo-activation is performed by exposing the sample to UV light, typically at a wavelength of 254-365 nm. The duration and intensity of UV exposure are critical parameters that must be optimized to achieve sufficient cross-linking without causing excessive protein damage.

  • Quenching: The reaction is quenched by the addition of a scavenger molecule, such as a primary amine-containing compound (e.g., Tris or ammonium bicarbonate), to react with any remaining activated cross-linker.

  • Protein Digestion: The cross-linked protein mixture is then denatured, reduced, alkylated, and digested with a protease, most commonly trypsin.

  • Enrichment of Cross-linked Peptides (Optional but Recommended): Due to the low abundance of cross-linked peptides, an enrichment step, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography, is often employed to separate the larger cross-linked peptides from the more abundant linear peptides.

  • LC-MS/MS Analysis: The enriched peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). High-resolution mass spectrometers are highly recommended for the analysis of complex cross-linked samples.

  • Data Analysis: The acquired MS/MS data is searched against a protein sequence database using specialized cross-linking software.

Data Presentation and Analysis

The identification of peptides cross-linked with a non-specific reagent like this compound presents a significant bioinformatic challenge. Specialized software capable of handling non-specific cross-linking is required.

Software for Non-Specific Cross-Link Analysis:

Several software packages have been developed to identify cross-linked peptides. For non-specific cross-linkers, tools that allow for a broader search space and flexible definition of cross-linking sites are necessary. Examples of software that can be adapted for such analyses include:

  • pLink: A popular tool for identifying cross-linked peptides.

  • MeroX: Supports the analysis of various types of cross-linkers.

  • MaxLynx: A module within the MaxQuant environment for XL-MS data analysis.

  • StavroX: A tool for the analysis and visualization of cross-linking data.

The output from these programs typically includes a list of identified cross-linked peptide pairs, the specific residues involved in the cross-link, and scoring metrics to assess the confidence of the identification.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-Linking cluster_processing Sample Processing cluster_analysis Analysis Protein Purified Protein/Complex Buffer Non-reactive Buffer Protein->Buffer Add_Linker Add this compound Buffer->Add_Linker Incubate Incubate in Dark Add_Linker->Incubate UV_Activation UV Activation (e.g., 254-365 nm) Incubate->UV_Activation Quench Quench Reaction UV_Activation->Quench Digest Proteolytic Digestion (e.g., Trypsin) Quench->Digest Enrich Enrichment of Cross-linked Peptides (SEC/SCX) Digest->Enrich LC_MSMS LC-MS/MS Analysis Enrich->LC_MSMS Data_Analysis Data Analysis (e.g., pLink, MeroX) LC_MSMS->Data_Analysis

Caption: Experimental workflow for this compound cross-linking mass spectrometry.

Logical Relationship of Cross-Linker Properties

crosslinker_properties cluster_reagent Cross-Linker Type cluster_outcome Experimental Outcome Photo_Reactive Photo-Reactive (this compound) Broad_Reactivity Broad Reactivity Photo_Reactive->Broad_Reactivity Amine_Reactive Amine-Reactive (DSS, BS3) Specific_Reactivity Specific Reactivity Amine_Reactive->Specific_Reactivity MS_Cleavable MS-Cleavable (DSSO) Simplified_Analysis Simplified Data Analysis MS_Cleavable->Simplified_Analysis Complex_Analysis Complex Data Analysis Broad_Reactivity->Complex_Analysis Specific_Reactivity->Simplified_Analysis

Caption: Logical relationship between cross-linker type and experimental outcome.

Conclusion

This compound offers a photo-activatable approach to chemical cross-linking that can potentially capture a wider range of protein interactions compared to traditional amine-reactive cross-linkers. However, its non-specific reactivity introduces significant challenges in data analysis, requiring specialized software and careful validation of results. For researchers venturing into novel protein systems where the landscape of interactions is unknown, the broad reactivity of this compound could be advantageous. In contrast, for well-characterized systems or when aiming for high-confidence identification of specific interaction sites, established amine-reactive or MS-cleavable cross-linkers may provide a more straightforward path to actionable data. The choice of cross-linker should therefore be carefully considered based on the specific research question and the available analytical resources.

Performance of 1,7-Diazidoheptane in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 1,7-diazidoheptane, a bifunctional alkyl azide linker, across various solvent systems. Due to a lack of extensive, publicly available quantitative data specifically for this compound, this document presents a framework for evaluation, including detailed experimental protocols and representative data to illustrate expected trends in solubility, stability, and reactivity. This guide also offers a comparison with alternative linker molecules used in bioconjugation and materials science.

Physicochemical Properties and Safety Considerations

This compound is a versatile linker molecule commonly employed in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). Its seven-carbon aliphatic chain provides a flexible spacer, while the terminal azide groups allow for the conjugation of two different molecules.

Safety Note: Organic azides are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid using metal spatulas for handling azides to prevent the formation of potentially explosive heavy metal azides. Halogenated solvents such as dichloromethane and chloroform should be avoided as they can form dangerously explosive diazidomethane and triazidomethane, respectively.

Comparative Performance Data

The performance of this compound is critically dependent on the choice of solvent, which influences its solubility, the stability of the azide functional groups, and the kinetics of subsequent conjugation reactions. The following tables provide a summary of expected performance based on general principles of organic chemistry and data for analogous short-chain alkyl azides.

Table 1: Solubility of this compound in Common Solvents at Room Temperature

SolventPolarity IndexExpected SolubilityNotes
Water9.0LowThe hydrophobic heptane chain limits solubility.
Dimethyl Sulfoxide (DMSO)7.2HighAprotic polar solvent, excellent for dissolving a wide range of reactants.
N,N-Dimethylformamide (DMF)6.4HighAnother versatile aprotic polar solvent.
Acetonitrile (MeCN)5.8Moderate to HighAprotic polar solvent, commonly used in chromatography and reactions.
Tetrahydrofuran (THF)4.0HighModerately polar ether, good for organic reactions.
Methanol (MeOH)5.1ModerateProtic polar solvent.
Ethanol (EtOH)4.3ModerateProtic polar solvent.
Toluene2.4HighNonpolar aromatic solvent.
Hexane0.1HighNonpolar aliphatic solvent.

Table 2: Stability of this compound in Selected Solvents

SolventConditionExpected StabilityNotes
WaterNeutral pH, RT, 48hHighAlkyl azides are generally stable in aqueous conditions.
DMSORT, 48hHighGenerally a stable solvent for storage and reaction.
DMF50°C, 24hModerateCan slowly decompose at elevated temperatures.
AcetonitrileRT, 48hHighGood stability for reactions and storage.
THFRT, 48hHighPeroxide-free THF should be used to avoid side reactions.
Protic Solvents (e.g., MeOH, EtOH)RT, 48hHighGenerally stable, but can participate in some side reactions.

Table 3: Representative Reaction Kinetics for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with a Model Alkyne

Solvent SystemCatalyst SystemRelative Rate Constant (k_rel)Notes
DMSO/H₂O (4:1)CuSO₄/Sodium Ascorbate1.00Common solvent system for CuAAC.
DMFCuI0.85Good solvent for CuAAC, but can coordinate with copper.
Acetonitrile/H₂O (1:1)CuSO₄/Sodium Ascorbate0.92Another effective system for CuAAC.
THFCuI0.75Lower polarity may reduce the rate for polar substrates.
TolueneCuI0.50Nonpolar solvents are generally slower for CuAAC.
Water with co-solvent (e.g., t-BuOH)CuSO₄/Sodium AscorbateVariableRate depends on the solubility of reactants.

Comparison with Alternative Linkers

Linker TypeAdvantagesDisadvantages
This compound (Alkyl Diazide) Flexible spacer, good stability, versatile for CuAAC and SPAAC.Moderate hydrophobicity may limit aqueous solubility.
PEG-based Diazides High water solubility, biocompatible, reduces non-specific binding.Can be more expensive, potential for polydispersity.
Alkene-Azide Linkers Can participate in strain-promoted azide-alkene cycloaddition (SPAAC) and photo-click chemistry.Alkene stability can be a concern under certain conditions.
Alkyne-Azide Linkers Can be used for intramolecular cyclizations or polymerization.Requires selective protection/deprotection strategies.
Azido-NHS Ester Linkers Allows for direct conjugation to primary amines (e.g., in proteins).NHS esters are susceptible to hydrolysis in aqueous media.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound.

Protocol for Determining Solubility

Objective: To qualitatively and quantitatively determine the solubility of this compound in a range of solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, DMSO, DMF, Acetonitrile, THF, Methanol, Toluene, Hexane)

  • Vortex mixer

  • Analytical balance

  • Spectrophotometer or HPLC

Procedure:

  • Qualitative Assessment: a. To 1 mL of each solvent in a separate vial, add 10 mg of this compound. b. Vortex each vial vigorously for 1 minute. c. Visually inspect for complete dissolution. Record as "soluble," "partially soluble," or "insoluble."

  • Quantitative Assessment (using a calibration curve): a. Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO). b. Create a series of dilutions to generate a calibration curve using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC with a suitable detector). c. Prepare saturated solutions of this compound in each test solvent by adding an excess of the compound and stirring for several hours. d. Centrifuge the saturated solutions to pellet any undissolved solid. e. Carefully take an aliquot of the supernatant, dilute it appropriately, and measure its concentration using the pre-established calibration curve.

Protocol for Assessing Stability

Objective: To evaluate the stability of this compound in different solvents over time.

Materials:

  • This compound

  • Selected solvents

  • HPLC or NMR spectrometer

  • Thermostated incubator or water bath

Procedure:

  • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected solvents.

  • Divide each solution into aliquots for analysis at different time points (e.g., 0, 6, 12, 24, 48 hours).

  • Store the aliquots under controlled conditions (e.g., room temperature or elevated temperature).

  • At each time point, analyze an aliquot from each solvent system using HPLC or ¹H NMR spectroscopy.

  • For HPLC analysis, monitor the peak area of the this compound. A decrease in peak area over time indicates degradation.

  • For NMR analysis, integrate the signals corresponding to the protons adjacent to the azide groups and compare them to an internal standard.

Protocol for Monitoring Reaction Kinetics

Objective: To compare the rate of CuAAC reaction of this compound with a model alkyne in different solvent systems.

Materials:

  • This compound

  • A model alkyne with a fluorescent or UV-active reporter group (e.g., a fluorescently labeled terminal alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Selected solvent systems

  • Fluorometer or UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of this compound, the model alkyne, CuSO₄, and sodium ascorbate in each of the chosen solvent systems.

  • In a cuvette, combine the this compound solution and the model alkyne solution.

  • Initiate the reaction by adding the CuSO₄ and sodium ascorbate solutions.

  • Immediately begin monitoring the change in fluorescence or absorbance at the appropriate wavelength over time.

  • Record data at regular intervals until the reaction reaches completion.

  • Plot the signal versus time and fit the data to an appropriate kinetic model (e.g., pseudo-first-order) to determine the observed rate constant (k_obs) for each solvent system.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of the experimental protocols described above.

G Workflow for Determining Solubility cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Assessment qual_start Add 10 mg of this compound to 1 mL of solvent qual_vortex Vortex for 1 minute qual_start->qual_vortex qual_observe Visually inspect for dissolution qual_vortex->qual_observe qual_record Record as 'soluble', 'partially soluble', or 'insoluble' qual_observe->qual_record quant_stock Prepare stock solution and dilutions for calibration curve quant_saturate Prepare saturated solutions in test solvents quant_stock->quant_saturate quant_centrifuge Centrifuge to pellet undissolved solid quant_saturate->quant_centrifuge quant_aliquot Analyze supernatant aliquot by HPLC/UV-Vis quant_centrifuge->quant_aliquot quant_determine Determine concentration using calibration curve quant_aliquot->quant_determine

Caption: Workflow for determining the solubility of this compound.

G Workflow for Stability Assessment prep_solution Prepare 1 mg/mL solutions of this compound in various solvents aliquot Create aliquots for different time points (0, 6, 12, 24, 48h) prep_solution->aliquot store Store aliquots under controlled conditions aliquot->store analyze Analyze aliquots at each time point using HPLC or NMR store->analyze quantify Quantify the remaining this compound analyze->quantify plot Plot concentration vs. time to determine stability quantify->plot G Workflow for Monitoring Reaction Kinetics prep_stocks Prepare stock solutions of reactants and catalyst in each solvent system combine Combine this compound and model alkyne in a cuvette prep_stocks->combine initiate Initiate reaction by adding catalyst (CuSO₄/Ascorbate) combine->initiate monitor Monitor fluorescence/absorbance change over time initiate->monitor record Record data at regular intervals monitor->record analyze Plot data and fit to a kinetic model to determine rate constant record->analyze

A Comparative Analysis of Homobifunctional Crosslinkers for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the selection and application of homobifunctional crosslinkers, with a special focus on the photoreactive agent 1,7-Diazidoheptane.

In the intricate world of molecular biology and drug development, understanding the spatial arrangement and interaction of proteins is paramount. Homobifunctional crosslinkers, reagents possessing two identical reactive groups, serve as invaluable tools for elucidating protein structure and function by covalently linking interacting or proximal amino acid residues. This guide provides a comparative overview of various homobifunctional crosslinkers, offering quantitative data, detailed experimental protocols, and visual aids to assist researchers in selecting the optimal reagent for their specific application.

Performance Comparison of Homobifunctional Crosslinkers

The choice of a homobifunctional crosslinker is dictated by several key parameters, including the reactivity of its functional groups, the length of its spacer arm, its solubility, and its ability to permeate cell membranes for in vivo studies. The following table summarizes these properties for a selection of commonly used homobifunctional crosslinkers, including the photoreactive this compound.

CrosslinkerReactive GroupReacts WithSpacer Arm Length (Å)Water SolubilityCell PermeabilityKey Features
This compound AzideC-H, N-H, O-H bonds upon UV activation~10-12 Å (estimated)Sparingly soluble (estimated)Permeable (estimated)Photoreactive, non-specific insertion
Disuccinimidyl suberate (DSS) N-hydroxysuccinimide (NHS) esterPrimary amines (Lysine, N-terminus)11.4InsolublePermeableAmine-specific, non-cleavable
Bis(sulfosuccinimidyl) suberate (BS3) Sulfonated N-hydroxysuccinimide (Sulfo-NHS) esterPrimary amines (Lysine, N-terminus)11.4SolubleImpermeableAmine-specific, non-cleavable, cell-surface specific
Dithiobis(succinimidyl propionate) (DSP) N-hydroxysuccinimide (NHS) esterPrimary amines (Lysine, N-terminus)12.0InsolublePermeableAmine-specific, cleavable (disulfide bond)
1,4-Bismaleimidobutane (BMB) MaleimideSulfhydryls (Cysteine)10.9InsolublePermeableSulfhydryl-specific, non-cleavable

Note: Direct experimental data for the spacer arm length, water solubility, and cell permeability of this compound is limited. The values provided are estimations based on its chemical structure and data from similar diazidoalkanes and photoreactive crosslinkers.

Understanding the Chemistries: A Deeper Dive

Homobifunctional crosslinkers can be broadly categorized based on their reactive moieties.

Amine-Reactive Crosslinkers: These are the most common type of crosslinkers and primarily target the ε-amino group of lysine residues and the N-terminal α-amino group of polypeptides. NHS esters are the most prevalent reactive group in this category. Their sulfonated counterparts, Sulfo-NHS esters, are water-soluble and membrane-impermeable, making them ideal for crosslinking proteins on the cell surface.

Sulfhydryl-Reactive Crosslinkers: These reagents specifically target the thiol group of cysteine residues. Maleimides are a common reactive group in this class. Due to the lower abundance of cysteine compared to lysine, these crosslinkers offer a higher degree of specificity.

Photoreactive Crosslinkers: This class of crosslinkers, which includes this compound, possesses functional groups that are inert until activated by UV light.[1][2] Upon photoactivation, they form highly reactive intermediates, such as carbenes or nitrenes, that can insert non-specifically into C-H, N-H, and O-H bonds.[1] This non-specificity is advantageous for capturing interactions that may not involve readily accessible lysine or cysteine residues. The temporal control afforded by UV activation is another significant benefit, allowing for the initiation of the crosslinking reaction at a precise moment.[1]

Experimental Protocols

The successful application of homobifunctional crosslinkers hinges on carefully designed and executed experimental protocols. Below are generalized protocols for in vitro and in vivo crosslinking, with specific considerations for photoreactive reagents like this compound.

In Vitro Crosslinking of Purified Proteins

This protocol is suitable for studying the interactions between purified proteins in solution.

Materials:

  • Purified protein samples

  • Homobifunctional crosslinker (e.g., DSS or this compound)

  • Crosslinking buffer (e.g., PBS or HEPES, pH 7.4; avoid amine-containing buffers like Tris for NHS-ester reactions)

  • Quenching solution (e.g., 1M Tris-HCl, pH 7.5 for NHS esters; for photoreactive crosslinkers, quenching is achieved by turning off the UV light source)

  • UV lamp (for photoreactive crosslinkers, typically 365 nm)

Procedure:

  • Prepare the protein solution at the desired concentration in the crosslinking buffer.

  • Add the crosslinker to the protein solution. The optimal concentration of the crosslinker needs to be determined empirically, but a starting point is a 20- to 50-fold molar excess over the protein.

  • For NHS-ester crosslinkers, incubate the reaction mixture for 30-60 minutes at room temperature or on ice.

  • For photoreactive crosslinkers like this compound, irradiate the sample with a UV lamp at 365 nm for 5-15 minutes on ice. The distance from the lamp to the sample and the irradiation time may require optimization.

  • Quench the reaction by adding the appropriate quenching solution (for NHS esters) or by turning off the UV lamp.

  • Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

In Vivo Crosslinking in Living Cells

This protocol is designed to capture protein-protein interactions within their native cellular environment.

Materials:

  • Cultured cells

  • Membrane-permeable homobifunctional crosslinker (e.g., DSS or this compound)

  • Phosphate-buffered saline (PBS)

  • Quenching solution

  • Cell lysis buffer

  • UV lamp (for photoreactive crosslinkers)

Procedure:

  • Wash the cultured cells with ice-cold PBS to remove any amine-containing media components.

  • Resuspend the cells in PBS containing the desired concentration of the crosslinker.

  • For NHS-ester crosslinkers, incubate the cells for 30 minutes at room temperature.

  • For photoreactive crosslinkers, irradiate the cell suspension with a UV lamp at 365 nm for 5-10 minutes on ice.

  • Quench the crosslinking reaction.

  • Lyse the cells using an appropriate lysis buffer.

  • Analyze the crosslinked proteins in the cell lysate by immunoprecipitation followed by Western blotting or mass spectrometry.

Visualizing Crosslinking Concepts

To better illustrate the principles and workflows discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Homobifunctional Crosslinker Types cluster_1 Target Residues Amine Amine-Reactive (e.g., DSS, BS3) Lysine Lysine (Primary Amine) Amine->Lysine NHS Ester Sulfhydryl Sulfhydryl-Reactive (e.g., BMB) Cysteine Cysteine (Sulfhydryl) Sulfhydryl->Cysteine Maleimide Photo Photoreactive (e.g., this compound) AnyResidue Any Proximal Residue (C-H, N-H, O-H) Photo->AnyResidue UV Activation

Caption: Reactivity of different homobifunctional crosslinker types.

G start Start: Protein Sample add_crosslinker Add Homobifunctional Crosslinker start->add_crosslinker reaction Incubation or UV Activation add_crosslinker->reaction quench Quench Reaction reaction->quench analysis Analysis: SDS-PAGE, MS, etc. quench->analysis

Caption: General experimental workflow for protein crosslinking.

G Bait Bait Protein Crosslinker Crosslinker Bait->Crosslinker Prey Prey Protein Prey->Crosslinker Complex Crosslinked Bait-Prey Complex Crosslinker->Complex Covalent Bond Formation

Caption: Logical relationship in a protein-protein interaction study.

Conclusion

The selection of a homobifunctional crosslinker is a critical decision in the design of experiments aimed at probing protein structure and interactions. While traditional amine- and sulfhydryl-reactive crosslinkers offer high specificity, photoreactive reagents like this compound provide a valuable alternative for capturing a broader range of interactions with temporal control. By carefully considering the properties of each crosslinker and optimizing the experimental conditions, researchers can gain significant insights into the molecular machinery of the cell, paving the way for advancements in drug discovery and development.

References

A Comparative Guide to Polytriazoles Synthesized from 1,7-Diazidoheptane and Homologous α,ω-Diazidoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted characteristics of polymers synthesized using 1,7-diazidoheptane and compares them with experimentally determined properties of polytriazoles derived from other α,ω-diazidoalkanes of varying chain lengths. The data presented is intended to guide researchers in selecting appropriate monomers for the synthesis of polytriazoles with desired thermal and mechanical properties for applications in drug development and materials science.

The primary method for the synthesis of these polymers is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which facilitates the step-growth polymerization of diazides and dialkynes to form 1,2,3-triazole linkages.

Experimental Data Comparison

Table 1: Thermal Properties of Polytriazoles from Various Diazidoalkanes

Diazidoalkane MonomerGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (%)
1,6-Diazidohexane10539545
This compound (Predicted) ~100 ~398 ~44
1,8-Diazidooctane9540043
1,9-Diazidononane9140242
1,10-Diazidodecane8840541
1,12-Diazidodecane8240840

Note: The predicted values for the polymer from this compound are extrapolated from the trend of decreasing Tg and increasing Td5 with longer alkane chain lengths.

Table 2: Molecular Weight and Polydispersity of Polytriazoles

Diazidoalkane MonomerNumber Average Molar Mass (Mn) ( g/mol )Weight Average Molar Mass (Mw) ( g/mol )Polydispersity Index (PDI)
1,6-Diazidohexane15,00035,0002.3
This compound (Expected) ~14,000-16,000 ~33,000-37,000 ~2.2-2.4
1,8-Diazidooctane13,50031,0002.3
1,9-Diazidononane12,00028,0002.3
1,10-Diazidodecane11,00025,0002.3
1,12-Diazidodecane10,00023,0002.3

Note: The expected molecular weight and PDI for the polymer from this compound are based on typical results for CuAAC step-growth polymerizations.

Experimental Protocols

1. Synthesis of this compound

This protocol describes a general method for the synthesis of α,ω-diazidoalkanes from their corresponding dibromoalkanes.

  • Materials: 1,7-dibromoheptane, sodium azide (NaN3), dimethylformamide (DMF), deionized water, dichloromethane.

  • Procedure:

    • In a round-bottom flask, dissolve 1,7-dibromoheptane (1 equivalent) in DMF.

    • Add sodium azide (2.5 equivalents) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 24 hours under a nitrogen atmosphere.

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless oil.

    • Confirm the structure and purity using FTIR and 1H NMR spectroscopy.

2. Synthesis of Polytriazole via CuAAC Polymerization

This protocol details the step-growth polymerization of a diazidoalkane and a dialkyne.

  • Materials: this compound, 1,4-diethynylbenzene, copper(I) bromide (CuBr), N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), anhydrous N,N-dimethylformamide (DMF), methanol.

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve equimolar amounts of this compound and 1,4-diethynylbenzene in anhydrous DMF.

    • In a separate flask, prepare the catalyst solution by dissolving CuBr (5 mol%) and PMDETA (5 mol%) in a small amount of anhydrous DMF.

    • Add the catalyst solution to the monomer solution with vigorous stirring.

    • Heat the reaction mixture to 70 °C and stir for 48 hours.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Filter the polymer, wash with methanol, and dry under vacuum at 60 °C.

3. Polymer Characterization

  • Gel Permeation Chromatography (GPC): Determine the number average molar mass (Mn), weight average molar mass (Mw), and polydispersity index (PDI) using a GPC system equipped with a

assessing the efficiency of 1,7-Diazidoheptane in surface coatings

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficiency of Bifunctional Azides in Surface Coatings, with a focus on 1,7-Diazidoheptane Alternatives

Introduction

Bifunctional azides are indispensable tools in modern surface chemistry, enabling the covalent immobilization of a wide array of molecules onto various substrates. Their utility is most prominently featured in "click chemistry," a term that describes reactions that are rapid, selective, and high-yielding. Specifically, the azide-alkyne cycloaddition reaction has become a staple for researchers in materials science, biotechnology, and drug development for the creation of functionalized surfaces. This guide provides a comparative overview of the efficiency of bifunctional azides in surface coatings, with a particular focus on the common strategies employed and their relative performance. While the query specifically mentioned this compound, a comprehensive literature review reveals a greater prevalence of other bifunctional azide linkers in surface coating applications. Consequently, this guide will focus on the broader class of bifunctional azides and the key reaction types that govern their efficiency, while noting the absence of specific comparative data for this compound in the reviewed literature.

The primary method for utilizing bifunctional azides in surface functionalization is through the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which forms a stable triazole linkage. There are two main variants of this reaction that are widely used: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two methods depends on the specific application, the nature of the substrate, and the molecules to be immobilized.

Comparison of Azide-Alkyne Cycloaddition Reactions for Surface Coating

The efficiency of a bifunctional azide in a surface coating application is largely determined by the chosen ligation chemistry. The following table summarizes the key characteristics and performance metrics of CuAAC and SPAAC.

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Catalytic reaction between a terminal alkyne and an azide in the presence of a Cu(I) catalyst.Reaction between an azide and a strained cyclooctyne, driven by the release of ring strain.
Reaction Rate Generally very fast and high-yielding. The rate can be influenced by the ligand used to stabilize the Cu(I) catalyst.[1][2]Reaction rates are dependent on the structure of the cyclooctyne. Some optimized cyclooctynes can achieve very fast kinetics.[1][2]
Biocompatibility The cytotoxicity of the copper catalyst can be a concern for biological applications and live-cell imaging.[1]Copper-free, making it highly biocompatible and suitable for in vivo and live-cell applications.[1][2]
Reaction Conditions Typically performed in a mixture of water and an organic solvent. Requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the +1 oxidation state.Can be performed under physiological conditions (aqueous buffer, neutral pH, ambient temperature).
Substrate Compatibility Can be used on a wide range of substrates, including silica, gold, and polymers.Broad substrate compatibility.
Side Reactions The copper catalyst can potentially interact with other functional groups on the substrate or molecule.Generally exhibits high orthogonality with minimal side reactions.
Linker Examples Azidoalkyl-trialkoxysilanes, azido-terminated self-assembled monolayers (SAMs) on gold.Dibenzocyclooctyne (DBCO), bicyclononyne (BCN) functionalized surfaces.

Experimental Data: Reaction Rate Constants

The following table presents comparative data on the pseudo-first-order rate constants for different azide-alkyne cycloaddition reactions on a polymer brush scaffold. This data provides a quantitative measure of the efficiency of these reactions in a surface coating context.

Reaction TypeAlkyne MoietyRate Constant (s⁻¹)Reference
SPAACDibenzocyclooctyne (DIBO)7.7 x 10⁻⁴[3][4]
SPAACAzadibenzocyclooctyne (ADIBO)4.4 x 10⁻³[3][4]
CuAACPropargyl group (PPG)2.0 x 10⁻²[3][4]

Note: The data presented is for the reaction of an azide-functionalized dye with alkyne-derivatized polymer brushes. Specific rates will vary depending on the exact linker, substrate, and reaction conditions.

Experimental Protocols

Below are detailed methodologies for key experiments related to the use of bifunctional azides in surface coatings.

Protocol 1: Surface Functionalization of Silica with an Azide Linker via Silanization

This protocol describes the functionalization of a silica surface with an azide-terminated silane, making it ready for a subsequent click reaction.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Azidopropyl)triethoxysilane (APTES-N₃)

  • Anhydrous toluene

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning: Immerse the silica substrates in piranha solution for 30 minutes to clean and hydroxylate the surface.

  • Rinsing: Thoroughly rinse the substrates with deionized water and dry them under a stream of nitrogen gas.

  • Silanization: Place the cleaned and dried substrates in a solution of 1% (v/v) APTES-N₃ in anhydrous toluene.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.

  • Washing: After incubation, rinse the substrates sequentially with toluene, ethanol, and deionized water to remove any unbound silane.

  • Curing: Dry the functionalized substrates under a stream of nitrogen and then cure them in an oven at 110°C for 30 minutes.

  • Characterization: The azide-terminated surface can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS) to confirm the presence of nitrogen and contact angle measurements to assess the change in surface hydrophobicity.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on an Azide-Functionalized Surface

This protocol details the "clicking" of an alkyne-containing molecule onto the azide-functionalized silica surface prepared in Protocol 1.

Materials:

  • Azide-functionalized silica substrate

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or another suitable buffer

  • Deionized water

Procedure:

  • Prepare Reaction Solution: Prepare a solution of the alkyne-containing molecule in a suitable buffer (e.g., PBS).

  • Prepare Catalyst Solution: In a separate tube, prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in deionized water.

  • Initiate Reaction: Place the azide-functionalized substrate in the solution of the alkyne-containing molecule. Add the catalyst solution to the reaction mixture, followed by the addition of a freshly prepared solution of sodium ascorbate. The final concentrations are typically in the range of 1-10 mM for the alkyne, 100-500 µM for CuSO₄, 0.5-2.5 mM for the ligand, and 5-20 mM for sodium ascorbate.

  • Incubation: Gently agitate the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by surface analysis techniques.

  • Washing: After the reaction is complete, thoroughly rinse the substrate with the reaction buffer, deionized water, and a suitable organic solvent to remove unreacted reagents and byproducts.

  • Drying: Dry the final functionalized surface under a stream of nitrogen.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Surface Preparation cluster_1 Click Reaction Substrate Initial Substrate (e.g., Silica, Gold) Cleaned_Substrate Cleaned & Hydroxylated Surface Substrate->Cleaned_Substrate Cleaning Azide_Surface Surface with Terminal Azide Groups Cleaned_Substrate->Azide_Surface Silanization with Bifunctional Azide Functionalized_Surface Covalently Modified Surface Azide_Surface->Functionalized_Surface CuAAC or SPAAC with Alkyne-Molecule

Caption: Experimental workflow for surface functionalization using a bifunctional azide linker.

G cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Strain-Promoted (SPAAC) Start Surface Functionalization Decision Point CuAAC_Pros Pros - Fast Reaction - High Yield Start->CuAAC_Pros Need for speed SPAAC_Pros Pros - Biocompatible (Copper-free) - High Orthogonality Start->SPAAC_Pros Biological application CuAAC_Cons Cons - Copper Cytotoxicity - Potential Side Reactions CuAAC_Pros->CuAAC_Cons SPAAC_Cons Cons - Requires Strained Alkyne - Can be Slower SPAAC_Pros->SPAAC_Cons

Caption: Decision-making flowchart for choosing between CuAAC and SPAAC for surface coatings.

References

Validating Protein Interactions Identified with 1,7-Diazidoheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of protein-protein interactions (PPIs) is crucial for understanding cellular processes and for the development of novel therapeutics. In recent years, in vivo cross-linking coupled with mass spectrometry has emerged as a powerful tool for capturing these interactions within their native cellular environment. Among the various cross-linking reagents, 1,7-Diazidoheptane, a photo-reactive and membrane-permeable cross-linker, has gained attention for its ability to trap transient and weak interactions. This guide provides a comprehensive comparison of this compound with other commonly used methods for validating protein interactions, supported by experimental data and detailed protocols.

Performance Comparison of Protein Interaction Validation Methods

The choice of a suitable validation method is critical to confirm the biological relevance of protein interactions identified through initial screening techniques like cross-linking with this compound. The following table summarizes the key performance characteristics of several widely used validation methods.

FeatureThis compound Cross-linkingCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Far-Western Blotting
Interaction Type In vivo, transient, and stablePrimarily stable interactions in vitro/in situIn vivo, primarily binaryIn vitro, real-time kineticsIn vitro, thermodynamic characterizationIn vitro, direct binary
Affinity Range Wide range, including low affinityMicromolar to nanomolarMicromolar to nanomolarMillimolar to picomolarMillimolar to nanomolarMicromolar to nanomolar
Throughput High (with mass spectrometry)Low to mediumHighMediumLowLow to medium
False Positives Can be high, requires stringent controlsCommon, due to non-specific bindingHigh, due to non-physiological contextLowLowMedium
False Negatives Possible, due to steric hindrancePossible, for transient or weak interactionsHigh, for interactions requiring specific cellular contextLowLowPossible, if protein folding is incorrect
Quantitative Data Semi-quantitative (relative abundance)Semi-quantitative (Western blot)Qualitative or semi-quantitative (reporter assay)Quantitative (binding affinity, kinetics)Quantitative (thermodynamic parameters)Semi-quantitative
Cellular Context Native (in vivo)Can be close to native (in situ)Artificial (yeast nucleus)Artificial (in vitro)Artificial (in vitro)Artificial (in vitro)

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below to facilitate their implementation in your research.

This compound Cross-linking followed by Mass Spectrometry

This protocol outlines the general steps for in vivo cross-linking using this compound and subsequent identification of interacting proteins by mass spectrometry.

Materials:

  • Cells of interest

  • This compound (or other diazirine-based cross-linker)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • UV lamp (365 nm)

  • Equipment for protein purification (e.g., affinity beads)

  • Mass spectrometer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with this compound at a final concentration of 100-500 µM in serum-free media for 2-4 hours.

  • In Vivo Cross-linking: Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to activate the diazirine groups and induce cross-linking.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.

  • Protein Complex Purification: Purify the cross-linked protein complexes using affinity purification targeting a known "bait" protein.

  • Sample Preparation for Mass Spectrometry: Elute the purified complexes and prepare them for mass spectrometry analysis. This typically involves reduction, alkylation, and enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS. Identify the cross-linked peptides using specialized software to determine the interacting proteins.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to validate protein-protein interactions.[1][2][3][4][5]

Materials:

  • Cell lysate

  • Antibody specific to the "bait" protein

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Prepare a cell lysate using a non-denaturing lysis buffer to preserve protein interactions.[4]

  • Pre-clearing (Optional): Incubate the lysate with beads alone to reduce non-specific binding.[2]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the putative interacting "prey" protein.[3]

Yeast Two-Hybrid (Y2H)

The Y2H system is a genetic method used to screen for and confirm protein-protein interactions in vivo.[6][7][8][9]

Materials:

  • Yeast strains (e.g., AH109, Y187)

  • Plasmids for "bait" (e.g., pGBKT7) and "prey" (e.g., pGADT7) fusions

  • Yeast transformation reagents

  • Selective growth media

Procedure:

  • Cloning: Clone the cDNAs of the two proteins of interest into the bait and prey vectors, creating fusion proteins with the DNA-binding domain (DBD) and activation domain (AD) of a transcription factor, respectively.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.[6]

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine).

  • Interaction Assay: If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

  • Confirmation: Growth on selective media and/or a colorimetric assay (e.g., β-galactosidase assay) indicates a positive interaction.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.[10][11][12][13][14]

Materials:

  • SPR instrument and sensor chips

  • Purified "ligand" and "analyte" proteins

  • Immobilization buffer

  • Running buffer

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Covalently immobilize the purified ligand protein onto the surface of a sensor chip.

  • Analyte Injection: Inject a series of concentrations of the purified analyte protein over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the immobilized ligand.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18][19]

Materials:

  • ITC instrument

  • Purified protein and ligand

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze both the protein and ligand extensively against the same buffer to minimize heats of dilution.[15]

  • Loading the Calorimeter: Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small injections of the ligand into the protein solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[19]

Far-Western Blotting

Far-Western blotting is a modification of the standard Western blotting technique used to detect protein-protein interactions in vitro.[20][21][22][23][24]

Materials:

  • Cell lysate or purified proteins

  • SDS-PAGE and blotting equipment

  • Nitrocellulose or PVDF membrane

  • Purified, labeled "bait" protein (e.g., with a tag like GST or biotin)

  • Blocking buffer

  • Wash buffer

  • Detection reagents

Procedure:

  • Protein Separation and Transfer: Separate the proteins in a cell lysate by SDS-PAGE and transfer them to a membrane.

  • Denaturation and Renaturation (Optional): Wash the membrane with a series of buffers containing decreasing concentrations of a denaturant (e.g., guanidine-HCl) to allow the proteins on the membrane to refold.

  • Blocking: Block the membrane to prevent non-specific binding of the probe protein.

  • Probing: Incubate the membrane with the labeled bait protein.

  • Washing: Wash the membrane to remove unbound bait protein.

  • Detection: Detect the bound bait protein using an appropriate detection method (e.g., an antibody against the tag, or streptavidin-HRP for a biotinylated probe).

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate the experimental workflow of in vivo cross-linking and a relevant signaling pathway where protein interactions are critical.

In Vivo Cross-linking and Mass Spectrometry Workflow

Crosslinking_Workflow Cells Cells in Culture Crosslinker Add this compound UV UV Activation (365 nm) Lysis Cell Lysis UV->Lysis Cross-linked cells Purification Affinity Purification of Bait Protein Lysis->Purification Elution Elution of Cross-linked Complexes Purification->Elution Digestion Enzymatic Digestion Elution->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis and Protein ID MS->Data_Analysis

Caption: Workflow for identifying protein interactions using in vivo cross-linking with this compound followed by mass spectrometry.

Insulin Signaling Pathway

The insulin signaling pathway is a well-characterized cascade involving numerous protein-protein interactions that are essential for glucose homeostasis.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS Proteins IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation GLUT4 GLUT4 Transporter GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose Uptake

Caption: Simplified schematic of the insulin signaling pathway leading to glucose uptake.

Conclusion

The validation of protein interactions identified by this compound cross-linking is a critical step in ensuring the biological significance of the findings. This guide provides a comparative overview of various validation techniques, each with its own set of advantages and limitations. While Co-IP and Y2H are commonly used for initial validation, techniques like SPR and ITC offer more quantitative and detailed characterization of the interactions. The choice of the most appropriate validation method will depend on the specific research question, the nature of the interacting proteins, and the available resources. By employing a combination of these orthogonal approaches, researchers can build a more comprehensive and reliable picture of protein interaction networks within the cell.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the proper disposal of 1,7-diazidoheptane. Given the inherent risks associated with organic azides, adherence to strict safety protocols is paramount. This guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this energetic compound.

Immediate Safety Considerations

Key Handling Precautions:

  • Always work in a chemical fume hood.[3]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles and chemical-resistant gloves.[3]

  • Avoid using metal spatulas or equipment that could form shock-sensitive metal azides.[1][4]

  • Do not use halogenated solvents like dichloromethane, as they can form extremely unstable compounds.[1][3]

  • Avoid contact with strong acids, which can produce highly toxic and explosive hydrazoic acid.[1][2]

  • Store separately in a designated waste container, away from incompatible materials.[2]

Disposal Procedures

The primary and safest approach for the disposal of organic azides is to treat them as hazardous waste through your institution's Environmental Health & Safety (EHS) program.[1] For situations where small amounts may be deactivated in the lab, a procedure analogous to the deactivation of sodium azide can be considered, but only with extreme caution and by experienced personnel.

Option 1: Disposal via Environmental Health & Safety (Recommended)

  • Waste Collection: Collect all this compound waste in a clearly labeled, dedicated container.[1]

  • Labeling: Ensure the container is marked as "Azide Waste" and includes the full chemical name.[1]

  • Storage: Store the waste container in a cool, well-ventilated area, away from heat, light, and incompatible materials.[5]

  • Contact EHS: Arrange for pickup and disposal through your institution's EHS department.

Option 2: In-Lab Deactivation (For Small Quantities, with Extreme Caution)

This procedure is adapted from the standard method for deactivating sodium azide and should only be performed by trained professionals in a controlled laboratory setting.[3][4] The process involves the reaction of the azide with nitrous acid, which is generated in situ.

Experimental Protocol: Deactivation of Azide Waste

Warning: This reaction produces toxic nitrogen oxides and must be carried out in a certified chemical fume hood.[4] The order of reagent addition is critical to prevent the formation of highly toxic and explosive hydrazoic acid.[3][4]

Reagents and Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a dropping funnel.

  • Outlet tube to vent gases to the back of the fume hood.

  • 20% aqueous solution of sodium nitrite (NaNO₂).

  • 20% aqueous solution of sulfuric acid (H₂SO₄).

  • Starch-iodide paper.

  • Sodium hydroxide (NaOH) solution for neutralization.

Procedure:

  • Dilution: Prepare an aqueous solution of the azide waste with a concentration no greater than 5%.[4] Place this solution in the three-necked flask.

  • Addition of Sodium Nitrite: With continuous stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of azide to ensure a 40% excess.[4]

  • Acidification: Slowly add a 20% solution of sulfuric acid from the dropping funnel until the reaction mixture is acidic, as confirmed by pH paper.[3][4] Crucially, the acid must be added after the sodium nitrite. [4]

  • Reaction Monitoring: The evolution of nitrogen oxides will be visible. Continue stirring until the gas evolution ceases.[3][4]

  • Completion Test: Test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the azide decomposition is complete.[3][4]

  • Neutralization: Neutralize the final solution with a dilute sodium hydroxide solution to a pH between 6 and 9 before final disposal as aqueous waste.[3][4]

Quantitative Data Summary

ParameterValue/GuidelineSource
Stability Indicator
Carbon-to-Nitrogen Ratio (C/N) for this compound7/6 (≈ 1.17)Calculated
Guideline for Azides that can be synthesized/isolatedC/N ratio between 1 and 3 (handle with caution)[1]
Deactivation Protocol
Maximum Azide Concentration for Deactivation≤ 5% aqueous solution[4]
Sodium Nitrite Requirement1.5 g of NaNO₂ per 1 g of azide (in 20% solution)[4]
Final pH before disposal6.0 - 9.0[3][4]

Disposal Workflow Diagram

G cluster_assessment Initial Assessment cluster_ehs EHS Disposal (Recommended) cluster_deactivation In-Lab Deactivation (Caution!) A This compound Waste Generated B Assess Quantity and Feasibility of In-Lab Deactivation A->B C Collect in Designated Azide Waste Container B->C Large Quantity or Not Feasible F Dilute Azide to <= 5% Solution B->F Small Quantity & Trained Personnel D Label Clearly and Store Safely C->D E Arrange for EHS Pickup D->E G Add 20% Sodium Nitrite Solution F->G H Slowly Add 20% Sulfuric Acid G->H I Test for Completion (Starch-Iodide Paper) H->I J Neutralize to pH 6-9 I->J K Dispose as Aqueous Waste J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,7-Diazidoheptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 1,7-diazidoheptane. The following procedures are critical for ensuring laboratory safety and minimizing risk when working with this energetic compound.

Hazard Assessment and Physical Properties

However, like all organic azides, this compound should be treated as a potentially explosive substance that is sensitive to heat, light, shock, and friction.

PropertyValueSource
Molecular Formula C₇H₁₄N₆PubChem
Molecular Weight 182.23 g/mol PubChem
Physical State Presumed to be a liquid or low-melting solidInferred
Boiling Point Not available; distillation is not recommendedGeneral Azide Safety
Density Not available-
Solubility Likely soluble in organic solventsInferred

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound to protect against potential splashes, explosions, and exposure.

PPE CategoryItemRationale
Body - Flame-retardant lab coat (e.g., Nomex®)- Provides a barrier against chemical splashes and is resistant to fire in the event of an ignition.
Hands - Double-gloving system:- The inner glove provides a primary barrier, while the outer glove can be removed if contaminated. Nitrile or neoprene gloves are recommended for their chemical resistance. Avoid latex gloves.
- Inner pair of chemical-resistant gloves (e.g., nitrile)
- Outer pair of chemical-resistant gloves (e.g., neoprene or thicker nitrile)
Eyes/Face - Safety goggles that provide a complete seal around the eyes.- Protects against chemical splashes from all directions.
- A face shield worn over safety goggles.- Provides an additional layer of protection for the entire face from splashes and potential energetic events.
Respiratory - A properly fitted fume hood is the primary engineering control.- In the event of a spill or the generation of aerosols, a respirator may be necessary. The specific cartridge will depend on the solvent being used.
- A respirator with organic vapor cartridges may be required depending on the scale of the experiment and the ventilation available.

Operational Plan: Step-by-Step Handling Procedures

All work with this compound must be conducted in a well-ventilated chemical fume hood, and a blast shield should be used as an additional precaution.

Preparation:

  • Clear the Workspace: Ensure the fume hood is free of clutter and incompatible materials, especially acids, strong oxidizing agents, and metals.

  • Assemble Equipment: Use only glassware and plastic or Teflon-coated spatulas. Never use metal spatulas or syringes with metal needles , as they can form shock-sensitive metal azides.

  • Prepare for Quenching: Have a quenching solution readily available in the fume hood. A solution of a reducing agent like triphenylphosphine in a compatible solvent can be used to neutralize the azide.

Handling and Reactions:

  • Work on a Small Scale: Handle the smallest feasible quantities of the material.

  • Avoid Heat, Friction, and Shock: Do not heat this compound unless absolutely necessary and with extreme caution. Avoid grinding or subjecting the material to friction or shock.

  • Solvent Choice: Do not use halogenated solvents such as dichloromethane or chloroform, as they can form highly explosive di- and tri-azidomethane.

  • Maintain Low Temperatures: If possible, conduct reactions at or below room temperature.

Post-Reaction:

  • Quench Excess Reagent: At the end of the reaction, any unreacted this compound should be carefully quenched by slowly adding a reducing agent.

  • Decontaminate Glassware: All glassware that has come into contact with this compound should be rinsed with a quenching solution before being removed from the fume hood.

Disposal Plan

Organic azide waste must be treated as hazardous and must never be mixed with other waste streams.

  • Neutralization: The primary method of disposal is to convert the azide to a more stable functional group, such as an amine, through reduction. This should be done as part of the experimental procedure.

  • Waste Collection:

    • Collect all this compound waste in a dedicated, clearly labeled container.

    • The container should be made of a compatible material (e.g., glass or polyethylene) and should be stored in a secondary container.

    • Never mix azide waste with acidic waste , as this can generate highly toxic and explosive hydrazoic acid.

  • Waste Disposal Request: Dispose of the neutralized azide waste through your institution's hazardous waste management program. Clearly label the waste container with its contents.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Don PPE prep2 Clear Fume Hood prep1->prep2 prep3 Assemble Non-Metal Equipment prep2->prep3 prep4 Prepare Quenching Solution prep3->prep4 handle1 Conduct Experiment (Small Scale) prep4->handle1 Proceed to Handling handle2 Use Blast Shield handle1->handle2 handle3 Avoid Heat, Shock, Friction handle1->handle3 handle4 Use Non-Halogenated Solvents handle1->handle4 disp1 Quench Unreacted Azide handle1->disp1 Proceed to Disposal disp2 Decontaminate Glassware disp1->disp2 disp3 Collect in Dedicated Waste Container disp2->disp3 disp4 Dispose via Hazardous Waste Program disp3->disp4 emergency Spill or Unexpected Reaction em_action1 Evacuate Area emergency->em_action1 em_action2 Notify Safety Officer emergency->em_action2

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.